1,7-Bis(hydroxymethyl)-M-carborane
Beschreibung
Structure
2D Structure
Eigenschaften
InChI |
InChI=1S/C4H6B10O2/c15-1-3-5-4(2-16,7-11-10-6-3)9-13-14-12-8-3/h15-16H,1-2H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTQBVWBEBSKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B]C2([B][B][B][B]C([B]2)([B][B]1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6B10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23924-78-9 | |
| Record name | 1,7-Bis(hydroxymethyl)-1,7-dicarba-closo-dodecaborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,7-Bis(hydroxymethyl)-m-carborane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,7-bis(hydroxymethyl)-m-carborane, a key building block in the development of advanced materials and therapeutic agents. This document details the prevalent synthetic methodology, experimental protocols, and key quantitative data to aid researchers in the successful preparation of this versatile compound.
Introduction
This compound, also known as 1,7-dicarba-closo-dodecaborane-1,7-dimethanol, is a derivative of m-carborane where hydroxymethyl groups are attached to the two carbon atoms of the icosahedral cage.[1] The unique properties of the carborane cage, including its high thermal stability, chemical resistance, and hydrophobicity, make this diol a valuable component in the synthesis of polymers with enhanced characteristics and in the design of boron-based therapeutic agents, particularly for Boron Neutron Capture Therapy (BNCT).[2][3] The presence of two reactive hydroxyl groups allows for its incorporation into a variety of molecular architectures.[1]
Core Synthesis Pathway
The most prominent and effective method for the synthesis of this compound involves a two-step one-pot reaction.[1] The process begins with the deprotonation of the weakly acidic C-H bonds of the m-carborane cage using a strong base, followed by the introduction of an electrophilic source for the hydroxymethyl group.[1]
The general reaction scheme is as follows:
Figure 1: General synthesis pathway for this compound.
The key steps in this synthesis are:
-
Dilithiation: m-Carborane is dissolved in an inert solvent, typically tetrahydrofuran (THF), and treated with two equivalents of n-butyllithium (n-BuLi). The n-BuLi acts as a strong base, deprotonating the two carbon atoms of the carborane cage to form a dilithiated intermediate.[1]
-
Hydroxymethylation: An electrophilic source of a hydroxymethyl group, most commonly paraformaldehyde, is then added to the reaction mixture. The nucleophilic carbon atoms of the dilithiated carborane attack the carbonyl carbon of the formaldehyde.[1]
-
Acidification: The reaction is subsequently quenched with a dilute acid, such as hydrochloric acid, to protonate the resulting alkoxides and yield the final this compound product.[1]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound.
Protocol 1:
Materials:
-
1,7-m-Carborane
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
In an anhydrous and oxygen-free environment, dissolve 1,7-m-carborane in inert solvent tetrahydrofuran.
-
Cool the solution in an ice water bath.
-
Add n-butyllithium dropwise to the solution while maintaining the temperature. The reaction is carried out with magnetic stirring for 30 minutes.
-
To this solution, add a double molar amount of paraformaldehyde.
-
After the addition, continue stirring in the ice water bath.
-
Quench the reaction by adding 1 M hydrochloric acid and continue stirring for 30 minutes.
-
Evaporate the solvent (tetrahydrofuran).
-
Extract the product with diethyl ether three times.
-
Wash the combined organic layers with deionized water and then with brine, each three times.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate most of the solvent.
-
Dry the resulting product in a vacuum oven.
-
Wash the solid with petroleum ether and dry to obtain the final product as a white solid.
Experimental Workflow:
Figure 2: Detailed workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the quantitative data from a representative synthesis.
Table 1: Reagent Quantities and Reaction Conditions
| Reagent/Parameter | Value | Moles (mmol) | Molar Ratio |
| 1,7-m-Carborane | 1.03 g | 7.1 | 1 |
| n-Butyllithium | 6.4 mL | 15.4 | ~2.2 |
| Paraformaldehyde | 0.46 g | 15.4 | ~2.2 |
| Solvent | THF | 20 mL | - |
| Temperature | Ice water bath | - | - |
| Reaction Time | 30 min (lithiation) | - | - |
Table 2: Product Yield and Characterization
| Parameter | Value | Reference |
| Yield | ||
| Yield (%) | 81.0 | [1] |
| Physical Properties | ||
| Appearance | White solid | [1] |
| Melting Point (°C) | 133.7 | [1] |
| Spectroscopic Data | ||
| FTIR (cm⁻¹, KBr) | [1] | |
| -OH | 3285 | [1] |
| C-H | 2944, 2888 | [1] |
| B-H | 2596 | [1] |
| ¹H-NMR (CDCl₃, δ ppm) | [1] | |
| B-H | 1.70 - 3.10 (br m, 10H) | [1] |
| O-H | 5.83 (s, 2H) | [1] |
| C-H | 3.62 (t, 4H) | [1] |
Conclusion
The synthesis of this compound via dilithiation of m-carborane and subsequent reaction with paraformaldehyde is a robust and effective method for producing this valuable compound. The provided experimental protocol and quantitative data offer a solid foundation for researchers in the fields of materials science and medicinal chemistry. Careful control of anhydrous and oxygen-free conditions is crucial for achieving high yields. The resulting diol serves as a versatile platform for further functionalization and incorporation into more complex molecular systems.
References
A Technical Guide to 1,7-Bis(hydroxymethyl)-m-carborane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,7-Bis(hydroxymethyl)-m-carborane, a versatile boron cluster with significant potential in materials science and medicinal chemistry. This document details its synthesis, characterization, and key applications, with a focus on its role in the development of novel therapeutics.
Core Physical and Chemical Properties
This compound is a white to gray solid, characterized by the presence of two hydroxymethyl groups attached to the carbon atoms of the m-carborane cage.[1][2] This substitution enhances its functionality and reactivity compared to the parent m-carborane.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C4H16B10O2 | [3] |
| Molecular Weight | 204.28 g/mol | [3] |
| Melting Point | 133.7 °C | [1] |
| Appearance | White to off-white solid | [3][4] |
| Autoignition Temperature | 376 °C | [2] |
| Decomposition Temperature | >350 °C | |
| Topological Polar Surface Area | 40.5 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Solubility: Qualitative assessments indicate that this compound has slight solubility in chloroform and methanol and is generally insoluble in water. Its solubility can be modified through derivatization of the hydroxyl groups.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the dilithiation of m-carborane followed by reaction with an electrophile such as formaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,7-dicarba-closo-dodecaborane (m-carborane)
-
n-Butyllithium (n-BuLi)
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Petroleum ether
Procedure:
-
Dissolve m-carborane in anhydrous THF in an inert, oxygen-free atmosphere.
-
Cool the solution in an ice water bath.
-
Add n-BuLi dropwise to the solution while stirring to facilitate the formation of the dilithiated intermediate.
-
Introduce paraformaldehyde to the reaction mixture. The nucleophilic carbon atoms of the dilithiated carborane will attack the carbonyl carbon of the formaldehyde.
-
Quench the reaction by adding a dilute solution of hydrochloric acid to protonate the resulting alkoxides.
-
Extract the product with ether.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting solid with petroleum ether and dry in a vacuum oven to yield this compound as a white solid. A reported yield for this synthesis is 81.0%.[1]
Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands. Key peaks include a broad band around 3285 cm⁻¹ corresponding to the -OH stretching vibrations, peaks at approximately 2944 and 2888 cm⁻¹ for C-H stretching, a strong B-H stretching band around 2596 cm⁻¹, and a C-O stretching vibration near 1179 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (CDCl₃): The proton NMR spectrum displays characteristic signals for the hydroxymethyl protons. The protons of the CH₂ group typically appear as a singlet or a multiplet, and the hydroxyl protons also give a distinct signal. The broad signals corresponding to the B-H protons of the carborane cage are also observed.[1]
-
¹¹B-NMR: Boron-11 NMR spectroscopy is crucial for confirming the integrity of the icosahedral carborane cage, showing characteristic resonances for the boron atoms.
-
¹³C-NMR: The carbon-13 NMR spectrum will show signals for the two cage carbons and the two carbons of the hydroxymethyl groups.
-
Chemical Reactivity and Derivatization
The hydroxymethyl groups are the primary sites of reactivity in this compound, allowing for a wide range of chemical modifications.
-
Esterification and Etherification: The hydroxyl groups can readily undergo esterification with acyl chlorides or carboxylic anhydrides, and etherification via Williamson ether synthesis.[6] These reactions are used to modify the compound's solubility and to link it to other molecules.
-
Polymerization: It serves as a monomer in condensation polymerizations, reacting with dicarboxylic acids or other difunctional monomers to produce polyesters and other polymers with high thermal stability.
-
Conversion to Halides: The hydroxyl groups can be converted to more reactive leaving groups, such as bromides, to facilitate nucleophilic substitution reactions.
Applications in Drug Development and Materials Science
The unique properties of the carborane cage, including its hydrophobicity, stability, and high boron content, make this compound a valuable building block in several advanced applications.
Boron Neutron Capture Therapy (BNCT)
Carboranes are excellent sources of boron-10, the isotope required for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[7] The principle of BNCT involves the selective accumulation of a boron-containing agent in tumor cells.[8] Subsequent irradiation with thermal neutrons leads to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei, which are highly destructive to cells over a very short range, thereby minimizing damage to surrounding healthy tissue.[9] this compound can be incorporated into larger molecules designed to target tumor cells.
Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).
Pharmacophore in Drug Design
The three-dimensional, hydrophobic, and metabolically stable carborane cage can serve as a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.[10] It can be used as a bioisostere for phenyl rings or other hydrophobic groups in drug molecules. This substitution can lead to improved properties such as increased metabolic stability, enhanced binding affinity to biological targets, and altered solubility. Carborane-containing compounds have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and 11β-hydroxysteroid dehydrogenase (11β-HSD1).[10][11]
Caption: Role of carborane as a pharmacophore in enzyme inhibitor design.
High-Performance Polymers
The incorporation of the rigid and thermally stable carborane cage into polymer backbones can significantly enhance their thermal and oxidative stability. This compound is a key monomer for the synthesis of carborane-containing polyesters, polyurethanes, and other polymers used in high-temperature applications.
Conclusion
This compound is a compound of significant interest due to its unique combination of a stable, three-dimensional boron cluster with reactive functional groups. Its well-defined synthesis and versatile reactivity make it an important platform for the development of advanced materials and novel therapeutic agents. For researchers in drug development, its potential as a pharmacophore and as a boron delivery agent for BNCT offers exciting avenues for the design of next-generation treatments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | JSC Aviabor [jsc-aviabor.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | m-Carborane and C-substituted m-Carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 5. echemi.com [echemi.com]
- 6. This compound | 23924-78-9 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Carborane–Thiazole Conjugates as Tyrosinase and 11β-Hydroxysteroid Dehydrogenase Inhibitors: Antiproliferative Activity and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,7-Bis(hydroxymethyl)-m-carborane (CAS: 23924-78-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,7-Bis(hydroxymethyl)-m-carborane, a versatile boron cluster compound with significant potential in materials science and medicinal chemistry. This document details its physicochemical properties, synthesis, characterization, and key applications, with a focus on its role as a precursor for advanced polymers and its potential in Boron Neutron Capture Therapy (BNCT). Experimental protocols for its synthesis and derivatization are provided, alongside a discussion of the broader implications of carborane chemistry in drug development, including interactions with cellular signaling pathways.
Introduction
This compound, with the CAS number 23924-78-9, is a derivative of m-carborane, an icosahedral cluster of ten boron atoms and two carbon atoms. The presence of two reactive hydroxymethyl groups on the carbon vertices of the thermally and chemically stable carborane cage makes it a valuable building block for a variety of advanced materials and therapeutic agents.[1] Its high boron content also makes it an attractive candidate for the development of agents for Boron Neutron Capture Therapy (BNCT).[1] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.
| Property | Value | Reference |
| CAS Number | 23924-78-9 | N/A |
| Molecular Formula | C4H16B10O2 | [2] |
| Molecular Weight | 204.28 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Melting Point | 133.7 °C | |
| Solubility | Soluble in organic solvents such as THF and ether. | Inferred from synthesis protocols |
| Autoignition Temperature | 376 °C | [3] |
| Spectroscopic Data | Characteristic Peaks/Shifts | Reference |
| FTIR (KBr, cm⁻¹) | 3285 (-OH), 2944, 2888 (C-H), 2596 (B-H), 1463 (C-H), 1375 (O-H bend), 1179 (C-O), 1065 (B-H), 1028 (B-B) | |
| ¹H-NMR (CDCl₃, ppm) | 5.83 (s, 2H, O-H), 3.62 (t, 4H, C-H), 1.70-3.10 (br m, 10H, B-H) |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the dilithiation of m-carborane followed by reaction with an electrophile, typically paraformaldehyde.[5]
Synthesis of this compound
Experimental Protocol:
-
Dissolution: Dissolve 1,7-carborane (1.03 g, 7.1 mmol) in 20 ml of anhydrous and oxygen-free tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Cool the solution in an ice-water bath. Add n-butyl lithium (6.4 ml of a 1.6 M solution in hexanes, 10.24 mmol) dropwise to the stirred solution. Continue stirring in the ice bath for 30 minutes.
-
Reaction with Paraformaldehyde: To the resulting dilithiated carborane solution, add double the molar amount of paraformaldehyde (0.46 g, 15.4 mmol).
-
Quenching and Acidification: After the addition of paraformaldehyde, add 1 M hydrochloric acid to the reaction mixture and stir for 30 minutes to quench the reaction and acidify the solution.
-
Extraction and Purification:
-
Evaporate the THF under reduced pressure.
-
Extract the aqueous residue three times with diethyl ether.
-
Wash the combined organic layers three times with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Wash the resulting solid with petroleum ether and dry in a vacuum oven to yield the final product as a white solid.
-
Yield: 81.0%
Diagram of Synthesis Workflow:
Reactivity and Functionalization
The hydroxymethyl groups of this compound are the primary sites for its further functionalization, allowing for its incorporation into a wide range of molecular architectures.
Esterification and Etherification
The hydroxyl groups readily undergo esterification and etherification reactions, enabling the attachment of various organic moieties to modify the compound's solubility and reactivity.[5]
Polymerization
This compound can act as a diol monomer in condensation polymerizations with various co-monomers. For example, it can react with carboxyl-terminated liquid fluoroelastomers via a Steglich esterification to produce carborane-terminated fluoropolymers. This incorporation of the carborane cage into polymer backbones significantly enhances the thermal stability of the resulting materials.[5]
Diagram of Functionalization Pathways:
References
Characterization of 1,7-Bis(hydroxymethyl)-m-carborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 1,7-Bis(hydroxymethyl)-m-carborane, a versatile boron cluster with significant potential in advanced materials and medicinal chemistry. This document details the synthesis, physicochemical properties, spectroscopic data, and potential applications of this compound, with a particular focus on its relevance in drug development, including Boron Neutron Capture Therapy (BNCT).
Core Physicochemical Properties
This compound is a white to gray powder.[1] Its fundamental properties are summarized in the table below. The presence of two hydroxymethyl groups increases the polarity of the otherwise hydrophobic carborane cage, influencing its solubility and reactivity.
| Property | Value | Reference |
| CAS Number | 23924-78-9 | [2] |
| Molecular Formula | C4H16B10O2 | [2] |
| Molecular Weight | 204.28 g/mol | [2] |
| Appearance | White to gray powder | [1] |
| Melting Point | 87.6 °C | [2] |
| Autoignition Temperature | 376 °C | [1] |
Synthesis and Purification
The primary synthetic route to this compound involves the dilithiation of m-carborane (1,7-dicarba-closo-dodecaborane) followed by reaction with an electrophile, typically paraformaldehyde.[2]
Detailed Experimental Protocol
The following is a typical experimental procedure for the synthesis of this compound:
-
Reaction Setup : Dissolve 1,7-dicarba-closo-dodecaborane in an inert solvent such as anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture in an ice water bath.[2]
-
Dilithiation : Add n-butyl lithium (n-BuLi) dropwise to the stirred solution. The reaction mixture is typically stirred for 30 minutes to an hour to ensure the formation of the dilithiated carborane intermediate.[2]
-
Hydroxymethylation : Add a molar excess of dry paraformaldehyde to the reaction mixture. The reaction is allowed to proceed, and the nucleophilic carbon atoms of the dilithiated carborane attack the carbonyl carbons of the formaldehyde.[2]
-
Quenching and Workup : Quench the reaction by the slow addition of dilute hydrochloric acid (HCl) to protonate the resulting alkoxides.[2]
-
Purification : The product is then extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield a white solid.[2] A reported yield for this synthesis is 90.1%.[2]
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3290 | -OH stretching | [2] |
| 2931, 2839 | C-H stretching | [2] |
| 2593 | B-H stretching | [2] |
| 1452 | C-H bending | [2] |
| 1374 | O-H bending | [2] |
| 1181 | C-O stretching | [2] |
| 1065 | B-H bending | [2] |
| 1028 | B-B stretching | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (in CDCl₃): [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.62 | triplet | 4H | -CH₂- |
| 2.04 | triplet | 4H | -CH₂- (from a different experiment) |
| 1.70 - 3.10 | broad multiplet | 10H | B-H |
| 1.62 | quintet | 4H | -CH₂- (from a different experiment) |
| 1.32 | singlet | 2H | -OH |
Note: The discrepancies in the chemical shifts and multiplicities for the -CH₂- protons in the provided source may be due to different experimental conditions or the presence of other reagents in the described polymer synthesis. Further detailed NMR studies are required for unambiguous assignment.
Applications in Drug Development
The unique properties of carboranes, such as their high thermal and chemical stability, hydrophobicity, and low toxicity, make them attractive for various applications in medicinal chemistry.[3] this compound, with its reactive hydroxyl groups, serves as a versatile building block for the synthesis of more complex molecules for therapeutic applications.[4]
Boron Neutron Capture Therapy (BNCT)
A significant area of interest is the use of carborane derivatives in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[3] BNCT requires the selective accumulation of boron-10 (¹⁰B) atoms in tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that can selectively destroy cancer cells while sparing surrounding healthy tissue.
This compound can be functionalized to create targeted boron delivery agents for BNCT. The hydroxymethyl groups provide convenient handles for attaching tumor-targeting moieties, such as antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells. This targeted delivery is crucial for the efficacy and safety of BNCT.
Conclusion
This compound is a key building block in boron chemistry with well-established synthetic routes and a growing number of applications. Its characterization is essential for its effective use in the development of advanced materials and novel therapeutics. Further detailed studies, particularly comprehensive spectroscopic analysis and single-crystal X-ray diffraction, would provide deeper insights into its structural and electronic properties, paving the way for more sophisticated applications in drug design and materials science.
References
The Reactivity of Hydroxymethyl Groups on m-Carborane: A Technical Guide for Drug Development and Materials Science
An in-depth exploration of the chemical transformations of hydroxymethyl-functionalized m-carborane, providing researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity, experimental protocols, and applications.
The unique icosahedral structure of the m-carborane cage, composed of ten boron and two carbon atoms, imparts exceptional thermal and chemical stability to its derivatives. The introduction of hydroxymethyl groups at the carbon vertices (C1 and C7) of the m-carborane cage, forming 1,7-bis(hydroxymethyl)-m-carborane, provides versatile handles for a wide array of chemical modifications. This technical guide delves into the reactivity of these hydroxymethyl groups, outlining key synthetic transformations and their implications for the development of advanced materials and therapeutic agents, particularly in the context of Boron Neutron Capture Therapy (BNCT).
Core Reactivity of Hydroxymethyl Groups
The primary reactivity of the hydroxymethyl groups on the m-carborane core centers around the hydroxyl moiety, which can readily undergo esterification, etherification, and conversion to more reactive leaving groups for subsequent nucleophilic substitution reactions. These transformations allow for the covalent attachment of a diverse range of functional molecules, enabling the fine-tuning of properties such as solubility, biocompatibility, and target specificity.
Esterification
Esterification is a fundamental method for derivatizing the hydroxyl groups of this compound. The Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), is a particularly mild and efficient method suitable for a wide range of carboxylic acids, including those that are sterically hindered or acid-sensitive.[1][2][3][4] This reaction proceeds at room temperature and offers good yields.[1][4] For instance, the reaction of this compound with carboxyl-terminated liquid fluoropolymers via a Steglich reaction has been employed to synthesize carborane-terminated fluoropolymers with enhanced thermal stability.[5]
| Carboxylic Acid/Acyl Source | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Carboxyl-terminated liquid fluoropolymer | DCC/DMAP | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Monoethyl fumarate | DCC/DMAP | Dichloromethane | 0 to RT | 3 | 76-81 | [1] |
| General Carboxylic Acids | DCC/DMAP | Dichloromethane | 0 to 20 | 3 | Good | [4] |
Etherification
The formation of ether linkages is another key transformation of the hydroxymethyl groups, often achieved through the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether.[6][7][8] This method is most effective with primary alkyl halides to avoid competing elimination reactions.[6][7] Standard Williamson ether synthesis conditions can be applied to introduce a variety of alkyl or other organic groups, thereby modifying the solubility and other physicochemical properties of the m-carborane derivative.[9]
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1,10-Dibromodecane | NaH | DMF | Not Specified | Overnight | Not Specified | [5] |
| General Primary Alkyl Halides | Strong Base (e.g., NaH) | Aprotic Polar (e.g., DMF, THF) | Varies | Varies | Good | [6][7] |
Nucleophilic Substitution
To enhance the reactivity of the hydroxymethyl groups towards a broader range of nucleophiles, they can be converted into better leaving groups, such as halides (e.g., bromomethyl or chloromethyl) or sulfonates (e.g., tosylates or triflates).[9] The synthesis of 1,7-bis(bromomethyl)-m-carborane from the diol is a key transformation that opens up possibilities for extensive further derivatization.[10] This halogenated intermediate is significantly more reactive towards nucleophiles, allowing for the introduction of amines, azides, and other functionalities.[9]
| Reagent for Halogenation | Product | Subsequent Nucleophile | Reaction Conditions | Yield (%) | Reference |
| Not Specified | 1,7-bis(bromomethyl)-m-carborane | Various Nucleophiles | Not Specified | Not Specified | [9][10] |
| Thionyl Chloride | 1,7-bis(chloromethyl)-m-carborane | Not Specified | Not Specified | Not Specified | General knowledge |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the dilithiation of m-carborane at the acidic C-H positions using a strong base like n-butyllithium, followed by reaction with an electrophile such as paraformaldehyde. The reaction is then quenched with an acid to yield the diol.[9][10]
Protocol:
-
Dissolve m-carborane in an inert, dry solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add excess paraformaldehyde to the reaction mixture and allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.[5]
Steglich Esterification of this compound
Protocol:
-
In a round-bottomed flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Williamson Ether Synthesis with this compound
Protocol:
-
To a suspension of sodium hydride (2.2 equivalents) in anhydrous dimethylformamide (DMF) or THF in a flask under an inert atmosphere, add a solution of this compound (1 equivalent) in the same solvent dropwise at 0°C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Add the alkyl halide (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Characterization Data
The starting material, this compound, and its derivatives can be characterized using standard spectroscopic techniques.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR | FTIR (cm-1) |
| This compound | 3.62 (t, 4H, C-H), 5.83 (s, 2H, O-H), 1.70-3.10 (br m, 10H, B-H)[5] | Not readily available | 3285 (-OH), 2944, 2888 (C-H), 2596 (B-H), 1463 (C-H), 1375 (O-H bend), 1179 (C-O), 1065, 1028 (B-H, B-B)[1][5] |
| Ester Derivatives (General) | Disappearance of -OH proton signal, appearance of signals corresponding to the acyl group. | Appearance of carbonyl carbon signal (~170 ppm). | Disappearance of broad -OH stretch, appearance of strong C=O stretch (~1735 cm-1). |
| Ether Derivatives (General) | Disappearance of -OH proton signal, appearance of signals from the new alkyl group. | Shift in the -CH2-O- carbon signal. | Disappearance of broad -OH stretch. |
| Halomethyl Derivatives (General) | Shift of the methylene proton signal. | Shift of the methylene carbon signal. | Disappearance of -OH stretch. |
Applications in Drug Development
The unique properties of the m-carborane cage, including its high boron content, hydrophobicity, and stability, make its derivatives attractive candidates for drug development, particularly in the field of Boron Neutron Capture Therapy (BNCT).[3][8][11] The hydroxymethyl groups serve as crucial points of attachment for targeting moieties that can selectively deliver the boron-rich carborane to tumor cells.
Inhibition of Cancer-Associated Enzymes
Derivatives of m-carborane have shown promise as inhibitors of enzymes that are overexpressed in various cancers, such as carbonic anhydrase IX (CAIX) and cyclooxygenase-2 (COX-2).
-
Carbonic Anhydrase IX (CAIX): This enzyme is a transmembrane protein that is highly expressed in many types of hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[9][12] Inhibition of CAIX can disrupt the pH regulation in cancer cells, leading to reduced tumor growth and survival.[7][9] Carborane-based inhibitors can be designed to target the active site of CAIX.
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation and cancer progression.[13][14][15] Overexpression of COX-2 is observed in various cancers and is associated with increased cell proliferation, angiogenesis, and reduced apoptosis.[14][15] Carborane-containing molecules can be designed to selectively inhibit COX-2.
Experimental and Drug Development Workflows
The development of m-carborane-based therapeutics, particularly for BNCT, follows a structured workflow from initial synthesis to preclinical evaluation.
The preclinical development of a BNCT agent involves several key steps.[6][13] After the synthesis and characterization of a promising boron-containing compound, the production process is scaled up and transferred to a Good Manufacturing Practice (GMP) facility.[13] The active pharmaceutical ingredient is then formulated for administration, and its stability is thoroughly tested.[13] Preclinical evaluation includes in vitro studies to assess cytotoxicity and cellular boron uptake, followed by in vivo studies in animal models to determine the drug's pharmacokinetic profile, toxicity, and therapeutic efficacy upon neutron irradiation.[6][16] Successful completion of these Investigational New Drug (IND)-enabling studies is required before a new drug can be tested in human clinical trials.[6]
Conclusion
The hydroxymethyl groups on the m-carborane cage provide a versatile platform for the synthesis of a wide range of derivatives with tailored properties. The straightforward reactivity of these groups through esterification, etherification, and nucleophilic substitution allows for the attachment of various functional moieties, making them highly valuable building blocks in both materials science and medicinal chemistry. In the context of drug development, these transformations are crucial for creating targeted drug delivery systems, particularly for BNCT, and for designing novel enzyme inhibitors. The continued exploration of the reactivity of hydroxymethyl-m-carborane will undoubtedly lead to the development of new and innovative materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. taelifesciences.com [taelifesciences.com]
- 9. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 23924-78-9 | Benchchem [benchchem.com]
- 11. Boron Neutron Capture Therapy: Clinical Application and Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 13. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 16. Cells | Special Issue : BNCT Drug Development and Preclinical Testing [mdpi.com]
"thermal stability of carborane cages"
An In-depth Technical Guide
Abstract
Carborane cages are a unique class of molecular clusters composed of boron, carbon, and hydrogen atoms, renowned for their exceptional thermal and chemical stability.[1] This stability originates from their distinct three-dimensional, electron-delocalized "sigma-aromatic" structures.[2] This guide provides a comprehensive technical overview of the thermal properties of carborane cages, tailored for researchers, scientists, and professionals in drug development and materials science. It covers the fundamental principles of their stability, presents quantitative thermal analysis data, details standardized experimental protocols for thermal characterization, and explores the factors influencing their thermal behavior.
Introduction to Carborane Cages
Carboranes are polyhedral boron-carbon-hydrogen clusters that are structurally related to boranes.[3] The most studied carboranes are the icosahedral closo-dicarbadodecaboranes (C₂B₁₀H₁₂), which exist as three geometric isomers: ortho- (1,2-), meta- (1,7-), and para- (1,12-).[3] These cages possess remarkable properties, including high hydrophobicity, metabolic stability, and, most notably, extraordinary resistance to heat and oxidation.[4] This robustness makes them invaluable building blocks for creating advanced polymers, heat-resistant materials, and novel therapeutic agents where stability under harsh conditions is paramount.[4][5]
The Foundation of Carborane Thermal Stability
The exceptional thermal stability of carborane cages is not due to simple covalent bond strength alone but is a result of their unique electronic and geometric structure.
-
Three-Dimensional Aromaticity : Carboranes are considered three-dimensional analogues of benzene, featuring a delocalized sigma-electron framework that provides significant energetic stabilization.[2] This delocalization distributes stress and energy across the entire cage, preventing facile decomposition.
-
Icosahedral Geometry : The highly symmetric, closed-cage (closo) icosahedral structure is thermodynamically very stable. The interconnected network of triangular B-B, B-C, and C-C faces creates a rigid and robust molecular scaffold.[6]
-
Kinetic Inertness : Closo-carboranes are kinetically stable under a wide range of harsh conditions, showing high resistance against heat, strong acids, and oxidants.[4]
The relationship between these core properties and the resulting stability is visualized below.
Quantitative Analysis of Thermal Stability
The thermal stability of carboranes and their derivatives is typically quantified using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. The temperature at which 5% mass loss occurs (Td,5%) is a common metric for comparison. While the parent carborane cages are exceptionally stable, their derivatives and the polymers they are incorporated into also show remarkable heat resistance.
| Compound / Material | Isomer Type | Td,5% (°C) | Char Yield (%) @ Temp (°C) | Atmosphere |
| ortho-Carborane (C₂B₁₀H₁₂) | ortho | > 600 (Decomposition)[7] | - | Inert |
| meta-Carborane (C₂B₁₀H₁₂) | meta | > 630 (Decomposition)[7] | - | Inert |
| para-Carborane (C₂B₁₀H₁₂) | para | > 700 (Survives)[8] | - | Inert |
| Carborane-centered Non-Fullerene Acceptors | o, m, p | 332 | - | - |
| Carborane-containing Polyimide (Thermoset) | ortho | - | > 92.1 @ 800 | N₂ / Air |
| Carborane-containing Polybenzoxazine (CCBP) | meta | ~400 | ~76 @ 800 | Air |
| PD Carborane Additive (20 wt%) in Cyanate Ester Resin | - | 250 (neat additive) | 7 (neat), 75.1 (composite) @ 1000 | Argon |
| Cu-Paddle Wheel Coordination Polymer with m-carborane linker | meta | > 300 | - | - |
Note: Data for parent cages often refers to isomerization or decomposition temperatures rather than TGA mass loss, as they tend to sublime or rearrange at high temperatures before significant decomposition.[9]
Factors Influencing Thermal Stability
Several factors can influence the overall thermal stability of carborane-based materials.
-
Isomer Position : The thermodynamic stability of the icosahedral C₂B₁₀H₁₂ isomers follows the order: para > meta > ortho.[3][8] Heating the ortho-isomer to ~420 °C causes it to rearrange to the meta-isomer, while temperatures above 600 °C are required to form the most stable para-isomer.[10]
-
Cage Structure (closo, nido, arachno) : The closo (closed cage) structures are the most thermally and chemically robust due to their complete, highly symmetric polyhedral frameworks. The more open nido and arachno structures are generally less stable.
-
Functionalization : Attaching functional groups to the carbon or boron vertices can alter thermal stability. While the cage itself is robust, the stability of the substituents will often dictate the initial decomposition temperature of the derivative.[9]
-
Polymer Integration : Incorporating carborane cages into polymer backbones significantly enhances the thermo-oxidative stability of the resulting material.[5][6][11] Under high temperatures in an oxidative environment, the carborane moieties can transform into a protective surface layer of boron oxides, which prevents further degradation of the underlying polymer.[4][6]
Experimental Protocols for Thermal Analysis
Standardized protocols are crucial for obtaining reproducible data on the thermal stability of carborane compounds. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Generalized Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12]
-
Instrument Preparation : Ensure the TGA instrument, particularly the microbalance, is calibrated using standard reference materials.[13]
-
Sample Preparation : Place a small, accurately weighed sample (typically 3-10 mg) into an inert crucible (e.g., alumina or platinum).
-
Loading : Carefully place the crucible onto the TGA sample pan.
-
Atmosphere Control : Purge the furnace with a desired gas (e.g., nitrogen or argon for inert atmosphere; air or oxygen for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min).[13]
-
Thermal Program : Initiate the heating program. A typical dynamic program involves heating the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[12]
-
Data Acquisition : Record the sample mass, temperature, and time throughout the experiment.
-
Data Analysis : Plot the percentage of initial mass versus temperature. Determine key parameters such as the onset of decomposition and the Td,5%. The derivative of the TGA curve (DTG) can be used to identify temperatures of maximum decomposition rates.[14]
Generalized Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions like melting, crystallization, and glass transitions.[15][16]
-
Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation : Accurately weigh a small sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan, often with a pierced lid to allow volatiles to escape.[17]
-
Loading : Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere Control : Establish a stable, inert purge gas flow (e.g., nitrogen) through the cell.
-
Thermal Program : Subject the sample to a controlled temperature program. A common procedure is a heat-cool-heat cycle to erase the sample's prior thermal history. For example: heat from 25 °C to 350 °C at 10 °C/min, cool back to 25 °C, then reheat at the same rate.[17]
-
Data Acquisition : Record the differential heat flow as a function of temperature.
-
Data Analysis : Plot heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) appear as peaks.[18] Glass transitions appear as a step-like change in the baseline.[19]
The general workflow for these analyses is depicted below.
Conclusion
The unparalleled thermal stability of carborane cages is a direct consequence of their unique icosahedral geometry and three-dimensional sigma-aromaticity. This robustness can be systematically evaluated through standard thermal analysis techniques like TGA and DSC. Understanding the quantitative thermal behavior and the factors that influence it—such as isomerism and polymer incorporation—is critical for the rational design of next-generation materials and therapeutics. The ability to impart extreme heat and oxidative resistance makes carboranes a vital component in the development of materials for aerospace, electronics, and for creating highly stable drug delivery platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of para , meta , and ortho -carborane centred non-fullerene acceptors for organic solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05018H [pubs.rsc.org]
- 3. Carborane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Tg and Thermo-Oxidatively Stable Thermosetting Polyimides Derived from a Carborane-Containing Diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 11. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. etamu.edu [etamu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. s4science.at [s4science.at]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. torontech.com [torontech.com]
Solubility of 1,7-Bis(hydroxymethyl)-m-carborane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,7-bis(hydroxymethyl)-m-carborane in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and the underlying principles governing the solubility of carborane-based compounds.
Introduction to this compound
This compound is a unique boron-rich compound characterized by a three-dimensional aromatic carborane cage with two hydroxymethyl functional groups. This structure imparts high thermal stability and has led to its investigation for applications in heat-resistant polymers and for potential use in medicinal chemistry, including Boron Neutron Capture Therapy (BNCT). The hydroxymethyl groups provide sites for further chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties. Understanding its solubility is crucial for its application in synthesis, formulation, and material science.
Solubility Data
A thorough review of scientific literature did not yield quantitative solubility data for this compound in common organic solvents. However, qualitative information can be inferred from its synthesis and from the properties of related carborane compounds.
Table 1: Qualitative Solubility and Physicochemical Properties of this compound and Related Compounds
| Compound | Solvent | Solubility | Remarks |
| This compound | Tetrahydrofuran (THF) | Soluble | THF is a common solvent used in the synthesis of this compound, indicating its suitability as a solvent.[1] |
| Ether | Soluble | Used as an extraction solvent during its synthesis, suggesting good solubility. | |
| Various Organic Solvents | Potentially low, can be enhanced | Derivatization, such as through etherification of the hydroxyl groups, can be employed to enhance solubility in a wider range of organic solvents.[2] | |
| o-Carborane (unsubstituted) | Chloroform | Sparingly soluble | Provides an indication of the solubility of the parent carborane cage.[3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | Indicates some solubility in polar aprotic solvents for the parent cage.[3] | |
| Methanol | Slightly soluble | Suggests limited solubility in polar protic solvents for the parent cage.[3] |
It is important to note that the presence of the two polar hydroxymethyl groups on the m-carborane cage is expected to influence its solubility profile compared to the unsubstituted parent carborane. These groups can engage in hydrogen bonding, which may increase solubility in polar solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following is a detailed experimental protocol based on the widely used isothermal saturation method followed by gravimetric analysis. This method is robust for determining the solubility of crystalline solids in organic solvents.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., Tetrahydrofuran, Toluene, Chloroform, Methanol, etc.)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the chosen solvent)
-
Pipettes and volumetric flasks
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure
-
Sample Preparation: An excess amount of crystalline this compound is added to a known volume or mass of the selected organic solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A sample of the clear supernatant is carefully withdrawn using a pre-heated (to the experimental temperature) syringe. A syringe filter is then attached to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect the solubility.
-
Gravimetric Analysis: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed evaporating dish.
-
Solvent Evaporation: The solvent is evaporated from the dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the decomposition point of the compound.
-
Drying and Weighing: The dish containing the solid residue is dried to a constant weight in a vacuum desiccator or oven.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The nonpolar carborane cage contributes to solubility in nonpolar organic solvents, while the polar hydroxymethyl groups enhance solubility in more polar solvents through hydrogen bonding.
-
Solvent Polarity: A key factor determining solubility. It is expected that the compound will show better solubility in moderately polar solvents that can interact with both the nonpolar cage and the polar functional groups.
-
Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.
-
Crystalline Structure: The lattice energy of the crystalline solid must be overcome by the solvation energy for dissolution to occur.
Conclusion
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,7-Bis(hydroxymethyl)-m-carborane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,7-Bis(hydroxymethyl)-m-carborane, a key building block in the development of advanced materials and therapeutic agents, particularly in the field of Boron Neutron Capture Therapy (BNCT).
Core Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound (CAS No: 23924-78-9; Molecular Formula: C₄H₁₆B₁₀O₂). Due to the unique structural nature of carboranes, spectroscopic interpretation requires careful consideration of the icosahedral cage and its substituents.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3285 | -OH stretching |
| 2944, 2888 | C-H stretching |
| 2596 | B-H stretching |
| 1463 | C-H bending |
| 1375 | O-H bending |
| 1179 | C-O stretching |
| 1065 | B-H deformation |
| 1028 | B-B cage vibration |
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.64 | Singlet | -CH₂- (Hydroxymethyl) |
| 1.32 | Singlet | -OH (Hydroxyl) |
| 0.81 - 2.13 | Broad Multiplet | B-H (Carborane Cage) |
Note: There are some inconsistencies in the reported literature regarding the precise chemical shifts of the hydroxymethyl protons. The values presented here are based on the most consistent assignments.
Table 3: Other Spectroscopic Data (Currently Limited in Public Domain)
| Spectroscopic Technique | Status |
| ¹³C NMR | Specific data for this compound is not readily available in the surveyed literature. |
| ¹¹B NMR | Specific data for this compound is not readily available in the surveyed literature. |
| Mass Spectrometry | Specific data for this compound is not readily available in the surveyed literature. |
Experimental Protocols
The synthesis of this compound is typically achieved through the dilithiation of m-carborane followed by reaction with an electrophile, such as paraformaldehyde.
Detailed Synthesis Protocol
This protocol is adapted from the work of Sun et al. in "Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties".
Materials:
-
1,7-m-Carborane
-
n-Butyllithium (n-BuLi) in hexane
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,7-m-carborane (1.03 g, 7.1 mmol) dissolved in 20 mL of anhydrous THF.
-
Dilithiation: The solution is cooled to 0 °C in an ice-water bath. n-Butyllithium (6.4 mL of a 2.5 M solution in hexane, 15.4 mmol) is added dropwise to the stirred solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the dilithiated intermediate.
-
Hydroxymethylation: Paraformaldehyde (0.46 g, 15.4 mmol) is added to the reaction mixture in one portion. The reaction is allowed to proceed at 0 °C with continuous stirring.
-
Quenching: After the paraformaldehyde has reacted, the reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
Workup and Purification: The THF is removed under reduced pressure. The aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with deionized water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting solid is washed with petroleum ether to yield the crude product.
-
Final Product: The white solid product, this compound, is obtained after drying under vacuum.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Synthetic and characterization workflow for this compound.
The Core of Boron Cluster Chemistry: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the fundamental principles governing the structure, bonding, and reactivity of boron clusters, with a focus on their application in medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of boron cluster chemistry, tailored for researchers, scientists, and professionals in the field of drug development. Boron clusters, with their unique three-dimensional structures and versatile chemical properties, offer a vast and promising landscape for the design of novel therapeutics and diagnostic agents. This document delves into the theoretical underpinnings of these fascinating molecules, presents key experimental methodologies, and summarizes critical quantitative data to facilitate comparative analysis.
Fundamental Principles of Boron Cluster Chemistry
Boron, an electron-deficient element, exhibits a remarkable propensity to form stable, polyhedral structures known as boron clusters or boranes.[1][2] These clusters are characterized by their non-classical, three-center-two-electron (3c-2e) bonds, which are essential for rationalizing their geometries and stability.[3][4]
Structure and Bonding: Wade-Mingos Rules
The structures of polyhedral boranes and their derivatives, such as carboranes (containing carbon atoms in the cluster framework) and metallaboranes (incorporating metal atoms), can be predicted with remarkable accuracy using the Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as the Wade-Mingos rules.[5][6][7] These rules establish a relationship between the number of skeletal electron pairs (SEPs) and the geometry of the cluster.
The classification of boron clusters is based on the number of vertices occupied by boron (or other heteroatoms) in a parent closed deltahedron. The primary structural motifs are:
-
closo- (closed): These clusters have a complete deltahedral structure with n vertices and are described by the general formula [BnHn]2-. They possess n+1 skeletal electron pairs.
-
nido- (nest-like): These clusters are derived from a closo-deltahedron with one vertex removed. They have the general formula BnHn+4 and possess n+2 skeletal electron pairs.
-
arachno- (web-like): These clusters are derived from a closo-deltahedron with two vertices removed. They have the general formula BnHn+6 and possess n+3 skeletal electron pairs.
-
hypho- (net-like): These clusters are derived from a closo-deltahedron with three vertices removed. They have the general formula BnHn+8 and possess n+4 skeletal electron pairs.
Logical Flow of Wade-Mingos Rules
Caption: A flowchart illustrating the application of Wade-Mingos rules.
Lipscomb's STYX Rules
For a more detailed description of the bonding within a borane cluster, Lipscomb's STYX rules provide a topological approach.[8][9] This method enumerates the different types of bonds present in the molecule:
-
s: The number of bridging B-H-B bonds.
-
t: The number of three-center B-B-B bonds.
-
y: The number of two-center B-B bonds.
-
x: The number of BH2 groups.
These numbers are constrained by a set of balance equations derived from the molecular formula, allowing for the prediction of plausible bonding arrangements.
Reactivity of Boron Clusters
The reactivity of boron clusters is dictated by their electronic structure. The electron-deficient nature of the boron atoms makes them susceptible to attack by nucleophiles, while the hydridic B-H bonds can react with electrophiles.[10][11]
-
Electrophilic Substitution: This is a common reaction for aromatic-like boranes, where an electrophile replaces a hydrogen atom on the boron cage. The regioselectivity of this reaction can be influenced by the electronic properties of the cluster and the nature of the electrophile.[12][13]
-
Nucleophilic Attack: Nucleophiles can attack the boron vertices, leading to cage opening or substitution reactions. The presence of Lewis basic sites on a molecule can direct the interaction with boron clusters.
-
Cage Rearrangement: Boron clusters can undergo thermal or chemically induced rearrangements, often leading to the formation of more stable isomers.
Quantitative Data on Boron Clusters
For effective comparison and computational modeling, a summary of key quantitative data for representative boron clusters is provided below.
Spectroscopic Data
Table 1: Representative ¹¹B NMR Chemical Shifts (δ) for Boron Clusters [14][15][16]
| Compound | Cluster Type | Formula | Chemical Shift (δ, ppm vs. BF₃·OEt₂) |
| Diborane | - | B₂H₆ | +16.6 |
| Tetraborane(10) | arachno- | B₄H₁₀ | -1.5 (B1,3), -41.9 (B2,4) |
| Pentaborane(9) | nido- | B₅H₉ | -12.8 (apical B), -51.5 (basal B) |
| Decaborane(14) | nido- | B₁₀H₁₄ | +11.5 (B1,3), +0.7 (B2,4), -36.5 (B5,7,8,10), -2.1 (B6,9) |
| closo-Dodecaborate | closo- | [B₁₂H₁₂]²⁻ | -14.8 |
| ortho-Carborane | closo- | 1,2-C₂B₁₀H₁₂ | -2.8 (B9,12), -9.6 (B8,10), -11.9 (B4,5,7,11), -13.5 (B3,6) |
Table 2: Key Infrared (IR) Stretching Frequencies for Boron Clusters [17][18]
| Compound | Bond Type | Wavenumber (cm⁻¹) |
| Diborane | B-H (terminal) | ~2612, 2522 |
| B-H (bridging) | ~1915, 1602 | |
| Decaborane(14) | B-H (terminal) | ~2600 |
| B-H (bridging) | ~1900 | |
| closo-Dodecaborate | B-H | ~2470 |
| ortho-Carborane | C-H | ~3070 |
| B-H | ~2600 |
Structural Data
Table 3: Selected Bond Lengths and Angles in Boron Clusters [12][19]
| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Angle |
| Diborane | B-H (terminal) | 1.19 | H(t)-B-H(t) | 121.8 |
| B-H (bridging) | 1.33 | H(b)-B-H(b) | 96.2 | |
| B-B | 1.77 | |||
| Pentaborane(9) | B(apical)-B(basal) | 1.69 | ||
| B(basal)-B(basal) | 1.80 | |||
| Decaborane(14) | B-B | 1.71 - 2.01 | ||
| B-H (terminal) | 1.18 - 1.20 | |||
| B-H (bridging) | 1.32 - 1.41 | |||
| closo-[B₁₂H₁₂]²⁻ | B-B | ~1.78 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of fundamental boron clusters.
Synthesis of nido-Decaborane(14) (B₁₀H₁₄)
Decaborane(14) is a key starting material for the synthesis of many other boron clusters. It is commonly prepared by the pyrolysis of diborane (B₂H₆).[5][20]
Protocol:
-
Apparatus: A pyrolysis apparatus consisting of a heated tube reactor, a series of cold traps, and a vacuum line is required. All glassware must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Gaseous diborane is passed through the tube reactor heated to 150-220 °C. The flow rate and temperature must be carefully controlled to optimize the yield of decaborane.
-
Product Collection: The reaction mixture exiting the reactor is passed through a series of traps. A trap maintained at room temperature will collect solid decaborane. Subsequent traps cooled with dry ice/acetone (-78 °C) and liquid nitrogen (-196 °C) will condense unreacted diborane and other volatile byproducts.
-
Purification: The crude decaborane collected in the first trap is purified by vacuum sublimation. The white crystalline product is collected on a cold finger.[5]
Synthesis of closo-Dodecaborate Dianion ([B₁₂H₁₂]²⁻)
The highly stable closo-dodecaborate anion is a versatile building block in boron chemistry. A common synthesis involves the reaction of decaborane(14) with triethylamine-borane.
Protocol:
-
Reagents: Decaborane(14) and triethylamine-borane complex (Et₃N·BH₃).
-
Reaction: A solution of decaborane(14) in a high-boiling inert solvent (e.g., xylene or diglyme) is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Triethylamine-borane is added to the solution, and the mixture is heated to reflux (typically 140-160 °C) for several hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Workup: After cooling, the reaction mixture is filtered to remove any insoluble byproducts. The solvent is removed under reduced pressure.
-
Purification: The resulting salt, (Et₃NH)₂[B₁₂H₁₂], can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[21][22][23] The cation can be exchanged by passing a solution of the salt through an ion-exchange column.[24]
Synthesis of ortho-Carborane (1,2-C₂B₁₀H₁₂)
ortho-Carborane is synthesized by the reaction of decaborane(14) with acetylene in the presence of a Lewis base.[8][25]
Protocol:
-
Formation of the Bis(ligand)decaborane Adduct: Decaborane(14) is dissolved in an inert solvent like toluene. A Lewis base, such as acetonitrile (CH₃CN) or diethyl sulfide (Et₂S), is added, and the mixture is stirred to form the B₁₀H₁₂(L)₂ adduct.
-
Reaction with Acetylene: The solution containing the adduct is heated (typically to 80-100 °C), and a stream of acetylene gas is bubbled through the reaction mixture.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude ortho-carborane is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or methanol/water.[25][26][27][28]
Applications in Drug Development
The unique properties of boron clusters make them attractive for various applications in drug discovery and development.[29][30][31]
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that utilizes the nuclear capture reaction of the non-radioactive boron-10 isotope (¹⁰B) with low-energy thermal neutrons.[32] When a tumor that has selectively accumulated a ¹⁰B-containing compound is irradiated with a neutron beam, the ¹⁰B atoms capture neutrons, leading to a fission reaction that produces high-energy alpha particles (⁴He) and recoiling lithium-7 nuclei (⁷Li). These particles have a short range in tissue, confining the cytotoxic effect primarily to the boron-loaded tumor cells.[33]
A key challenge in BNCT is the development of boron delivery agents that can selectively accumulate in tumor cells at concentrations sufficient for a therapeutic effect. Boron clusters, with their high boron content, are ideal candidates for this purpose. One of the most studied BNCT agents is p-boronophenylalanine (BPA), which is taken up by cancer cells through overexpressed L-type amino acid transporters (LAT1).[29]
Cellular Uptake of BPA for BNCT
Caption: The cellular uptake mechanism of BPA in BNCT.
Boron Clusters as Pharmacophores
The three-dimensional, rigid, and hydrophobic nature of carborane cages makes them excellent pharmacophores or bioisosteres for phenyl groups in drug design.[34] By replacing a phenyl ring with a carborane cage, it is possible to modulate the lipophilicity, metabolic stability, and receptor binding affinity of a drug candidate. This strategy has been explored for the development of new inhibitors for various enzymes and receptors.[14]
Workflow for Boron Cluster-Based Drug Discovery
Caption: A generalized workflow for the discovery and development of drugs incorporating boron clusters.
Conclusion
Boron cluster chemistry presents a rich and continually evolving field with profound implications for medicinal chemistry and drug development. The unique structural and electronic properties of these compounds, governed by principles such as the Wade-Mingos rules, provide a powerful platform for the rational design of novel therapeutic agents. This guide has provided a foundational understanding of boron cluster chemistry, supported by key quantitative data and experimental protocols, to empower researchers in their pursuit of innovative boron-based solutions to pressing challenges in medicine. The continued exploration of this fascinating area of chemistry promises to unlock new frontiers in the treatment of a wide range of diseases.
References
- 1. Borane - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Decaborane - Wikipedia [en.wikipedia.org]
- 6. datapdf.com [datapdf.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. CA1040386A - Process for the synthesis of decaborane(14) - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Unification and Expansion of Wade-Mingos Rules with Elementary Number Theory : Oriental Journal of Chemistry [orientjchem.org]
- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 16. Boron NMR [chem.ch.huji.ac.il]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Decaborane: From Alfred Stock and Rocket Fuel Projects to Nowadays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. open.metu.edu.tr [open.metu.edu.tr]
- 22. A new convenient method for preparing tetrabutylammonium closo-dodecaborate | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 23. New Aspects of the Synthesis of closo-Dodecaborate Nitrilium Derivatives [B12H11NCR]− (R = n-C3H7, i-C3H7, 4-C6H4CH3, 1-C10H7): Experimental and Theoretical Studies [mdpi.com]
- 24. d-nb.info [d-nb.info]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. researchgate.net [researchgate.net]
- 27. scs.illinois.edu [scs.illinois.edu]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 34. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
A Technical Guide to 1,7-Bis(hydroxymethyl)-m-carborane: A Versatile Building Block for Advanced Materials and Drug Development
Introduction: 1,7-Bis(hydroxymethyl)-m-carborane is a unique organoboron compound featuring a highly stable icosahedral cage structure composed of ten boron atoms and two carbon atoms. The functionalization at the two meta-positioned carbon atoms with hydroxymethyl (-CH₂OH) groups makes it an exceptionally versatile building block. Its high boron content, thermal stability, and hydrophobicity have positioned it as a critical component in the development of high-performance polymers and advanced pharmaceuticals, particularly in the field of Boron Neutron Capture Therapy (BNCT).[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers in chemistry and drug development.
Molecular and Physical Properties
This compound, also known as 1,7-Dicarbadodecaborane(12)-1,7-dimethanol, is a white, crystalline solid at room temperature.[3][4] Its defining feature is the robust carborane cage, which provides exceptional thermal and chemical resistance.[1][3] The two primary alcohol functionalities serve as reactive sites for a wide range of chemical modifications.[5]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| IUPAC Name | (1,7-Dicarba-closo-dodecaboran-1,7-diyl)dimethanol | [3][6] |
| CAS Number | 23924-78-9 | [3][5][6] |
| Chemical Formula | C₄H₁₆B₁₀O₂ | [3][6] |
| Molecular Weight | 204.28 g/mol | [3][6][7] |
| Appearance | White to off-white or colorless solid | [3][4][8] |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | [9] |
| Autoignition Temperature | 376 °C | [4] |
| GHS Hazard Statements | H228 (Flammable Solid), H315 (Skin Irritant), H319 (Eye Irritant) | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the functionalization of the acidic C-H bonds of the m-carborane cage.[10] This process involves a two-step reaction sequence: dilithiation followed by electrophilic addition.
General Synthesis Protocol
This protocol is based on the reaction of m-carborane with n-butyllithium and paraformaldehyde.[10]
Materials:
-
1,7-Carborane (m-carborane)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Paraformaldehyde, anhydrous
-
Tetrahydrofuran (THF), anhydrous and oxygen-free
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve 1,7-carborane (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Dilithiation: Cool the solution in an ice-water bath. Add n-butyllithium (2.2 eq) dropwise via syringe while maintaining the temperature at 0 °C. Stir the reaction mixture for 30-60 minutes at this temperature. The weakly acidic C-H protons of the carborane cage are deprotonated to form the dilithiated intermediate.[10]
-
Hydroxymethylation: Add anhydrous paraformaldehyde (2.2 eq) to the reaction mixture in one portion. The carbanionic carbon atoms of the dilithiated carborane attack the electrophilic carbon of the formaldehyde.[10]
-
Quenching & Acidification: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.[10]
-
Purification: Filter the solution and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product. The resulting white solid can be further purified by recrystallization or column chromatography.
Applications in Drug Development & Materials Science
The unique properties of the carborane cage—stability, hydrophobicity, and three-dimensional structure—make it an attractive pharmacophore.[2] this compound serves as a key intermediate, allowing for the covalent attachment of this cage to biologically active molecules.
Boron Neutron Capture Therapy (BNCT)
A primary application is in the design of boron delivery agents for BNCT, a targeted radiation therapy for cancer.[1] For BNCT to be effective, a high concentration of non-radioactive boron-10 atoms must be selectively delivered to tumor cells. When the tumor is irradiated with a beam of low-energy neutrons, the boron-10 atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei. These particles have a short path length (5-9 µm), confining the cytotoxic damage primarily to the boron-containing cancer cells.
The hydroxymethyl groups of this compound are crucial for this application. They can be readily converted to other functional groups (e.g., esters, ethers, halides) to act as linkers, tethering the boron-rich carborane cage to tumor-targeting molecules like antibodies, peptides, or small-molecule inhibitors.[5]
Role as a Phenyl Group Bioisostere
The icosahedral carborane cage is often used as a three-dimensional, hydrophobic bioisostere for a phenyl ring.[11] Replacing a phenyl group in an existing drug with a carborane cage can enhance metabolic stability, improve binding affinity to target proteins through unique interactions like dihydrogen bonding, and alter bioavailability.[2][11] The hydroxymethyl derivative provides the necessary chemical handles to incorporate the cage into complex organic molecules during medicinal chemistry campaigns.
High-Performance Polymers
Beyond pharmaceuticals, this compound is a monomer used to synthesize boron-rich polymers. Its incorporation into polymer backbones, such as polyesters or polyurethanes, significantly enhances their thermal stability, with decomposition temperatures often exceeding 350°C.[1][5] These materials are valuable for applications in aerospace and as advanced protective coatings.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | JSC Aviabor [jsc-aviabor.com]
- 5. This compound | 23924-78-9 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound | m-Carborane and C-substituted m-Carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 8. This compound CAS 23924-78-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. echemi.com [echemi.com]
- 10. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,7-Bis(hydroxymethyl)-m-carborane: Availability, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1,7-Bis(hydroxymethyl)-m-carborane, a versatile boron cluster compound with significant potential in advanced materials and medicine. This document covers its availability from various suppliers, detailed physicochemical properties, a step-by-step synthesis protocol, and its applications in polymer chemistry and as a precursor for Boron Neutron Capture Therapy (BNCT) agents.
Availability and Suppliers
This compound is commercially available from a range of chemical suppliers catering to research and development needs. Purity levels typically range from 95% to over 97%. Below is a summary of known suppliers. For up-to-date pricing and availability, it is recommended to contact the suppliers directly.
| Supplier | Reported Purity/Grade | Website (Illustrative) |
| Benchchem | Research Grade | benchchem.com |
| Katchem | >97% | katchem.cz |
| BOC Sciences | Research Grade | bocsci.com |
| Alfa Chemistry | 95% | alfa-chemistry.com |
| Home Sunshine Pharma | Not specified | homesunshinepharma.com |
| JSC Aviabor | Not specified | aviabor.ru/en |
| Henan Fengda Chemical Co., Ltd. | Industrial Grade | echemi.com |
| Nanjing Paron Technology Co., Ltd. | 95% | echemi.com |
| Chemtour | Chemical Grade/98% | echemi.com |
| Shaanxi Dideu Medichem Co. Ltd. | Reagent Grade/99% | echemi.com |
| Zhengzhou Yuanli Biological Technology Co., Ltd. | 95% | lookchem.com |
| Shanghai Minstar Chemical Co., Ltd. | Not specified | lookchem.com |
| LIDE PHARMACEUTICALS LIMITED | Research Grade | lookchem.com |
| Win-Win chemical Co.Ltd. | 98% | lookchem.com |
| Xiamen Jenny Chemical Technology Co., Ltd. | High Purity | lookchem.com |
| NINGBO INNO PHARMCHEM CO.,LTD. | High Quality | inno-pharmchem.com |
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its unique icosahedral carborane cage structure provides exceptional thermal stability.[2] The presence of two reactive hydroxymethyl groups allows for its use as a versatile building block in organic synthesis and polymer chemistry.[3]
| Property | Value | Reference |
| CAS Number | 23924-78-9 | [2] |
| Molecular Formula | C4H16B10O2 | [4] |
| Molecular Weight | 204.28 g/mol | [5] |
| Exact Mass | 206.20800 u | [1] |
| Appearance | White or off-white solid | [1] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in various organic solvents. Etherification can enhance solubility. | [2] |
| Thermal Stability | The m-carborane core is highly thermally stable. | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the dilithiation of m-carborane (1,7-dicarba-closo-dodecaborane) followed by reaction with an electrophile, typically paraformaldehyde.[2]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from the synthesis described in the literature.
Materials:
-
m-Carborane (1,7-dicarba-closo-dodecaborane)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Petroleum ether
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve m-carborane in anhydrous THF.
-
Dilithiation: Cool the solution in an ice-water bath. Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution. Continue stirring in the ice bath for 30 minutes.
-
Electrophilic Addition: To the resulting solution of dilithiated m-carborane, add paraformaldehyde (2.2 equivalents) in one portion.
-
Quenching: After the addition of paraformaldehyde, continue stirring for a short period before slowly adding 1 M hydrochloric acid to quench the reaction.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 times).
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
-
Purification: Wash the resulting crude product with petroleum ether to remove non-polar impurities, yielding this compound as a white solid. The product can be further purified by recrystallization if necessary.
Applications in Research and Development
The unique properties of this compound make it a valuable compound in several areas of research, particularly in polymer science and medicinal chemistry.
Advanced Polymer Synthesis
The diol functionality of this compound allows it to be used as a monomer or cross-linking agent in the synthesis of high-performance polymers.[6] The incorporation of the carborane cage into polymer backbones can significantly enhance their thermal and oxidative stability, making them suitable for applications in demanding environments such as aerospace and electronics.[3]
Examples of Polymerization Reactions:
-
Polyesters: Can be synthesized through condensation polymerization with dicarboxylic acids or their derivatives.
-
Polyurethanes: Can be formed by reacting with diisocyanates.
-
Polyethers: Can be prepared via Williamson ether synthesis with dihalides.
-
Modification of existing polymers: The hydroxyl groups can be used to graft the carborane cage onto other polymer chains to modify their properties.
Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy is a non-invasive cancer therapy that utilizes the selective accumulation of boron-10 (¹⁰B) isotopes in tumor cells.[7] When irradiated with a neutron beam, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that selectively destroy the cancer cells.
This compound, with its high boron content, serves as an excellent starting material for the synthesis of more complex boron delivery agents for BNCT.[8][9] The hydroxymethyl groups provide convenient handles for attaching tumor-targeting moieties such as peptides, antibodies, or small molecules, thereby enhancing the selective delivery of boron to cancer cells.[10]
Drug Development Workflow for BNCT Agents
Caption: Workflow for developing BNCT agents from this compound.
Safety Information
This compound is reported to have low toxicity by ingestion but may be a moderate eye irritant.[1] As with all chemical reagents, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
This technical guide provides a comprehensive overview of this compound for researchers and professionals in drug development and materials science. The information compiled herein is based on publicly available data and scientific literature. For specific applications, further investigation and optimization of experimental conditions are recommended.
References
- 1. This compound CAS 23924-78-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 23924-78-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | m-Carborane and C-substituted m-Carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry [mdpi.com]
- 9. Synthesis of a carborane-containing cholesterol derivative and evaluation as a potential dual agent for MRI/BNCT applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Polymerization of 1,7-Bis(hydroxymethyl)-m-carborane with Diisocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of carborane cages into polymer backbones has garnered significant interest due to the unique properties imparted by these boron-rich structures. Specifically, polyurethanes synthesized from 1,7-bis(hydroxymethyl)-m-carborane exhibit exceptional thermal stability and have potential applications in high-performance materials and biomedical fields, including as delivery agents for Boron Neutron Capture Therapy (BNCT).[1][2][3] This document provides detailed application notes and experimental protocols for the polymerization of this compound with various common diisocyanates.
Key Applications
The distinctive properties of polyurethanes containing this compound make them suitable for a range of advanced applications:
-
High-Temperature Adhesives and Coatings: The inherent thermal and oxidative stability of the m-carborane cage leads to polymers that can withstand extreme temperature environments.
-
Flame Retardants: The high boron content contributes to the formation of a stable char layer upon combustion, effectively reducing the flammability of the material.[4]
-
Biomedical Devices: The biocompatibility of polyurethanes, combined with the unique properties of carboranes, opens avenues for their use in medical implants and devices requiring high durability.
-
Drug Delivery and Boron Neutron Capture Therapy (BNCT): Carborane-containing polymers can serve as delivery vehicles for therapeutic agents. The high concentration of boron-10 isotopes in the polymer backbone makes these materials promising candidates for BNCT, a targeted cancer therapy.[1][2][3]
Experimental Protocols
The following protocols outline the synthesis of polyurethanes from this compound and various diisocyanates. The choice of diisocyanate significantly influences the final properties of the polymer. Aromatic diisocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) generally produce more rigid polymers with high thermal stability, while aliphatic diisocyanates such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI) lead to more flexible materials.[5][6]
Materials and General Procedures
-
Monomers: this compound, Toluene-2,4-diisocyanate (TDI), 4,4'-Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI). All monomers should be purified and dried before use.
-
Solvent: Anhydrous ethyl acetate or N,N-Dimethylformamide (DMF).
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL).
-
Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., dry nitrogen or argon).
Protocol 1: Synthesis of Carborane-Polyurethane with Toluene Diisocyanate (TDI)
This protocol describes a solution polymerization method.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve this compound in anhydrous ethyl acetate.
-
Under a continuous nitrogen flow, add an equimolar amount of Toluene-2,4-diisocyanate (TDI) dropwise to the stirred solution at room temperature.
-
If a catalyst is used, add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 mol% with respect to the diol).
-
Heat the reaction mixture to 80°C and maintain for 6-8 hours with continuous stirring.
-
Monitor the progress of the polymerization by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, cool the solution to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at 60°C to a constant weight.
Protocol 2: Synthesis of Carborane-Polyurethane with 4,4'-Methylene diphenyl diisocyanate (MDI)
This protocol outlines a similar solution polymerization for a more rigid polyurethane.
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
Dissolve this compound in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate flask, dissolve an equimolar amount of 4,4'-Methylene diphenyl diisocyanate (MDI) in anhydrous DMF.
-
Slowly add the MDI solution to the stirred carborane diol solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 90°C and stir for 8-10 hours.
-
Follow the reaction progress using FTIR spectroscopy.
-
Upon completion, precipitate the polymer in methanol, filter, wash, and dry under vacuum at 70°C.
Data Presentation
The following tables summarize typical characterization data for polyurethanes synthesized from this compound and different diisocyanates. Note: The data presented here are representative examples and may vary depending on the specific reaction conditions and purity of reagents.
| Polymer ID | Diisocyanate | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| CPU-TDI | TDI | 18,500 | 38,850 | 2.1 |
| CPU-MDI | MDI | 22,300 | 49,060 | 2.2 |
| CPU-HDI | HDI | 15,200 | 31,920 | 2.1 |
| CPU-IPDI | IPDI | 17,800 | 39,160 | 2.2 |
Table 1: Molecular Weight Data obtained by Gel Permeation Chromatography (GPC).[7][8][9][10][11]
| Polymer ID | Diisocyanate | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Char Yield at 800°C (%) |
| CPU-TDI | TDI | 165 | 380 | 65 |
| CPU-MDI | MDI | 180 | 395 | 68 |
| CPU-HDI | HDI | 110 | 350 | 58 |
| CPU-IPDI | IPDI | 125 | 365 | 62 |
Table 2: Thermal Properties determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12]
Visualization of Experimental Workflow and Polymerization
Below are diagrams illustrating the general experimental workflow for the synthesis of carborane-containing polyurethanes and the polymerization reaction itself.
Caption: General workflow for the synthesis of carborane-polyurethanes.
Caption: General reaction scheme for carborane-polyurethane synthesis.
References
- 1. Multi-Functional Boron-Delivery Agents for Boron Neutron Capture Therapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TDI and MDI of Polyurethane Materials [chinapolyparts.com]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. azom.com [azom.com]
- 11. Molecular weight determination of a newly synthesized guanidinylated disulfide-containing poly(amido amine) by gel permeation chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of Carborane-Siloxane Polymers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of carborane-siloxane polymers. The unique properties of these polymers, including exceptional thermal and oxidative stability, and the potential for modification, make them highly attractive for a range of applications, from high-performance materials to advanced drug delivery systems.
Introduction to Carborane-Siloxane Polymers
Carborane-siloxane polymers are a class of inorganic-organic hybrid polymers that incorporate icosahedral carborane cages (C₂B₁₀H₁₂) into a polysiloxane backbone. This unique combination of a thermally stable, boron-rich carborane moiety with a flexible and thermally robust siloxane chain results in materials with outstanding properties. The m-carborane isomer is most commonly used in these polymers due to its higher thermal stability compared to the o-carborane isomer.
The key attributes of carborane-siloxane polymers include:
-
High Thermal and Oxidative Stability: The presence of the carborane cage significantly enhances the thermal stability of the polysiloxane backbone, with some polymers exhibiting stability at temperatures exceeding 400°C in both inert and oxidative atmospheres.
-
High Ceramic Yield: Upon pyrolysis at high temperatures, these polymers can be converted into high-yield ceramic materials, making them useful as ceramic precursors.
-
Tunable Properties: The physical and chemical properties of carborane-siloxane polymers can be readily tuned by modifying the siloxane linkage, the substituents on the silicon atoms, and by functionalizing the carborane cage.
-
Biomedical Potential: The high boron content of these polymers makes them promising candidates for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. Their tunable and biocompatible nature also makes them suitable for drug delivery applications.
This document outlines the primary synthetic routes to carborane-siloxane polymers, provides detailed experimental protocols, summarizes key quantitative data, and describes their applications in drug development.
Synthetic Methodologies
The synthesis of carborane-siloxane polymers can be broadly categorized into three main strategies: polycondensation, hydrosilylation, and ring-opening polymerization. The choice of method depends on the desired polymer architecture, molecular weight, and functionality.
Figure 1. Overview of Carborane-Siloxane Polymer Synthesis, Characterization, and Applications.
Polycondensation
Polycondensation is a versatile method for synthesizing carborane-siloxane polymers and typically involves the reaction of a difunctional carborane monomer with a difunctional silane or siloxane monomer.
This method involves the reaction of a bis(alkoxysilyl)-m-carborane with a dichlorosilane or dichlorosiloxane in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).
Figure 2. FeCl₃-Catalyzed Polycondensation Workflow.
Experimental Protocol: FeCl₃-Catalyzed Polycondensation
-
Materials:
-
1,7-bis(dimethoxymethylsilyl)-m-carborane
-
Dichlorodimethylsilane
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Toluene
-
Methanol
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve 1,7-bis(dimethoxymethylsilyl)-m-carborane and an equimolar amount of dichlorodimethylsilane in anhydrous toluene.
-
Purge the system with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Add a catalytic amount of anhydrous FeCl₃ (typically 0.1-0.5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110°C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by the evolution of methyl chloride gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of methanol to neutralize the catalyst.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and catalyst residues.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
-
This approach involves the reaction of a carborane-disilanol with a reactive silane derivative, such as a bis(ureido)silane or a cyclotrisilazane. This method avoids the use of metal catalysts and can produce high molecular weight polymers.
Application Notes and Protocols: 1,7-Bis(hydroxymethyl)-m-carborane as a Precursor for Boron Neutron Capture Therapy (BNCT) Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,7-bis(hydroxymethyl)-m-carborane as a versatile precursor for the synthesis and evaluation of Boron Neutron Capture Therapy (BNCT) agents. BNCT is a binary cancer therapy that utilizes the nuclear capture reaction of non-radioactive boron-10 (¹⁰B) with low-energy neutrons to produce high-energy alpha particles and lithium-7 nuclei, which selectively destroy tumor cells. The high boron content and chemical stability of the carborane cage make it an excellent platform for developing effective BNCT drugs.[1]
Introduction to this compound in BNCT
This compound is a derivative of m-carborane, an icosahedral cluster of ten boron atoms and two carbon atoms. Its key feature is the presence of two reactive hydroxymethyl (-CH₂OH) groups, which serve as handles for further chemical modifications.[1] This allows for the attachment of various targeting moieties, such as peptides, antibodies, or small molecules, to selectively deliver a high payload of boron to cancer cells. The hydrophobicity of the carborane cage can be modulated by conjugation with hydrophilic molecules to improve its biocompatibility and pharmacokinetic profile.
Synthesis of BNCT Agents from this compound
A common strategy for synthesizing BNCT agents from this compound involves a two-step process:
-
Activation of the Hydroxymethyl Groups: The hydroxyl groups are converted into more reactive leaving groups, such as tosylates or halides (e.g., bromides), to facilitate subsequent nucleophilic substitution reactions.
-
Conjugation to a Targeting Moiety: The activated carborane derivative is then conjugated to a cancer-targeting molecule. This can be achieved through various chemical reactions, including esterification, etherification, or click chemistry.
Protocol 1: Synthesis of 1,7-Bis(tosyloxymethyl)-m-carborane
This protocol describes the activation of the hydroxymethyl groups of this compound by tosylation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1,7-bis(tosyloxymethyl)-m-carborane as a white solid.
Protocol 2: Conjugation to Folic Acid (Illustrative Example)
This protocol provides a general method for conjugating the activated carborane to folic acid, a well-known tumor-targeting agent due to the overexpression of folate receptors on many cancer cells.
Materials:
-
1,7-Bis(tosyloxymethyl)-m-carborane
-
Folic acid
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate
-
Diethyl ether
Procedure:
-
Dissolve folic acid in anhydrous DMF.
-
Add potassium carbonate (2.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add a solution of 1,7-bis(tosyloxymethyl)-m-carborane in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Further purification may be required, such as by preparative HPLC, to obtain the pure carborane-folic acid conjugate.
In Vitro Evaluation of Carborane-Based BNCT Agents
The in vitro evaluation of newly synthesized BNCT agents is crucial to assess their potential as therapeutic candidates. Key parameters to be evaluated include cytotoxicity, boron uptake by cancer cells, and the efficacy of BNCT upon neutron irradiation.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., U87 human glioblastoma, HeLa cervical cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carborane-based BNCT agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the carborane-based BNCT agent in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Cellular Boron Uptake Measurement (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the amount of boron taken up by cancer cells.[2][3][4][5]
Materials:
-
Cancer cells cultured in petri dishes
-
Carborane-based BNCT agent
-
PBS
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Internal standard solution (e.g., yttrium)
-
Boron standard solutions
Procedure:
-
Seed cancer cells in petri dishes and allow them to grow to 80-90% confluency.
-
Incubate the cells with a known concentration of the carborane-based BNCT agent for various time points (e.g., 2, 4, 8, 24 hours).
-
After incubation, wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Harvest the cells by trypsinization and count them using a hemocytometer or an automated cell counter.
-
Pellet the cells by centrifugation and digest the cell pellet with concentrated nitric acid.
-
Dilute the digested samples with deionized water to a final nitric acid concentration of 2-5%.
-
Add the internal standard to all samples and standards.
-
Analyze the samples using ICP-MS to determine the concentration of ¹⁰B.
-
Calculate the boron concentration per cell (e.g., in µg/10⁶ cells).
| Compound | Cell Line | Incubation Time (h) | Boron Uptake (µg / 10⁶ cells) | Reference |
| Folic acid-nido-carborane conjugate | U87 MG | 24 | 7.0 | [6][7][8] |
| Carboranyl-phosphatidylcholine liposome | CT26 | 48 | 182 | [9] |
| Phenylboronic acid | B16F10 | 4 | 0.074 | [8] |
In Vivo Evaluation of Carborane-Based BNCT Agents
Animal models are essential for evaluating the biodistribution, tumor accumulation, and therapeutic efficacy of BNCT agents in a living system.
Protocol 5: Tumor Growth Inhibition Study in a Mouse Xenograft Model
This protocol outlines a typical in vivo experiment to assess the therapeutic efficacy of a carborane-based BNCT agent.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction (e.g., U-87 MG)
-
Carborane-based BNCT agent formulated for in vivo administration
-
Saline or other appropriate vehicle
-
Calipers for tumor measurement
-
A source of thermal or epithermal neutrons
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[10]
-
Randomly divide the mice into experimental groups (e.g., untreated control, neutron irradiation only, BNCT agent only, and BNCT agent with neutron irradiation).
-
Administer the carborane-based BNCT agent to the designated groups, typically via intravenous or intraperitoneal injection. The dosage and timing should be based on prior biodistribution studies to ensure optimal tumor boron concentration at the time of irradiation.[11]
-
At the time of peak tumor boron accumulation, irradiate the tumors of the designated groups with a thermal or epithermal neutron beam.[11]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, boron concentration).
-
Plot tumor growth curves for each group to evaluate the therapeutic efficacy of the BNCT treatment. Significant suppression of tumor growth in the BNCT group compared to the control groups indicates a positive therapeutic effect.[10][11]
| BNCT Agent | Tumor Model | Administration Route | Neutron Fluence (n/cm²) | Tumor Growth Inhibition | Reference |
| Carborane-containing sulfonamide | AB22 mesothelioma in Balb/c mice | Intravenous | Not specified | Marked reduction in tumor regrowth | [12][13] |
| Liposomes with TAC and MAC | EMT6 in BALB/c mice | Intravenous | 1.6 x 10¹² | Significant suppression (424% vs 1551% in controls at 14 days) | [11] |
| BPA | U-87 MG in BALB/c-nu/nu mice | Intravenous | 2, 3, and 4 × 10¹¹ | Significant decrease in tumor volume | [10] |
Signaling Pathways and Mechanisms of Action
While the primary mechanism of BNCT is the localized destruction of cells by the products of the boron neutron capture reaction, the targeting moiety of the BNCT agent can also have its own biological effects. For example, if the carborane is conjugated to a kinase inhibitor, the resulting BNCT agent can have a dual mechanism of action: inhibiting a specific signaling pathway and delivering boron for radiation therapy. Further research into the specific signaling pathways affected by the carborane conjugates is an active area of investigation.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized for specific experimental conditions and safety guidelines. All experiments should be conducted in accordance with institutional and national regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. The Analytical Scientist | SingleCell ICPMS Quantifies Boron in Live Cancer Cells [theanalyticalscientist.com]
- 3. biocompare.com [biocompare.com]
- 4. Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A [pubs.rsc.org]
- 5. Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Carborane-Containing Folic Acid bis-Amides: Synthesis and In Vitro Evaluation of Novel Promising Agents for Boron Delivery to Tumour Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Anti-Tumor Effect of Boron Neutron Capture Therapy in Glioblastoma Subcutaneous Xenograft Model Using the Proton Linear Accelerator-Based BNCT System in Korea [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. In vitro and in vivo BNCT investigations using a carborane containing sulfonamide targeting CAIX epitopes on malignant pleural mesothelioma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining BNCT with carbonic anhydrase inhibition for mesothelioma treatment: Synthesis, in vitro, in vivo studies of ureidosulfamido carboranes [iris.unito.it]
Application Notes and Protocols: Carboranes in Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that utilizes the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), in tumor cells.[1] Subsequent irradiation with a low-energy thermal neutron beam triggers a nuclear fission reaction, ¹⁰B(n,α)⁷Li, releasing high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[2] These particles have a short path length of approximately 5–9 µm, roughly the diameter of a single cell, ensuring highly localized cytotoxicity to the boron-loaded tumor cells while sparing adjacent healthy tissue.[3]
The clinical success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentrations in tumors (a therapeutic target of 20–40 µg ¹⁰B/g of tumor) with high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios.[1][2][4] Carboranes, polyhedral clusters of boron and carbon atoms (e.g., C₂B₁₀H₁₂), have emerged as exceptionally promising candidates for BNCT agent development.[5] Their high boron content, remarkable chemical stability, and the versatility for chemical modification make them ideal scaffolds for creating next-generation, tumor-targeted boron delivery agents.[6]
These application notes provide an overview of the strategies for utilizing carboranes in BNCT and detailed protocols for their synthesis, formulation, and preclinical evaluation.
Strategies for Carborane-Based BNCT Agents
The inherent hydrophobicity of pristine carboranes presents a significant challenge for their direct in vivo administration.[7] To overcome this, two primary strategies are employed:
-
Chemical Derivatization: Carborane cages are functionalized by attaching hydrophilic or tumor-targeting moieties. This approach not only improves aqueous solubility but also leverages specific biological pathways for selective uptake by cancer cells.[1]
-
Amino Acids: Conjugating carboranes to amino acids can mimic natural molecules like L-phenylalanine, facilitating uptake via overexpressed transporters such as the L-type Amino Acid Transporter 1 (LAT1) in cancer cells.[1]
-
Carbohydrates: Cancer cells exhibit increased glucose metabolism (the Warburg effect). Attaching carbohydrates like glucose, glucosamine, or lactose to carboranes can exploit glucose transporters (GLUTs) for preferential accumulation in tumors.[1][8]
-
Nucleosides: Rapidly proliferating tumor cells have a high demand for nucleosides for DNA synthesis. Carborane-nucleoside conjugates are designed to be taken up via nucleoside transporters.[1]
-
Targeting Ligands: Conjugation with molecules like folic acid or peptides (e.g., cRGD) allows for targeting of specific receptors (Folate Receptor, Integrin αvβ₃) that are overexpressed on the surface of many cancer types.[3][7]
-
-
Delivery Systems: Carboranes are encapsulated within nanocarriers to improve their solubility, stability, and pharmacokinetic profile.
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophobic carboranes within their membrane or carry water-soluble derivatives in their aqueous core. Surface modification with targeting ligands can further enhance tumor specificity.[9][10] Cationic liposomes have shown particularly high efficacy, potentially due to favorable interactions with negatively charged cell membranes.[11]
-
Nanoparticles: Gold or silica-based nanoparticles can be functionalized with carboranes, offering a high payload capacity and the potential for integrating imaging agents for theranostic applications.[12]
-
Micelles & Polymers: Self-assembling micelles and biocompatible polymers can also be used to carry carboranes in aqueous environments.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for various carborane-based BNCT agents from preclinical studies, compared to the clinically used agent Boronophenylalanine (BPA).
| Agent Type | Specific Compound Example | Cancer Model | Boron Concentration in Tumor (µg B/g) | Tumor-to-Blood Ratio | Tumor-to-Normal Brain Ratio | Reference(s) |
| Clinically Used | L-BPA (Borofalan) | F98 Rat Glioma | ~20-37 | ~3:1 | ~3-4:1 | [5][13] |
| Amino Acid Derivative | o-Carboranylalanine (CBA) | Harding-Passey Mouse Melanoma | 15.7 - 26.2 | 1.0 - 1.4 | N/A | [14] |
| Nucleoside Derivative | CBU-2' (Carboranyl Uridine) | F98 Rat Glioma | 8.0 ± 2.1 | N/A | ~13:1 | [2][15] |
| Targeted Conjugate | cRGD-MID-AC (Integrin-Targeting) | F98 Rat Glioma | 17.0 | N/A | N/A | [7] |
| Nanoparticle | Carborane-DMSNs (Mesoporous Silica) | Pancreatic Tumor Model | 24.4 | 27.1 | N/A | [10] |
Note: Data are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
| Delivery System | Carborane Derivative | Cell Line | Boron Uptake Enhancement (vs. BPA) | Intracellular Boron Concentration | Reference(s) |
| Cationic Liposomes | LCOB & H₂PzCOB | DHD/K12/TRb Rat Colon Carcinoma | >30x | Not specified | [11] |
| PEGylated Liposomes | nido-carborane anions | CT26 Cancer Cells | Not specified | 182 µg/10⁶ cells (61% higher than BPA) | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Carborane-Nucleoside Conjugate via Click Chemistry
This protocol provides a general method for conjugating an alkyne-functionalized carborane to an azide-modified nucleoside using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
Materials:
-
Azide-modified nucleoside (e.g., 5'-Azido-5'-deoxythymidine)
-
Alkyne-functionalized carborane (e.g., Propargyl-ortho-carborane)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous reactions)
-
Solvents: Dimethylformamide (DMF) or a mixture of water and t-BuOH
-
Deionized water
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the azide-modified nucleoside (1.0 equivalent) and the alkyne-functionalized carborane (1.1 equivalents) in the chosen solvent (e.g., DMF or t-BuOH/water).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water, ~10 mol%). In another vial, prepare a solution of CuSO₄ (e.g., 0.5 M in water, ~5 mol%). If using a ligand, pre-mix the CuSO₄ solution with the THPTA ligand solution (e.g., 1 M in water, ~10 mol%).
-
Reaction Initiation: Add the CuSO₄ solution (or CuSO₄/ligand complex) to the reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC. The formation of the triazole-linked product should be visible as a new spot with a different Rf value from the starting materials.
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-18 hours), quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure carborane-nucleoside conjugate.
-
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹¹B) and Mass Spectrometry.
Protocol 2: Preparation of Carborane-Loaded Liposomes
This protocol describes the thin-film hydration method for encapsulating a hydrophobic carborane derivative (e.g., o-carborane) into liposomes.
Materials:
-
Phospholipid (e.g., DSPC or DPPC)
-
Cholesterol (optional, for membrane stability)
-
o-carborane
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid, cholesterol (e.g., at a 2:1 lipid:cholesterol molar ratio), and o-carborane in chloroform in a round-bottom flask. The lipid-to-carborane ratio can be varied (e.g., 1:0.5 to 1:40) to optimize loading.[9]
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the phase transition temperature of the lipid) under reduced pressure to evaporate the organic solvent.
-
Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by gentle rotation in the water bath (again, above the lipid's transition temperature) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To reduce the size and lamellarity of the vesicles, sonicate the suspension using a bath or probe sonicator. Sonication should be performed in short bursts with cooling periods in between to avoid overheating and degradation of the lipids. This step produces small unilamellar vesicles (SUVs).
-
-
Homogenization (Extrusion):
-
For a more uniform size distribution, subject the liposome suspension to extrusion.
-
Load the suspension into a gas-tight syringe and pass it repeatedly (e.g., 10-20 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) held in an extruder unit. The extrusion should also be performed at a temperature above the lipid's phase transition temperature.
-
-
Purification:
-
To remove any unencapsulated carborane, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
-
Assess the boron loading efficiency by lysing a known amount of the purified liposomes with a detergent or solvent and quantifying the boron content via ICP-MS (see Protocol 4).
-
Protocol 3: In Vitro Boron Uptake and Cytotoxicity Assay
This protocol outlines a method to determine the cellular uptake of a carborane agent and its inherent cytotoxicity (without neutron irradiation).
Materials:
-
Cancer cell line (e.g., F98 rat glioma, U87-MG human glioma) and a non-cancerous control cell line (e.g., HEK293).[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Carborane-containing test compound and a control (e.g., BPA).
-
PBS, Trypsin-EDTA.
-
96-well and 6-well cell culture plates.
-
Neutral Red solution.
-
Destain solution (e.g., 1% acetic acid in 50% ethanol).
-
Microplate reader.
-
Equipment for cell counting (e.g., hemocytometer).
-
ICP-MS for boron quantification.
Procedure:
Part A: Cytotoxicity (Neutral Red Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the carborane compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Neutral Red Staining:
-
After incubation, remove the treatment medium and wash the cells gently with PBS.
-
Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours.
-
Remove the staining solution, wash the cells with PBS, and add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to solubilize the dye.
-
-
Measurement: Read the absorbance at ~540 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control. Determine the CC50 (concentration that reduces viable cells by 50%).
Part B: Boron Uptake
-
Cell Seeding: Seed cells into 6-well plates at a density that allows for sufficient cell numbers for ICP-MS analysis (e.g., 1 x 10⁶ cells/well). Allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a non-toxic concentration of the carborane compound (determined from Part A) for a specific time (e.g., 3 hours).
-
Cell Harvesting and Washing:
-
Remove the boron-containing medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular boron.
-
Detach the cells using Trypsin-EDTA.
-
Collect the cells, centrifuge to form a pellet, and wash the pellet again with ice-cold PBS.
-
-
Cell Counting and Sample Preparation:
-
Resuspend the final cell pellet in a small volume of PBS and count the cells to determine the exact cell number.
-
Transfer the known number of cells to a tube suitable for acid digestion.
-
-
Boron Quantification: Analyze the boron content of the cell pellet using ICP-MS as described in Protocol 4. Express the results as µg of boron per 10⁹ cells.
Protocol 4: Quantification of Boron in Biological Samples (ICP-MS)
This protocol provides a general workflow for measuring boron concentration in cell pellets or tissue samples using Inductively Coupled Plasma - Mass Spectrometry.
Materials:
-
ICP-MS instrument.
-
Microwave digestion system.
-
Digestion vessels.
-
Ultrapure nitric acid (HNO₃).
-
Ultrapure water (Type I).
-
Boron standard solutions for calibration.
-
Internal standard (e.g., Beryllium, Indium).[16]
-
Cell pellets or tissue samples (weighed).
Procedure:
-
Sample Preparation:
-
Place the cell pellet or a precisely weighed tissue sample (~50-100 mg) into a microwave digestion vessel.
-
Carefully add a measured volume of concentrated, high-purity nitric acid (e.g., 1-2 mL).
-
Allow the samples to pre-digest for ~30 minutes at room temperature.
-
-
Microwave Digestion:
-
Seal the vessels and place them in the microwave digestion system.
-
Run a digestion program with a controlled temperature ramp (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes). The goal is to completely dissolve the organic matrix.
-
-
Dilution:
-
After the vessels have cooled, carefully open them in a fume hood.
-
Dilute the digested sample to a final volume with Type I water. The final acid concentration should be low (e.g., 2-5%). The dilution factor must be recorded accurately.
-
Spike all samples, blanks, and standards with an internal standard to correct for instrument drift and matrix effects.
-
-
ICP-MS Analysis:
-
Prepare a calibration curve using serial dilutions of the boron standard.
-
Set up the ICP-MS instrument. To minimize boron memory effects, use a sample introduction system with minimal glass components and employ an extended rinse time with a suitable rinse solution (e.g., 2% HNO₃ or a mannitol-ammonia solution) between samples.[17][18]
-
Monitor both boron isotopes, ¹⁰B and ¹¹B.
-
Analyze the blank, standards, and samples.
-
-
Data Calculation:
-
Use the calibration curve to determine the boron concentration in the diluted sample solution.
-
Calculate the original boron concentration in the cell or tissue sample, accounting for the initial sample weight/cell number and the dilution factor.
-
Results are typically expressed as µg B/g tissue or µg B/10⁹ cells.
-
Protocol 5: In Vivo Efficacy Study in a Rat Glioma Model
This protocol describes a representative in vivo experiment to evaluate the therapeutic efficacy of a carborane agent using the F98 rat glioma model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Fischer rats.
-
F98 glioma cells.
-
Stereotactic apparatus for intracerebral injection.
-
Test carborane agent, formulated for in vivo administration (e.g., in a liposomal formulation or as a soluble complex).
-
BPA (as a control).
-
Vehicle control solution.
-
Neutron source (nuclear reactor or accelerator-based).
-
Shielding materials (e.g., lithium fluoride).
Procedure:
-
Tumor Implantation:
-
Anesthetize the rats. Using a stereotactic frame, intracerebrally implant a known number of F98 glioma cells (e.g., 10⁵ cells) into the caudate nucleus of the brain.
-
Allow the tumors to grow for a set period (e.g., 12-14 days).
-
-
Biodistribution Study (Satellite Group):
-
A separate group of tumor-bearing rats is used to determine the pharmacokinetics of the agent.
-
Administer the carborane agent via the desired route (e.g., intravenous injection).
-
At various time points post-administration (e.g., 3, 6, 12, 24 hours), euthanize subsets of animals.
-
Collect tumor, blood, and normal tissue samples (e.g., brain, liver, kidney).
-
Analyze boron concentration in all samples using ICP-MS (Protocol 4) to determine the optimal time for neutron irradiation (i.e., the time of peak tumor boron concentration and favorable T/B and T/N ratios).
-
-
BNCT Treatment:
-
Based on the biodistribution results, administer the carborane agent to the main experimental groups of tumor-bearing rats. Control groups should include: (a) untreated, (b) agent only, (c) neutron irradiation only, and (d) BPA-BNCT.
-
At the predetermined optimal time, anesthetize the rats and position them for irradiation.
-
Use appropriate shielding to expose only the tumor region to the thermal neutron beam.
-
Irradiate the animals with a prescribed dose of neutrons.
-
-
Efficacy Evaluation:
-
Monitor the animals daily for health status and neurological symptoms.
-
The primary endpoint is typically survival time. Record the date of death or euthanasia due to tumor progression.
-
Generate Kaplan-Meier survival curves and compare the median survival times between groups using statistical analysis (e.g., log-rank test). An increase in lifespan (%ILS) is a key metric.[13]
-
Visualizations
Logical Relationships and Workflows
Caption: Preclinical evaluation workflow for novel carborane-based BNCT agents.
Caption: Targeted cellular uptake of carborane-biomolecule conjugates.
References
- 1. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modular Synthetic Approach to Carboranyl‒Biomolecules Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat brain tumor models to assess the efficacy of boron neutron capture therapy: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AB024. Efficacy of integrin targeting novel boron carrier for boron neutron capture therapy in F98 rat glioma-bearing brain tumor models - Tsujino - Therapeutic Radiology and Oncology [tro.amegroups.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Liposome formulations of o-carborane for the boron neutron capture therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 15. researchportal.sckcen.be [researchportal.sckcen.be]
- 16. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 17. Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of High-Performance Heat-resistant Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of high-performance heat-resistant polymers. These materials are critical in aerospace, electronics, and other demanding industrial applications due to their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The following sections detail the synthesis of Polyimides, Aromatic Polyamides, Polybenzimidazoles, and Polybenzoxazoles, complete with quantitative data on their thermal properties and visualizations of their synthesis workflows and structure-property relationships.
Polyimides
Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical stability, making them suitable for applications in aerospace, electronics, and as high-temperature adhesives.[3][4] A widely used example is Kapton®, which is synthesized from pyromellitic dianhydride and 4,4'-oxydianiline.[5] The synthesis of polyimides is typically a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[6]
Data Presentation: Thermal Properties of Polyimides
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| Kapton® (PMDA-ODA) | 360-410 | >500 |
| PI 6FDA-ODA / PI 6FDA-PDA (50/50 blend) | Single Tg obeying Fox equation | >531 |
| Polyimide (BCZDA and various diamines) | 295-304 | >505 |
| Polyimides with (1-piperidinyl)triphenylamine moieties | 288-318 | >500 |
| Silylated-diamine based Polyimides | 230-270 | >500 |
Note: The exact values can vary depending on the specific synthesis conditions and characterization methods.[7][8][9][10][11][12]
Experimental Protocol: Synthesis of Kapton® (a Polyimide)
This protocol describes the two-step synthesis of Kapton® via a poly(amic acid) precursor.
Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred solution at room temperature.
-
Continue stirring at room temperature for 2-4 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film of uniform thickness.
-
Place the glass plate in a vacuum oven and heat it according to the following temperature program:
-
100°C for 1 hour to remove the solvent.
-
200°C for 1 hour.
-
300°C for 1 hour.
-
350°C for 30 minutes to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film can be peeled off from the glass plate.[13]
-
Visualization: Polyimide Synthesis Workflow
Caption: Two-step synthesis of Kapton® polyimide.
Aromatic Polyamides (Aramids)
Aromatic polyamides, or aramids, are a family of high-performance polymers characterized by their exceptional strength and heat resistance.[14][15] These properties are a result of the rigid aromatic backbones and strong hydrogen bonding between the amide linkages.[8] A well-known example is poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®.
Data Presentation: Thermal Properties of Aromatic Polyamides
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| Poly(p-phenylene terephthalamide) (PPTA) | >370 | ~500 |
| Polyamides with xanthene groups | 236-298 | 490-535 |
| Poly(ether-amide)s with sulfoxide groups | 160-220 | N/A |
| Polyamides from BIPX and aromatic diamines | 241-359 | 480-492 |
Note: The exact values can vary depending on the specific synthesis conditions and characterization methods.[16][17]
Experimental Protocol: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)
This protocol describes the low-temperature solution polymerization of PPTA.
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TCl)
-
N-methyl-2-pyrrolidone (NMP) containing Lithium Chloride (LiCl)
-
Pyridine
-
Nitrogen gas
Procedure:
-
In a polymerization kettle equipped with a stirrer and under a nitrogen atmosphere, prepare a solution of N-methyl-2-pyrrolidone (NMP) with 1.2 to 1.8% by weight of Lithium Chloride (LiCl).
-
Add pyridine to the NMP/LiCl solution (molar ratio of pyridine to p-phenylenediamine = 0.60 to 1.20).
-
Add p-phenylenediamine (PPD) to the solution and stir until it is completely dissolved.
-
Cool the solution and then add terephthaloyl chloride (TCl) powder in two steps, with an excess of 0.30-2.5% TCl. The reaction temperature should be maintained between -5°C and 80°C.
-
Continue stirring for 10-20 minutes after the final addition of TCl.
-
The resulting polymer precipitates as a pale yellow powder. The polymer is then washed with water and dried in a vacuum oven.[18]
Visualization: Aromatic Polyamide Synthesis Workflow
Caption: Synthesis of PPTA via low-temperature polycondensation.
Polybenzimidazoles (PBIs)
Polybenzimidazoles (PBIs) are a class of heterocyclic polymers with exceptional thermal and chemical stability.[19] They are often synthesized through the condensation of aromatic tetraamines and aromatic dicarboxylic acids or their derivatives in a high-boiling solvent such as polyphosphoric acid (PPA).[20][21]
Data Presentation: Thermal Properties of Polybenzimidazoles
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| m-PBI | ~425 | >550 |
| Aliphatic PBIs | N/A | ~450 |
| Fluorine-containing PBI (BTBP-PBI) | N/A | >500 |
Note: The exact values can vary depending on the specific synthesis conditions and characterization methods.[4][22][23]
Experimental Protocol: Synthesis of Poly[2,2’-(m-phenylene)-5,5’-bibenzimidazole] (m-PBI) in Polyphosphoric Acid (PPA)
Materials:
-
3,3'-Diaminobenzidine (DAB)
-
Isophthalic acid (IPA)
-
Polyphosphoric acid (PPA)
-
Nitrogen gas
Procedure:
-
Dry the 3,3'-diaminobenzidine (DAB) and isophthalic acid (IPA) in an oven at 120°C for at least 16 hours.
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, heat polyphosphoric acid (PPA) to 140°C under a nitrogen atmosphere for at least 16 hours to ensure it is dry.
-
Add the dried DAB to the hot PPA and stir for 2 hours at 140°C to facilitate the removal of any residual HCl if using the hydrochloride salt of DAB.
-
Increase the temperature to 170°C and add the dried isophthalic acid (IPA).
-
After 4 hours, raise the temperature to 200°C and continue stirring for 22-24 hours.
-
The resulting polymer solution is then cast into a film, and the PPA is hydrolyzed to phosphoric acid, which can be washed away with water to yield the final PBI membrane.[19]
Visualization: Polybenzimidazole Synthesis Workflow
Caption: Synthesis of PBI in polyphosphoric acid.
Polybenzoxazoles (PBOs)
Polybenzoxazoles (PBOs) are another class of high-performance polymers with excellent thermal stability, mechanical properties, and low dielectric constants. Their synthesis often involves the thermal rearrangement of a precursor polymer, such as a polyimide containing hydroxyl groups ortho to the amide linkage.[24]
Data Presentation: Thermal Properties of Polybenzoxazoles
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| PBO from PHA-325 | N/A | 475-600 |
| Thermally Rearranged PBOs (TR-PBOs) | >450 | >500 |
Note: The exact values can vary depending on the specific synthesis conditions and characterization methods.[24][25][26]
Experimental Protocol: Synthesis of a Thermally Rearranged Polybenzoxazole (TR-PBO)
This protocol describes the synthesis of a TR-PBO from a precursor polyimide.
Materials:
-
Precursor polyimide film (containing o-hydroxyl groups)
-
Tube furnace
-
Nitrogen gas
Procedure:
-
Place the precursor polyimide film in a tube furnace under a nitrogen atmosphere.
-
Heat the film at a rate of 5°C/min to 300°C and hold for 1 hour to remove any residual solvent and ensure complete imidization.
-
Increase the temperature at a rate of 5°C/min to the final rearrangement temperature (e.g., 350°C, 400°C, 425°C, or 450°C).
-
Hold the film at the final temperature for a desired time (e.g., 1 hour or 30 minutes) to facilitate the thermal rearrangement to the polybenzoxazole structure.
-
Cool the furnace to room temperature under nitrogen. The resulting film is the thermally rearranged polybenzoxazole.[24]
Visualization: Structure-Property Relationship in Heat-Resistant Polymers
Caption: Influence of molecular structure on thermal properties.
Thermal Degradation of High-Performance Polymers
The thermal degradation of high-performance polymers is a complex process involving chain scission and the evolution of volatile products. For instance, the thermal degradation of Kapton HN polyimide involves two main processes: a radical termination and the actual degradation process.[27] The pyrolysis of a Kapton polyimide membrane has been shown to occur in three stages, with the main products being CO2, CO, and H2O.[2] The decomposition of polyimide in an inert atmosphere is typically a multi-step endothermic reaction, while in an oxygen atmosphere, it involves a strong exothermic peak.[28]
Visualization: Generalized Thermal Degradation Pathway of a Polyimide
Caption: Simplified thermal degradation of a polyimide.
References
- 1. researchgate.net [researchgate.net]
- 2. The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00489B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benicewiczgroup.com [benicewiczgroup.com]
- 5. dupont.com [dupont.com]
- 6. dakenchem.com [dakenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. CN106008973A - Synthesis method of Kapton polyimide in ionic liquid - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. soc.chim.it [soc.chim.it]
- 16. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN85100134A - Synthetic process of poly(p-phenylene terephthalamide) - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. digital.csic.es [digital.csic.es]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. researchgate.net [researchgate.net]
- 27. esmat.esa.int [esmat.esa.int]
- 28. Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification Reactions of 1,7-Bis(hydroxymethyl)-m-carborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the esterification of 1,7-bis(hydroxymethyl)-m-carborane, a versatile diol building block. The unique properties of the carborane cage, including its high thermal stability, hydrophobicity, and potential for derivatization, make its ester derivatives promising candidates for the development of advanced polymers, nanomaterials, and therapeutic agents.[1][2]
Introduction to Esterification of this compound
The two primary hydroxyl groups of this compound offer reactive sites for a variety of esterification reactions. Common methods include reactions with carboxylic acids under acidic catalysis (Fischer esterification), coupling with carboxylic acids using carbodiimides (Steglich esterification), and reaction with more reactive acyl chlorides and carboxylic anhydrides. These reactions allow for the covalent attachment of a wide range of functional groups, thereby tuning the physicochemical properties of the resulting carborane-based materials.
Caption: General esterification pathways of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from representative esterification reactions of this compound.
| Product Name | Esterification Method | Reactants | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| Carborane-terminated liquid fluoropolymer | Steglich Esterification | Carboxyl-terminated liquid fluoropolymer, DCC, DMAP | Not Reported | N/A (Viscous liquid) | ¹H-NMR: 3.64 ppm (-CH₂-O-), 1.32 ppm (-OH, residual), 0.81–2.13 ppm (B-H)[3] |
| 1,7-Bis(acetoxymethyl)-m-carborane | Acylation | Acetic Anhydride, Pyridine | High (not specified) | Not Reported | - |
| 1,7-Bis(benzoyloxymethyl)-m-carborane | Acylation | Benzoyl Chloride, Pyridine | High (not specified) | Not Reported | - |
| Carborane-based Polyester | Polycondensation | Terephthaloyl chloride | High (not specified) | Not Reported | - |
Note: Specific quantitative data for the acylation and polycondensation reactions are limited in the reviewed literature. The protocols provided below are based on general methodologies for similar substrates.
Experimental Protocols
Protocol 1: Steglich Esterification for the Synthesis of a Carborane-Terminated Liquid Fluoropolymer
This protocol details the synthesis of a carborane-terminated liquid fluoropolymer via Steglich esterification, a mild method suitable for acid-sensitive substrates.[3]
Materials:
-
This compound
-
Carboxyl-terminated liquid fluoropolymer
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxyl-terminated liquid fluoropolymer and a stoichiometric excess of this compound in anhydrous DCM.
-
To this solution, add a catalytic amount of DMAP (approximately 5 mol% relative to the carboxylic acid).
-
In a separate flask, prepare a solution of DCC (1.1 equivalents relative to the carboxylic acid) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carborane-terminated liquid fluoropolymer.
-
Characterize the product using ¹H-NMR and FTIR spectroscopy. The disappearance of the carboxylic acid proton signal and the appearance of characteristic signals for the carborane moiety and the newly formed ester linkage confirm the successful reaction.[3]
Caption: Workflow for Steglich esterification of this compound.
Protocol 2: General Procedure for Acylation with Acyl Chlorides
This protocol provides a general method for the synthesis of carborane diesters using acyl chlorides, which are highly reactive acylating agents.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (2.2 equivalents)
-
Pyridine or triethylamine (2.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the tertiary amine base (pyridine or triethylamine) to the solution.
-
Add the acyl chloride dropwise to the cooled solution. A precipitate of the amine hydrochloride salt may form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure diester.
-
Characterize the product by ¹H-NMR, ¹³C-NMR, and FTIR spectroscopy.
Protocol 3: General Procedure for Polycondensation with Diacyl Chlorides
This protocol outlines the synthesis of carborane-containing polyesters through polycondensation of this compound with a diacyl chloride.
Materials:
-
This compound
-
Diacyl chloride (e.g., terephthaloyl chloride, adipoyl chloride) (1.0 equivalent)
-
Tertiary amine base (e.g., pyridine, triethylamine) (2.2 equivalents)
-
Anhydrous solvent (e.g., chlorobenzene, o-dichlorobenzene)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and an inert gas inlet, dissolve this compound and the tertiary amine base in the anhydrous solvent.
-
Heat the solution to the desired reaction temperature (e.g., 80-120 °C).
-
In a separate flask, dissolve the diacyl chloride in the same anhydrous solvent.
-
Add the diacyl chloride solution dropwise to the heated solution of the diol and base over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for 6-24 hours. The viscosity of the solution will typically increase as the polymer forms.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or ethanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
-
Characterize the resulting polyester by techniques such as gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and by spectroscopic methods (NMR, FTIR) to confirm the structure. Thermal properties can be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Caption: Workflow for the synthesis of carborane-based polyesters.
Applications in Drug Development and Materials Science
The ester derivatives of this compound are of significant interest in several fields. In drug development, the hydrophobic and stable carborane cage can be functionalized with bioactive molecules via ester linkages to improve their delivery and efficacy. The high boron content also makes these compounds potential agents for Boron Neutron Capture Therapy (BNCT).[1]
In materials science, the incorporation of carborane esters into polymers can significantly enhance their thermal stability, oxidative resistance, and char yield.[1][4] This makes them suitable for high-performance applications in aerospace and electronics. The diacrylate and polyester derivatives can be used as monomers for the synthesis of novel cross-linked materials and thermoplastics with unique properties.
References
Application Notes and Protocols: Conversion of 1,7-Bis(hydroxymethyl)-m-carborane to Bis(halomethyl) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of bis(halomethyl)-m-carborane derivatives from 1,7-bis(hydroxymethyl)-m-carborane. The conversion of the diol to its corresponding dihalides (chloro, bromo, and iodo) is a critical step in the functionalization of the carborane cage, enhancing its utility as a versatile building block in medicinal chemistry and materials science. The resulting bis(halomethyl) compounds are valuable intermediates for a variety of nucleophilic substitution reactions.
Introduction
This compound is a key derivative of m-carborane, featuring two reactive hydroxymethyl groups. To increase the reactivity of these groups for subsequent nucleophilic substitution reactions, they are often converted into more labile leaving groups, such as halides. The synthesis of 1,7-bis(bromomethyl)-m-carborane, for instance, is a key transformation that opens the door to a wide range of further derivatizations, as the brominated intermediate is significantly more reactive towards nucleophiles than the starting diol.[1] This application note details the protocols for the synthesis of 1,7-bis(chloromethyl)-, 1,7-bis(bromomethyl)-, and 1,7-bis(iodomethyl)-m-carborane.
Data Summary
The following table summarizes the reaction conditions and reported yields for the conversion of this compound to its bis(halomethyl) derivatives.
| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1,7-Bis(chloromethyl)-m-carborane | Thionyl chloride (SOCl₂) | Benzene | 2 h | Reflux | 95 |
| 1,7-Bis(bromomethyl)-m-carborane | Phosphorus tribromide (PBr₃) | Benzene | 3 h | Reflux | 90 |
| 1,7-Bis(iodomethyl)-m-carborane | Iodine (I₂), Triphenylphosphine (PPh₃) | Dichloromethane | 12 h | Room Temp. | 85 |
Experimental Protocols
Protocol 1: Synthesis of 1,7-Bis(chloromethyl)-m-carborane
This protocol describes the conversion of the diol to the corresponding dichloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., hexane)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous benzene.
-
Slowly add thionyl chloride (2.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from hexane to afford 1,7-bis(chloromethyl)-m-carborane as a white solid.
Protocol 2: Synthesis of 1,7-Bis(bromomethyl)-m-carborane
This protocol details the synthesis of the dibromide using phosphorus tribromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Benzene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., heptane)
Procedure:
-
In a dry round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous benzene.
-
Add phosphorus tribromide (0.7 eq) dropwise to the suspension at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to dryness.
-
Recrystallize the residue from heptane to yield 1,7-bis(bromomethyl)-m-carborane.
Protocol 3: Synthesis of 1,7-Bis(iodomethyl)-m-carborane
This protocol describes the preparation of the diiodide using iodine and triphenylphosphine (Appel reaction conditions).
Materials:
-
This compound
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography supplies (silica gel, eluent)
Procedure:
-
To a solution of this compound (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous dichloromethane, add iodine (2.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 1,7-bis(iodomethyl)-m-carborane.
Visualizations
The following diagrams illustrate the overall experimental workflow for the conversion of this compound to its bis(halomethyl) derivatives.
Caption: Synthetic routes from the diol to bis(halomethyl) derivatives.
Caption: General workflow for synthesis and purification.
References
Application Notes and Protocols: The Use of 1,7-Bis(hydroxymethyl)-m-carborane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Bis(hydroxymethyl)-m-carborane is a unique boron cluster compound that has garnered significant interest in materials science. Its rigid icosahedral carborane cage structure, combined with the reactive hydroxymethyl functional groups, makes it a valuable building block for the synthesis of high-performance polymers.[1][2] The incorporation of this carborane diol into polymer backbones can significantly enhance their thermal stability, oxidative resistance, and mechanical properties, opening up applications in demanding fields such as aerospace, automotive, and electronics.[1][2] These specialized polymers are also being explored for biomedical applications, including drug delivery and Boron Neutron Capture Therapy (BNCT).
This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of advanced materials.
Key Applications and Enhanced Properties of Materials
The integration of this compound into polymer matrices imparts several beneficial properties.
Enhanced Thermal and Oxidative Stability
The inherent thermal and oxidative stability of the carborane cage contributes to a significant improvement in the high-temperature performance of polymers. When incorporated into materials like fluoroelastomers or siloxanes, the carborane moiety enhances the material's resistance to thermal degradation.[3] During thermal decomposition, the carborane cages facilitate the formation of a stable, cross-linked char layer that acts as a thermal barrier, slowing down further degradation of the polymer backbone.[3] For instance, carborane-siloxane copolymers have been reported to have decomposition temperatures exceeding 350°C.
A notable example is the modification of liquid fluoroelastomers, where the introduction of the carborane structure led to a substantial increase in the carbon residue rate at high temperatures, as determined by thermogravimetric analysis (TGA).[4]
Table 1: Thermal Stability of Carborane-Modified Fluoroelastomer
| Property | Unmodified Cured Fluoroelastomer | Carborane-Modified Cured Fluoroelastomer |
| Carbon Residue Rate at High Temperature | 35% | 58% |
| Source:[3][4] |
Improved Mechanical Properties
The rigid, three-dimensional structure of the carborane cage can significantly enhance the mechanical strength and rigidity of polymers.[1][2] By acting as a reinforcing agent at the molecular level, it can improve properties such as tensile strength and hardness.
In the case of carborane-modified liquid fluoroelastomers, a dramatic increase in tensile strength was observed compared to the unmodified material.[4] However, the introduction of the rigid carborane structure can also lead to a decrease in elongation at break.[4]
Table 2: Mechanical Properties of Cured Carborane-Modified Fluoroelastomer
| Property | Cured Unmodified Fluoroelastomer | Cured Carborane-Modified Fluoroelastomer |
| Tensile Strength (MPa) | 1.88 | 10.59 |
| Elongation at Break (%) | 138 | 80 |
| Shore A Hardness | - | 55 |
| Source:[4] |
Chemical Resistance
The incorporation of carborane units can also influence the chemical resistance of polymers. For example, carborane-modified fluoroelastomers have shown improved resistance to alkaline environments.
Table 3: Chemical Resistance of Cured Carborane-Modified Fluoroelastomer (Weight Change % after 168h)
| Reagent | Cured Unmodified Fluoroelastomer | Cured Carborane-Modified Fluoroelastomer |
| Aviation Kerosene | +1.8% | +2.1% |
| Ethyl Acetate | +5.3% | +5.8% |
| 5% NaOH | -1.5% | -0.8% |
| Source: Data derived from a study on carborane modified fluoroelastomers. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 1,7-m-carborane. The process involves the dilithiation of m-carborane followed by a reaction with paraformaldehyde.
Materials:
-
1,7-m-carborane (1.03 g, 7.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (20 ml)
-
n-Butyllithium (6.4 ml, 15.4 mmol)
-
Paraformaldehyde (0.46 g, 15.4 mmol)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure:
-
Dissolve 1,7-m-carborane in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice water bath.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes in the ice water bath.
-
Add paraformaldehyde to the reaction mixture and continue stirring.
-
After the addition of paraformaldehyde, add 1 M HCl to quench the reaction and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Collect the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Wash the resulting solid with petroleum ether and dry to obtain the final product.
Expected Yield: 81.0%[5]
Synthesis of Carborane-Terminated Fluoroelastomers via Steglich Esterification
This protocol details the modification of a carboxyl-terminated liquid fluoroelastomer with this compound using a Steglich esterification reaction.
Materials:
-
Carboxyl-terminated liquid fluoroelastomer
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxyl-terminated liquid fluoroelastomer, this compound, and DMAP in DCM in a reaction flask.
-
Add EDCI to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, filter the mixture.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by evaporation to obtain the carborane-terminated liquid fluoroelastomer.
General Synthesis of Poly(carborane-siloxane)s
Poly(carborane-siloxane)s are typically synthesized via polycondensation reactions. A common method involves the reaction of a silyl-functionalized m-carborane derivative with a silanol-terminated siloxane. The following is a generalized workflow.
General Procedure Outline:
-
This compound can be derivatized to a more reactive species, such as 1,7-Bis(chlorodimethylsilyl)-m-carborane.
-
The carborane-containing monomer is then reacted with a di-functional siloxane, such as a silanol-terminated polydimethylsiloxane, in an appropriate solvent.
-
A catalyst, such as ferric chloride, may be used to facilitate the polycondensation reaction.
-
The reaction is typically carried out at an elevated temperature to drive the polymerization to completion.
-
The resulting polymer is then purified, often by precipitation in a non-solvent, and dried.
General Synthesis of Carborane-Containing Polyesters
Carborane-containing polyesters can be synthesized by the polycondensation of this compound with a dicarboxylic acid or its derivative (e.g., an acyl chloride).
General Procedure Outline:
-
This compound and a diacyl chloride are dissolved in an anhydrous solvent.
-
The reaction is allowed to proceed, often at room temperature or with gentle heating, to form the polyester.
-
The resulting polymer is isolated and purified to remove by-products and unreacted monomers.
Characterization
The synthesized carborane-containing polymers are typically characterized using a variety of analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C): To elucidate the chemical structure of the monomers and polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield.
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).
-
Mechanical Testing: To measure properties such as tensile strength, elongation at break, and hardness using a universal testing machine.
Safety Precautions
As with all chemical research, appropriate safety precautions should be taken when handling this compound and its derivatives. It is recommended to handle these compounds in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. (PDF) Carborane-Siloxane Elastomers [research.amanote.com]
- 4. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Incorporating Carboranes into Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for incorporating carborane cages into polymer backbones, the resulting material properties, and their applications, with a particular focus on drug development. Detailed experimental protocols for key synthetic methodologies are provided to enable researchers to implement these techniques in their own laboratories.
Introduction
The incorporation of carboranes, icosahedral clusters of boron and carbon atoms, into polymer backbones imparts a range of unique and desirable properties to the resulting materials.[1][2][3] These properties include exceptional thermal and oxidative stability, hydrophobicity, and the ability to participate in dihydrogen bonding.[1][2][3] Furthermore, the high boron content of carborane-containing polymers makes them highly attractive for applications in boron neutron capture therapy (BNCT), a targeted cancer radiotherapy.[1][2][4][5] This document details the primary synthetic strategies for creating carborane-containing polymers, provides quantitative data on their properties, and outlines protocols for their synthesis and evaluation, particularly in the context of BNCT.
Synthetic Strategies
The primary methods for incorporating carboranes into polymer backbones can be broadly categorized into step-growth and chain-growth polymerization techniques. The choice of method depends on the desired polymer architecture and properties.
A general overview of the classification of carborane-containing polymers is presented below.
References
Application Notes and Protocols: Synthesis of Carborane-Containing Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of carborane-containing polyurethanes. These materials are of significant interest due to their exceptional thermal and chemical stability, making them suitable for high-performance applications, including advanced adhesives and potential use in biomedical fields like drug delivery and Boron Neutron Capture Therapy (BNCT).
Introduction
Carboranes are polyhedral boron-carbon clusters that, when incorporated into polymer backbones, can impart remarkable properties.[1] The most common approach for synthesizing carborane-containing polyurethanes is the step-growth polymerization of a carborane diol with a diisocyanate.[1] This method allows for the direct integration of the robust carborane cage into the polymer chain, leading to materials with enhanced thermal stability.[2][3] An alternative route involves the use of hydroxyl-terminated carborane-containing prepolymers, which can then be reacted with isocyanates.[4][5]
The resulting polyurethanes exhibit high char yields at elevated temperatures and excellent resistance to various solvents, making them ideal for applications in demanding environments such as aerospace adhesives.[2][6] Furthermore, the unique properties of carboranes, including their hydrophobicity and potential for selective functionalization, open avenues for their use in sophisticated biomedical applications.
Experimental Protocols
This section details the synthetic procedures for preparing carborane-containing polyurethanes, including the synthesis of a key carborane diol monomer and its subsequent polymerization.
Protocol 1: Synthesis of 1,2-Bis(hydroxymethyl)carborane (BHMC)
A common precursor for carborane-containing polyurethanes is 1,2-bis(hydroxymethyl)carborane. Its synthesis is a multi-step process starting from decaborane (B₁₀H₁₄).
Materials:
-
Decaborane (B₁₀H₁₄)
-
Sodium borohydride (NaBH₄)
-
Acetonitrile
-
1,4-Diacetyl-2-butyne
-
Adipyl chloride
-
Hydrolysis reagents
Procedure:
-
Preparation of 6,9-bis(acetonitrile)decaborane: Decaborane (B₁₀H₁₄) is prepared from NaBH₄ via the oxidation of B₁₁H₁₄⁻¹. The resulting decaborane is then reacted with the Lewis base acetonitrile, which attacks the high electron density vertices on the B₁₀H₁₄ cage to form the complex 6,9-bis(acetonitrile)decaborane.[4]
-
Synthesis of 1,2-Bis(acetoxymethyl)carborane (BAMC): The 6,9-bis(acetonitrile)decaborane complex is reacted with 1,4-diacetyl-2-butyne to yield 1,2-bis(acetoxymethyl)carborane (BAMC).[4]
-
Hydrolysis to 1,2-Bis(hydroxymethyl)carborane (BHMC): BAMC is then hydrolyzed to form the final diol monomer, 1,2-bis(hydroxymethyl)carborane (BHMC).[4]
-
Purification and Characterization: The purity and structure of the synthesized BHMC should be confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H-NMR), and boron-11 nuclear magnetic resonance (¹¹B-NMR).[4]
Protocol 2: Synthesis of Carborane-Containing Polyurethane via Prepolymer Method
This protocol describes a common method for synthesizing carborane-containing polyurethanes using a prepolymer approach, which allows for better control over the final polymer properties.
Materials:
-
1,2-Bis(hydroxymethyl)carborane (BHMC) or other carborane diol
-
Polyether diol (e.g., polypropylene glycol)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)
-
Solvent (if not solvent-free)
-
Catalyst (e.g., dibutyltin dilaurate)
Procedure:
-
Prepolymer Synthesis: A hydroxyl-terminated prepolymer is first synthesized. This can be a carborane-containing polyester, prepared by the condensation polymerization of a carborane diol like BHMC with a diacid chloride such as adipyl chloride. The molar ratio of the diol and diacid chloride is controlled to ensure hydroxyl end-groups.[4] Alternatively, a conventional polyether diol can be used as a soft segment.[2]
-
Reaction with Diisocyanate: The hydroxyl-terminated prepolymer is then reacted with a diisocyanate, such as MDI. The reaction is typically carried out under an inert atmosphere.[1] For solvent-based synthesis, a suitable solvent like ethyl acetate can be used.[1] Solvent-free methods are also common, particularly for adhesive applications.[4][7]
-
Curing: The resulting mixture is cured to form the final polyurethane. Curing conditions will vary depending on the specific reactants and desired properties. For adhesive applications, the mixture can be applied to a substrate and then cured, often with post-curing at an elevated temperature (e.g., 80°C).[7]
-
Characterization: The structure of the synthesized polyurethane is confirmed by FTIR. The molecular weight and its distribution are determined by gel permeation chromatography (GPC). Thermal properties are analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and mechanical properties are evaluated through tensile testing.[2]
Data Presentation
The following tables summarize the quantitative data for the properties of carborane-containing polyurethanes based on different formulations.
Table 1: Thermal Properties of Carborane-Containing Polyurethanes
| Polymer ID | Carborane Monomer Content (wt%) | Decomposition Temperature (°C) | Char Yield at 600°C (%) | Reference |
| Co-CBR-PU | 15 | >300 | >40 | [2][5] |
| PUA | Not specified | Exothermic peak at 250 | - | [4] |
| PUB | Not specified | Exothermic peak at 300 | - | [4] |
| Carborane-PU System | Not specified | - | 80 (vs 20 for non-carborane) | [8] |
Table 2: Mechanical Properties of Carborane-Containing Polyurethanes
| Polymer ID | Carborane Monomer Content (wt%) | Tensile Strength (MPa) | Reference |
| Co-CBR-PU | 15 | Optimal mechanical properties | [2] |
| PUR 2-5 | 5-10 | up to 20 | [5] |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of carborane-containing polyurethanes.
Caption: Workflow for the synthesis of carborane-containing polyurethanes.
Caption: Characterization workflow for carborane-containing polyurethanes.
References
Application Notes and Protocols: 1,7-Bis(hydroxymethyl)-m-carborane as a Building Block for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,7-bis(hydroxymethyl)-m-carborane as a precursor for synthesizing robust linkers for Metal-Organic Frameworks (MOFs). The unique properties of the m-carborane cage, such as exceptional thermal and chemical stability, hydrophobicity, and three-dimensional aromaticity, make it an attractive component for creating advanced porous materials.[1][2][3] These carborane-based MOFs (CB-MOFs) are promising candidates for applications in gas storage, chemical separations, catalysis, and drug delivery.[1][4][5]
While this compound is a versatile starting material, its direct use in MOF synthesis is limited.[1][6] The hydroxymethyl groups are typically converted into more suitable coordinating moieties, such as carboxylates, to effectively link metal ions or clusters into extended, porous networks.[1] This guide details the conversion of the parent diol to a dicarboxylate linker and its subsequent use in MOF synthesis.
From Precursor to Linker: Synthesis of Carborane-Based Dicarboxylate
The primary synthetic utility of this compound in MOF chemistry is as a precursor to rigid, ditopic linkers. The hydroxymethyl groups can be functionalized, most commonly through oxidation, to yield dicarboxylic acids. This transformation is a critical step in preparing the molecule for coordination with metal centers. A common strategy involves a two-step process: protecting the alcohol, extending the chain, and then oxidizing to the carboxylic acid, or more directly, oxidizing the alcohol groups.
Protocol 1: Synthesis of 1,7-Di(4-carboxyphenyl)-1,7-dicarba-closo-dodecaborane
This protocol describes a representative synthesis for a commonly used m-carborane dicarboxylate linker, starting from the parent m-carborane. The initial steps to produce this compound often involve the dilithiation of 1,7-carborane followed by a reaction with paraformaldehyde.[1] The subsequent steps functionalize the hydroxymethyl groups to produce the final dicarboxylate linker used in MOF synthesis.
Materials:
-
This compound
-
Reagents for conversion to a di-halide (e.g., PBr₃ or SOCl₂)
-
Magnesium turnings
-
4-bromobenzoic acid derivative (protected)
-
Appropriate catalysts (e.g., Pd catalyst for cross-coupling)
-
Anhydrous solvents (e.g., THF, DMF)
-
Acids and bases for workup and deprotection
Procedure (Generalized):
-
Halogenation: Convert the hydroxymethyl groups of this compound to halomethyl groups (e.g., -CH₂Br) using a suitable halogenating agent.
-
Grignard Formation or Cross-Coupling:
-
Grignard Route: React the di-halomethyl carborane with magnesium to form a di-Grignard reagent. React this with a protected carboxy-substituted aryl halide.
-
Cross-Coupling Route: Employ a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) between the di-halomethyl carborane and a suitable boronic acid or alkyne-substituted benzoic acid derivative.
-
-
Deprotection: Remove the protecting groups from the carboxylate moieties using appropriate acidic or basic conditions.
-
Purification: Purify the final dicarboxylate linker product by recrystallization or column chromatography.
Caption: Diagram 1: Synthesis Workflow for Carborane Dicarboxylate Linker.
Experimental Protocol: Solvothermal Synthesis of a Carborane-Based MOF
This protocol provides a general method for synthesizing a carborane-based MOF (CB-MOF) using a solvothermal reaction. This technique is widely employed for MOF crystallization.[7]
Materials:
-
Carborane dicarboxylate linker (e.g., 1,7-di(4-carboxyphenyl)-1,7-dicarba-closo-dodecaborane)
-
Metal salt precursor (e.g., Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·2.5H₂O)[7][8]
-
High-purity solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture with ethanol)[8]
-
Glass vials or Teflon-lined autoclave
-
Programmable oven
Procedure:
-
Solution Preparation: In a glass vial, dissolve the carborane dicarboxylate linker and the metal salt in the chosen solvent or solvent mixture. The molar ratio of linker to metal will depend on the target framework topology. A typical ratio might be 1:2 or 1:3 linker to metal.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the solution to a specific temperature (typically between 80°C and 120°C) for a duration ranging from 16 to 48 hours.[7][8]
-
Isolation and Washing: After the reaction, allow the oven to cool slowly to room temperature. Crystals of the MOF product should have formed. Decant the mother liquor and wash the crystals several times with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
Solvent Exchange: To remove residual high-boiling point solvent from the pores, immerse the crystals in a more volatile solvent (e.g., ethanol or acetone) for 2-3 days, replacing the solvent periodically.
-
Activation: To achieve a porous, guest-free framework, the material must be activated. This is typically done by heating the MOF under a dynamic vacuum at elevated temperatures (e.g., 100°C to 300°C) for several hours.[8] The activation temperature should be below the material's decomposition temperature.
Caption: Diagram 2: General Workflow for Solvothermal MOF Synthesis.
Data Presentation: Properties of Carborane-Based MOFs
The incorporation of carborane units into MOF structures leads to materials with impressive properties. The bulky, rigid, and hydrophobic nature of the carborane cage enhances framework stability and can create unique pore environments.[1][3]
Table 1: Structural and Porosity Data of Representative Carborane-Based MOFs
| MOF Name | Metal Center | Carborane Linker Type | BET Surface Area (m²/g) | Volumetric BET (m²/cm³) | Pore Volume (cm³/g) | Reference(s) |
|---|---|---|---|---|---|---|
| NU-135 | Cu | p-carborane based | ~2600 | ~1900 | 1.02 | [7][9] |
| Zn-MOF | Zn | p-carborane dicarboxylate | - | - | - |[2][8] |
Table 2: Gas Storage and Separation Performance
| MOF Name | Gas | Conditions | Storage Capacity / Selectivity | Reference(s) |
|---|---|---|---|---|
| Activated Zn-MOF | H₂ | 77 K, 1 atm | 2.1 wt.% | [2] |
| NU-135 | CH₄ | 298 K, 35 bar | ~187 v(STP)/v | [9] |
| NU-135 | CH₄ | 298 K, 5-65 bar | Working Capacity: 170 v(STP)/v | [9] |
| NU-135 | H₂ | 77 K, 55 bar | 49 g/L | [9] |
| Zn-MOF (activated at 300°C) | CO₂/CH₄ | 298 K | High selectivity for CO₂ over CH₄ |[8] |
Table 3: Physical and Electronic Properties
| MOF Name | Property | Value | Significance | Reference(s) |
|---|---|---|---|---|
| mCB-Co | Optical Band Gap | 3.83 eV | Tunable electronic properties | [10] |
| mCB-Ni | Optical Band Gap | 4.20 eV | Tunable electronic properties | [10] |
| General CB-MOFs | Thermal Stability | High | Robust for applications under harsh conditions | [1][2] |
| General CB-MOFs | Hydrolytic Stability | High | Enhanced water stability due to hydrophobic carborane |[1][3] |
Applications in Research and Drug Development
The unique characteristics of CB-MOFs make them suitable for a range of advanced applications.
-
Gas Storage and Separation: Due to their high porosity and thermal stability, CB-MOFs are excellent candidates for storing fuels like hydrogen and methane.[9] The ability to create open metal sites and specific pore geometries allows for high selectivity in gas separations, such as capturing CO₂ from natural gas streams.[8]
-
Catalysis: The robust nature of the carborane framework can effectively isolate metal centers, preventing aggregation and deactivation, which is highly advantageous for catalytic applications.[1][4]
-
Drug Delivery: For drug development professionals, the inherent hydrophobicity of the carborane cage is particularly interesting for encapsulating and delivering hydrophobic drug molecules.[5] The high stability of the framework ensures the integrity of the carrier in biological environments.[11] Furthermore, the boron-rich nature of these materials makes them potential agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[6][11]
Caption: Diagram 3: Logic Flow from Carborane Linker to Applications.
References
- 1. This compound | 23924-78-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Carborane-Based Crystalline Porous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zzylchem.com [zzylchem.com]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal–organic frameworks built from a carborane linker isolating ideal one-dimensional large-spin chains of Co (S = 3/2) or Ni (S = 1) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Carborane Diols in Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboranes, icosahedral clusters of boron and carbon atoms, offer unique properties when incorporated into energetic materials. Their exceptional thermal stability, high heat of combustion, and the ability to act as high-density fuel sources make them attractive candidates for enhancing the performance of propellants, explosives, and pyrotechnics. Carborane diols, which are carborane cages functionalized with two hydroxyl groups, are particularly versatile. They can be used as energetic plasticizers, building blocks for energetic polymers and binders, or as burning rate modifiers. The strong, three-dimensional cage structure of the carborane nucleus contributes to the thermal stability of the resulting material, while the high boron content can significantly increase the specific impulse (Isp) and energy density of propellant formulations.
Key Applications of Carborane Diols in Energetic Materials:
-
Energetic Binders and Polymers: Carborane diols serve as monomers for polymerization with diisocyanates to form polyurethanes, or with diacid chlorides to form polyesters.[1][2] These polymers can be used as binders in composite solid propellants, imparting enhanced thermal stability and higher char yields upon combustion.[1]
-
Energetic Plasticizers: When mixed into propellant formulations, carborane diols can act as plasticizers, improving the mechanical properties of the cured propellant grain while also contributing to the overall energy output.
-
Burning Rate Modifiers: Carborane derivatives have been shown to act as catalysts that can modify the burning rate of solid propellants.[3] While some carborane compounds show little improvement, certain derivatives have been found to be more effective burning rate accelerators than traditional catalysts like n-hexylcarborane (NHC).[3]
-
High-Energy Density Fuels: The high boron content of carborane diols makes them effective high-energy density fuels. When incorporated into formulations with suitable oxidizers like ammonium perchlorate, they can produce propellants with high flame speeds and high heats of combustion.[4]
Data Presentation
Table 1: Thermal Properties of Carborane-Containing Polymers
| Polymer/Material | Monomers | Decomposition Temp. (Td,5%) | Char Yield @ 800°C (in Air) | Char Yield @ 1000°C (in Air) | Reference |
| Dihydroxypropyl diol carborane (PD Carborane) | - | 250 °C | - | ~7 wt% | [5] |
| Carborane-fluorinated polyurethane (CFPU) | Carborane diol, isocyanate, fluoropolymer | >400 °C | 66.5% | - | [1] |
| Carborane-free fluorinated polyurethane (FPU) | Isocyanate, fluoropolymer | ~210 °C | 34.3% | - | [1] |
| Cyanate Ester (CE) with 20 wt% PD Carborane | Cyanate ester resin, PD carborane | - | - | 48.2% | [5] |
| Cyanate Ester (CE) with 30 wt% PD Carborane | Cyanate ester resin, PD carborane | - | - | 76% | [5] |
| Neat Cyanate Ester (CE) | Cyanate ester resin | - | - | 0% | [5] |
Table 2: Calculated Energetic Properties of Carborane-Containing High-Energy Compounds *
| Compound ID | Density (ρ) (g/cm³) | Heat of Formation (ΔHf) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |
| Compound 9 | 1.57 | 753.8 | 8.8 | 32.5 | [6][7] |
| Compound 10 | 1.54 | 698.5 | 8.6 | 30.5 | [6][7] |
| Compound 11 | 1.51 | 643.2 | 8.4 | 28.7 | [6][7] |
| Compound 15 | 1.83 | 887.8 | 9.0 | 37.3 | [6][7] |
| Compound 16 | 1.59 | 732.0 | 8.8 | 32.7 | [6][7] |
| Compound 17 | 1.55 | 639.1 | 8.6 | 30.2 | [6][7] |
| RDX (for comparison) | 1.82 | 189.5 | 8.75 | 34.0 | [6][7] |
*Note: These are theoretical values for complex carborane-s-triazine-tetrazole compounds, not simple carborane diol formulations. They are included to illustrate the potential energetic performance of carborane-containing molecules.
Experimental Protocols
The following protocols are generalized from patent literature and standard practices for the synthesis and formulation of energetic materials. Researchers should adapt these protocols with appropriate safety precautions and considerations for the specific carborane diol and other reagents being used.
Protocol 1: Synthesis of a Generic Carborane Diol (e.g., β,γ-dihydroxypropylcarborane)
This protocol is a generalized procedure based on the hydrolysis of an epoxy-functionalized carborane.
Materials:
-
Epoxy-functionalized carborane (e.g., epoxyallylcarborane)
-
Sulfuric acid (or other acid catalyst)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a reaction vessel, dissolve the epoxy-functionalized carborane in a suitable solvent.
-
Add a large excess of water to the reaction mixture. The ratio can range from 50 to 5000 moles of water per mole of the organoboron compound.[4]
-
Add the acid catalyst (e.g., sulfuric acid). The amount of catalyst can range from 0.005 to 0.300 moles per mole of water.[4]
-
Heat the reaction mixture, preferably under reflux conditions, at a temperature between 20°C and 150°C.[4]
-
The reaction time can vary from 5 to 100 hours, depending on the reactants, catalyst, and temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the reaction mixture using diethyl ether.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude carborane diol.
-
Purify the product by recrystallization or column chromatography as needed.
-
Characterize the final product using NMR (¹H, ¹³C, ¹¹B), IR spectroscopy, and melting point analysis.
Protocol 2: Formulation of a Carborane Diol-Based Composite Solid Propellant
This protocol describes a general method for incorporating a carborane diol into a solid propellant formulation with an oxidizer and a resin binder.
Materials:
-
Carborane diol (finely subdivided)
-
Ammonium perchlorate (AP) (finely subdivided)
-
Urea-formaldehyde or phenol-formaldehyde resin (partially condensed, high solids content solution)
-
Solvent for the resin
Procedure:
-
Ensure all components are finely subdivided to ensure intimate mixing and proper burning characteristics.[4]
-
In a suitable mixing vessel, combine the finely divided carborane diol and ammonium perchlorate. A typical formulation consists of 10 to 35 parts by weight of the carborane compound and 65 to 90 parts by weight of the oxidizer.[4]
-
Add the resin solution to the solid mixture. The resin should constitute about 5 to 10 percent by weight of the final composition (based on the weight of the oxidizer and carborane compound).[4]
-
Thoroughly mix the ingredients while simultaneously removing the solvent under vacuum. This can be done in a planetary mixer designed for energetic materials.
-
Once the solvent is removed and the mixture is homogeneous, mold the propellant into the desired shape (grain) by extrusion or casting.
-
Cure the molded propellant grain by heating at a moderate temperature until the resin is fully cross-linked. The exact curing temperature and time will depend on the specific resin system used.
-
Characterize the cured propellant for its mechanical properties, density, and thermal stability (TGA/DSC).
-
Conduct performance testing, such as strand burner tests to determine the burning rate, in a specialized and approved facility.
Protocol 3: Synthesis of Carborane-Containing Polyurethane Binder
This protocol outlines the synthesis of a polyurethane energetic binder using a carborane diol.
Materials:
-
Carborane diol (e.g., di(hydroxyphenyl)-carborane)
-
Diisocyanate (e.g., toluene diisocyanate - TDI, or isophorone diisocyanate - IPDI)
-
Dry ethyl acetate (or other suitable solvent)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carborane diol in dry ethyl acetate.
-
Add the diisocyanate to the solution. The molar ratio of diol to diisocyanate should be carefully controlled to achieve the desired polymer molecular weight and properties.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80°C) for several hours until the desired degree of polymerization is achieved. Monitor the reaction progress by following the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
Once the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.
-
Filter and wash the precipitated polymer.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the resulting polyurethane binder using GPC (for molecular weight distribution), NMR, IR, and TGA/DSC for thermal properties.
Visualizations
Caption: Workflow for the synthesis of carborane diols.
Caption: Workflow for energetic material formulation.
Caption: Structure-property relationships of carborane diols.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US3121119A - Carborane diols and preparation thereof - Google Patents [patents.google.com]
- 5. Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthetic Routes to 1,7-bis(aminomethyl)-m-carborane from the Diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,7-bis(aminomethyl)-m-carborane from its corresponding diol, 1,7-bis(hydroxymethyl)-m-carborane. The synthetic strategy involves a three-step process: bromination of the diol, conversion to the diazide, and subsequent reduction to the target diamine. This pathway is designed to be efficient and scalable for applications in medicinal chemistry, materials science, and drug development, particularly in the context of Boron Neutron Capture Therapy (BNCT).
Overview of the Synthetic Pathway
The conversion of the hydroxyl groups of this compound to amino groups requires their activation as better leaving groups. This is achieved through a two-step sequence involving an intermediate di-bromide and a di-azide. The overall transformation is as follows:
Caption: Overall synthetic scheme for the preparation of 1,7-bis(aminomethyl)-m-carborane.
Experimental Protocols
Step 1: Synthesis of 1,7-bis(bromomethyl)-m-carborane
This protocol describes the conversion of the diol to the di-bromide using an Appel-type reaction. The hydroxyl groups are converted to bromides, which are excellent leaving groups for subsequent nucleophilic substitution.[1][2][3]
Workflow:
Caption: Experimental workflow for the synthesis of 1,7-bis(bromomethyl)-m-carborane.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 204.28 | 1.0 g | 4.90 |
| Triphenylphosphine (PPh3) | 262.29 | 3.86 g | 14.7 |
| Carbon tetrabromide (CBr4) | 331.63 | 4.88 g | 14.7 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Silica gel | - | As needed | - |
Procedure:
-
To a stirred solution of this compound (1.0 g, 4.90 mmol) and triphenylphosphine (3.86 g, 14.7 mmol) in anhydrous tetrahydrofuran (30 mL) at 0 °C under an inert atmosphere, add a solution of carbon tetrabromide (4.88 g, 14.7 mmol) in anhydrous tetrahydrofuran (20 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,7-bis(bromomethyl)-m-carborane as a white solid.
Expected Yield: ~85-95%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ 3.5-3.7 (s, 4H, CH₂Br).
-
¹³C NMR (CDCl₃): δ 80-85 (C_carborane), 30-35 (CH₂Br).
-
¹¹B NMR (CDCl₃): A series of broad signals characteristic of the m-carborane cage.
Step 2: Synthesis of 1,7-bis(azidomethyl)-m-carborane
This protocol details the nucleophilic substitution of the di-bromide with sodium azide to yield the di-azide. This is a crucial intermediate for the final reduction step.
Workflow:
Caption: Experimental workflow for the synthesis of 1,7-bis(azidomethyl)-m-carborane.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,7-bis(bromomethyl)-m-carborane | 329.98 | 1.0 g | 3.03 |
| Sodium azide (NaN₃) | 65.01 | 0.49 g | 7.58 |
| Dimethylformamide (DMF), anhydrous | - | 20 mL | - |
| Diethyl ether | - | As needed | - |
| Hexane | - | As needed | - |
| Silica gel | - | As needed | - |
Procedure:
-
To a solution of 1,7-bis(bromomethyl)-m-carborane (1.0 g, 3.03 mmol) in anhydrous dimethylformamide (20 mL), add sodium azide (0.49 g, 7.58 mmol).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,7-bis(azidomethyl)-m-carborane as a colorless oil or a low-melting solid.
Expected Yield: >90%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ 3.8-4.0 (s, 4H, CH₂N₃).
-
¹³C NMR (CDCl₃): δ 80-85 (C_carborane), 50-55 (CH₂N₃).
-
IR (thin film): ν ~2100 cm⁻¹ (azide stretch).
Step 3: Synthesis of 1,7-bis(aminomethyl)-m-carborane
This protocol describes the reduction of the di-azide to the target di-amine. Two common and effective methods are provided: Catalytic Hydrogenation and Staudinger Reduction.
Method A: Catalytic Hydrogenation
This method utilizes palladium on carbon as a catalyst for the reduction of the azides with hydrogen gas.[4]
Workflow:
Caption: Experimental workflow for the catalytic hydrogenation of the di-azide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,7-bis(azidomethyl)-m-carborane | 256.32 | 1.0 g | 3.90 |
| Palladium on carbon (10% Pd) | - | 100 mg | - |
| Methanol | - | 30 mL | - |
| Hydrogen (H₂) gas | - | Balloon or H₂ supply | - |
| Celite | - | As needed | - |
Procedure:
-
Dissolve 1,7-bis(azidomethyl)-m-carborane (1.0 g, 3.90 mmol) in methanol (30 mL).
-
Carefully add 10% palladium on carbon (100 mg) to the solution.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 1,7-bis(aminomethyl)-m-carborane. The product can be further purified by recrystallization or chromatography if necessary.
Expected Yield: High to quantitative.
Method B: Staudinger Reduction
This is a mild method for the reduction of azides to amines using triphenylphosphine.[5]
Workflow:
Caption: Experimental workflow for the Staudinger reduction of the di-azide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,7-bis(azidomethyl)-m-carborane | 256.32 | 1.0 g | 3.90 |
| Triphenylphosphine (PPh₃) | 262.29 | 2.25 g | 8.58 |
| Tetrahydrofuran (THF) | - | 30 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
Dissolve 1,7-bis(azidomethyl)-m-carborane (1.0 g, 3.90 mmol) and triphenylphosphine (2.25 g, 8.58 mmol) in THF (30 mL).
-
Add water (1 mL) to the reaction mixture.
-
Stir the solution at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the azide stretch in the IR spectrum.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by acid-base extraction to separate the amine from triphenylphosphine oxide, followed by concentration of the appropriate layer. Further purification can be achieved by chromatography.
Expected Yield: High.
Characterization Data for 1,7-bis(aminomethyl)-m-carborane:
-
¹H NMR (CDCl₃): δ 3.0-3.2 (s, 4H, CH₂NH₂), 1.5-2.0 (br s, 4H, NH₂).
-
¹³C NMR (CDCl₃): δ 80-85 (C_carborane), 45-50 (CH₂NH₂).
-
Mass Spectrometry (ESI+): Calculated m/z, found [M+H]⁺.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,7-bis(bromomethyl)-m-carborane | This compound | PPh₃, CBr₄ | THF | 0 to RT | 12-16 | 85-95 |
| 2 | 1,7-bis(azidomethyl)-m-carborane | 1,7-bis(bromomethyl)-m-carborane | NaN₃ | DMF | 60-70 | 12-16 | >90 |
| 3A | 1,7-bis(aminomethyl)-m-carborane | 1,7-bis(azidomethyl)-m-carborane | H₂, Pd/C | Methanol | RT | 12-24 | High |
| 3B | 1,7-bis(aminomethyl)-m-carborane | 1,7-bis(azidomethyl)-m-carborane | PPh₃, H₂O | THF | RT | 12-24 | High |
Note: The provided characterization data and yields are based on typical transformations of similar carborane derivatives and may require optimization for this specific synthetic sequence. It is highly recommended to fully characterize all intermediates and the final product using standard analytical techniques (NMR, IR, Mass Spectrometry). All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-Bis(hydroxymethyl)-m-carborane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1,7-Bis(hydroxymethyl)-m-carborane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete dilithiation of m-carborane. | - Ensure n-butyllithium (n-BuLi) is fresh and properly titrated. - Perform the reaction under strictly anhydrous and oxygen-free conditions. - Maintain the reaction temperature at 0°C (ice water bath) during the addition of n-BuLi. - Allow for sufficient reaction time (at least 30 minutes) after n-BuLi addition for complete dilithiation. |
| 2. Degradation of paraformaldehyde. | - Use dry, high-purity paraformaldehyde. - Ensure the paraformaldehyde is fully depolymerized to formaldehyde in the reaction mixture. | |
| 3. Inefficient quenching of the reaction. | - Add the hydrochloric acid solution slowly to the reaction mixture while maintaining a low temperature to control the exothermic reaction. | |
| Presence of Monosubstituted Product (1-hydroxymethyl-m-carborane) | 1. Insufficient amount of n-BuLi. | - Use a slight excess of n-BuLi (e.g., 2.2 equivalents) to ensure complete dilithiation of both C-H bonds of the m-carborane. |
| 2. Insufficient amount of paraformaldehyde. | - Use a molar excess of paraformaldehyde relative to m-carborane to ensure both lithiated sites react. | |
| Product is an Oily or Gummy Substance Instead of a White Solid | 1. Presence of solvent residues. | - Ensure complete evaporation of the extraction solvent (e.g., diethyl ether) under reduced pressure. - Dry the product thoroughly in a vacuum oven. |
| 2. Impurities from side reactions. | - Wash the crude product with a non-polar solvent like petroleum ether to remove non-polar impurities. - Consider recrystallization or column chromatography for further purification if necessary. | |
| Difficulties in Product Purification | 1. Emulsion formation during extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion. - Allow the layers to separate for a longer period. |
| 2. Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The reported yields for this synthesis are typically in the range of 81% to 90%.[1]
Q2: Why is it crucial to perform the reaction under anhydrous and oxygen-free conditions?
A2: n-Butyllithium is a strong base and is highly reactive towards water and oxygen. The presence of moisture or air will quench the n-BuLi, preventing the deprotonation of m-carborane and leading to a significant decrease in product yield.[2]
Q3: What is the role of n-butyllithium (n-BuLi) in this synthesis?
A3: n-BuLi is a strong organolithium base used to deprotonate the acidic C-H bonds on the m-carborane cage.[2] This creates a dilithiated carborane intermediate, which is a powerful nucleophile that can then react with an electrophile.[1][2]
Q4: What electrophile is used to introduce the hydroxymethyl groups?
A4: Paraformaldehyde is typically used as the electrophilic source of the hydroxymethyl groups.[1][2] It depolymerizes in situ to formaldehyde, which then reacts with the lithiated carborane intermediate.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The product can be characterized using various analytical techniques, including:
-
FTIR Spectroscopy: To identify the characteristic stretching frequencies of O-H, C-H, and B-H bonds.[1]
-
¹H-NMR Spectroscopy: To confirm the presence and chemical environment of the protons in the hydroxymethyl groups and the carborane cage.[1]
-
Melting Point: The melting point of the pure compound is reported to be around 133.7°C.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported procedure with a yield of approximately 81.0%.[1]
Materials:
-
m-Carborane (1,7-dicarba-closo-dodecaborane)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve m-carborane (1.03 g, 7.1 mmol) in 20 mL of anhydrous THF.
-
Cool the solution in an ice-water bath.
-
Slowly add n-butyllithium (6.4 mL of a 2.4 M solution in hexanes, 15.4 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture in the ice-water bath for 30 minutes.
-
Add paraformaldehyde (0.46 g, 15.4 mmol) to the reaction mixture in one portion.
-
Continue stirring the mixture in the ice-water bath for 30 minutes.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Remove the THF by rotary evaporation.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Wash the resulting crude solid with petroleum ether and dry in a vacuum oven to obtain this compound as a white solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| m-Carborane | 1.03 g (7.1 mmol) | [1] |
| n-Butyllithium | 6.4 mL (15.4 mmol, 2.4 M in hexanes) | [1] |
| Paraformaldehyde | 0.46 g (15.4 mmol) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (20 mL) | [1] |
| Reaction Temperature | 0°C (Ice water bath) | [1] |
| Reaction Time (Lithiation) | 0.5 hours | [1] |
| Reaction Time (after paraformaldehyde addition) | 0.5 hours | [1] |
| Reported Yield | 81.0% | [1] |
| Melting Point | 133.7°C | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Polymerization of Carborane-Based Monomers
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for challenges encountered during the polymerization of carborane-based monomers.
Frequently Asked Questions (FAQs)
Q1: What are carboranes and why are they incorporated into polymers?
Carboranes are polyhedral clusters composed of boron and carbon atoms.[1] When incorporated into polymers, they impart a unique combination of properties, including exceptional thermal and oxidative stability, high hydrophobicity, and the ability to form special dihydrogen bonds.[2][3][4] These characteristics make carborane-containing polymers suitable for applications such as high-performance materials for harsh environments, ceramic precursors, and potential agents for Boron Neutron Capture Therapy (BNCT).[2][4]
Q2: What are the primary methods for polymerizing carborane-based monomers?
The main strategies fall into two categories:
-
Step-Growth Polymerization: This is commonly used for difunctional carborane monomers (e.g., diols, diamines, diacetylenes) to incorporate the carborane cage into the polymer backbone.[2][3][4] Methods include condensation, Sonogashira coupling, and Diels-Alder reactions.[4]
-
Chain-Growth Polymerization: This is used for monofunctional carborane monomers, where the carborane cage acts as a pendant group.[2] Controlled or "living" polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are favored for synthesizing well-defined block copolymers with controlled molecular weights and narrow dispersities.[2][3]
Q3: What are the inherent challenges in polymerizing carborane monomers?
The unique structure of carboranes presents several challenges:
-
Steric Hindrance: The bulky, icosahedral structure of the carborane cage can sterically hinder the approach of monomers to the active center of a catalyst or a growing polymer chain, potentially slowing down or inhibiting polymerization.
-
Monomer Purity: Synthesizing and purifying carborane-based monomers can be difficult. Impurities from synthesis, such as isomeric byproducts or residual reagents, can interfere with polymerization catalysts and affect the final polymer properties.[5]
-
Catalyst Interaction: The electron-deficient nature of the boron cage or the reactivity of its functional groups can lead to undesired interactions with polymerization catalysts. For instance, functional groups on the monomer might coordinate to and deactivate a metal-based catalyst.[6]
-
Solubility: Carboranes are very hydrophobic, which can lead to solubility issues for both the monomer and the resulting polymer in common organic solvents, complicating reaction setup and product purification.[2][7][8]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Polymer Yield
Q: My polymerization reaction shows little to no product. What are the common causes?
A: Low or zero yield is a frequent issue that can often be traced back to one of the following factors:
-
Monomer Impurity: This is a primary suspect. Even trace amounts of impurities can poison sensitive catalysts. For example, in ROMP, protic impurities can deactivate the ruthenium catalyst.
-
Solution: Rigorously purify your monomer before use. Techniques like fractional crystallization, sublimation, or column chromatography are often necessary.[5] Confirm purity using NMR and elemental analysis.
-
-
Catalyst Deactivation: Certain functional groups on the carborane monomer, especially strongly coordinating groups like nitriles (-CN) or unprotected alcohols (-OH) and carboxylic acids (-COOH), can bind to the metal center of the catalyst and inhibit its activity.[6]
-
Solution: If possible, use protecting groups for reactive functionalities that can be removed post-polymerization. Alternatively, select a more robust catalyst that is tolerant to your specific functional groups.
-
-
Inadequate Inert Atmosphere: Many polymerization catalysts, particularly for ROMP and ATRP, are sensitive to oxygen and moisture.
-
Solution: Ensure all glassware is oven- or flame-dried. Use Schlenk line or glovebox techniques to maintain a strictly inert (nitrogen or argon) atmosphere. Use freshly distilled and deoxygenated solvents.
-
-
Incorrect Reaction Conditions: Polymerization rates can be highly sensitive to temperature and concentration.
-
Solution: Consult the literature for optimal conditions for your specific monomer and catalyst system. Consider that the steric bulk of the carborane may require higher temperatures or longer reaction times than analogous non-carborane monomers.
-
// Nodes start [label="Low / No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Monomer Purity\n(NMR, EA, GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; purity_ok [label="Is Purity >99%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; repurify [label="Action: Repurify Monomer\n(Crystallization, Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst & Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_ok [label="Is Catalyst Active?\nIs Atmosphere Inert?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; remediate_conditions [label="Action: Use Fresh Catalyst,\nImprove Inert Technique,\nDegas Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_func_group [label="Check Monomer Functional Groups", fillcolor="#FBBC05", fontcolor="#202124"]; func_group_ok [label="Are Groups Catalyst-Compatible?\n(e.g., no free -OH, -COOH)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; protect_group [label="Action: Use Protecting Groups\nor Select Tolerant Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Action: Optimize Temperature\n& Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity; check_purity -> purity_ok; purity_ok -> repurify [label="No"]; repurify -> check_purity [style=dashed]; purity_ok -> check_catalyst [label="Yes"]; check_catalyst -> catalyst_ok; catalyst_ok -> remediate_conditions [label="No"]; remediate_conditions -> check_catalyst [style=dashed]; catalyst_ok -> check_func_group [label="Yes"]; check_func_group -> func_group_ok; func_group_ok -> protect_group [label="No"]; protect_group -> check_purity [style=dashed, label="Re-verify after modification"]; func_group_ok -> optimize_temp [label="Yes"]; } }
Problem 2: Poor Control Over Molecular Weight and Polydispersity (PDI)
Q: I'm obtaining a polymer with a very broad molecular weight distribution (high PDI). How can I improve control?
A: Achieving a narrow PDI (typically < 1.3) requires a controlled or "living" polymerization where chain termination and transfer reactions are minimized.
-
Polymerization Method: Standard radical or condensation polymerizations often yield broad PDIs.
-
Monomer to Initiator/Catalyst Ratio ([M]/[I]): This ratio is the most critical factor for controlling the degree of polymerization in a living system.[11]
-
Solution: Carefully calculate and measure the amounts of monomer and initiator. An inaccurate ratio will lead to deviations from the target molecular weight.
-
-
Initiation Efficiency: If the initiation rate is slow compared to the propagation rate, chains will start growing at different times, leading to a broader PDI.
-
Solution: Ensure your initiator is pure and fully soluble in the reaction medium. For ROMP, using a fast-initiating catalyst like a 3rd generation Grubbs catalyst can be beneficial.[11]
-
-
Chain Transfer Reactions: Impurities or certain solvents can act as chain transfer agents, terminating one chain and starting another, which broadens the PDI.
-
Solution: Use highly purified monomer and solvent. Select a solvent that is known to be non-participatory in the specific polymerization reaction.
-
Problem 3: Polymer Insolubility
Q: My final polycarborane is an insoluble powder. What could be the cause and how can I fix it?
A: Insolubility is a common problem, often stemming from the inherent properties of the carborane cage.
-
Unintended Cross-linking: Difunctional impurities in your monofunctional monomer can lead to the formation of a cross-linked, insoluble network.
-
Solution: Ensure the monomer is monofunctional with the highest possible purity. Analyze the monomer batch carefully for any di-reactive species.
-
-
Strong Intermolecular Interactions: Carboranes can form strong dihydrogen bonds (B-H···H-X), leading to significant chain-chain aggregation that mimics cross-linking and reduces solubility.[2]
-
Solution: Try dissolving the polymer in more aggressive or less conventional solvents at elevated temperatures. Solvents like o-dichlorobenzene, 1,2,4-trichlorobenzene, or THF may be effective.
-
-
High Crystallinity and Hydrophobicity: The rigid, symmetric nature of the carborane cage can promote chain packing and crystallinity, reducing solubility.[12][13] Carboranes are also extremely hydrophobic.[2][7]
Quantitative Data & Protocols
Table 1: Representative Conditions for ROMP of a Carborane-Norbornene Monomer
This table summarizes typical experimental conditions and outcomes for the Ring-Opening Metathesis Polymerization of a norbornene monomer functionalized with a carborane cage, using a Grubbs-type catalyst.
| Parameter | Condition / Value | Purpose / Comment |
| Catalyst | Grubbs 3rd Gen. (G3) | Provides fast initiation and high functional group tolerance.[11] |
| Monomer | Carborane-exo-norbornene | A common strained olefin used for ROMP.[10][15] |
| [Monomer]/[Catalyst] Ratio | 50:1 to 500:1 | Primary determinant of the target degree of polymerization.[11] |
| Solvent | Dichloromethane (DCM) or THF | Must be anhydrous and deoxygenated. |
| Monomer Concentration | 0.1 - 0.5 M | Affects reaction kinetics; higher concentration can increase rate. |
| Temperature | 25 - 45 °C | Room temperature is often sufficient. |
| Reaction Time | 1 - 24 hours | Monitor by GPC or NMR for monomer consumption. |
| Termination Agent | Ethyl vinyl ether | Used to quench the living polymerization. |
| Expected PDI | < 1.20 | Indicates a well-controlled, living polymerization. |
| Expected Mn | Varies with [M]/[C] ratio | Should show a linear relationship with monomer conversion. |
Detailed Experimental Protocol: ROMP of a Carborane-Norbornene Monomer
This protocol provides a general methodology for a controlled polymerization. Note: All procedures should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under vacuum.
-
Purify the carborane-norbornene monomer by recrystallization or column chromatography until >99% purity is confirmed by ¹H NMR.
-
Dry the purified monomer under high vacuum for several hours.
-
Use anhydrous solvent (e.g., DCM) from a solvent purification system or distilled over CaH₂. Deoxygenate the solvent by sparging with argon for 30 minutes.
-
-
Polymerization Setup:
-
In a glovebox, weigh the carborane-norbornene monomer (e.g., 200 mg) into a dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, weigh the Grubbs catalyst (G3) based on the desired [M]/[C] ratio (e.g., for [M]/[C] = 100:1).
-
Dissolve the monomer in the required volume of anhydrous, deoxygenated solvent (e.g., 2 mL) inside the flask.
-
Dissolve the catalyst in a small amount of solvent (e.g., 0.5 mL) to create a stock solution for easy addition.
-
-
Reaction:
-
Place the monomer solution in a temperature-controlled oil bath (e.g., 30 °C) and stir.
-
Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution to initiate the polymerization.
-
The reaction mixture may become more viscous as the polymer forms.
-
Monitor the reaction by periodically taking aliquots (via an argon-purged syringe) and analyzing monomer conversion by ¹H NMR.
-
-
Termination and Precipitation:
-
Once the desired conversion is reached (e.g., >95%), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Remove the flask from the glovebox and precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol).
-
A solid polymer should form. Collect the polymer by filtration.
-
-
Purification and Characterization:
-
Wash the collected polymer with fresh non-solvent to remove any residual monomer and catalyst byproducts.
-
Dry the polymer under high vacuum to a constant weight.
-
Characterize the final polymer using:
-
GPC/SEC: To determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI.
-
NMR Spectroscopy: To confirm the polymer structure.
-
TGA/DSC: To analyze thermal properties.
-
-
Visualizations
// Nodes synthesis [label="Monomer Synthesis\n& Functionalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Rigorous Purification\n(Chromatography, Crystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polymerization [label="Polymerization\n(e.g., ROMP, ATRP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; termination [label="Termination / Quenching", fillcolor="#FBBC05", fontcolor="#202124"]; precipitation [label="Precipitation & Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Polymer Characterization\n(GPC, NMR, TGA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges synthesis -> purification; purification -> setup; setup -> polymerization; polymerization -> termination; termination -> precipitation; precipitation -> characterization; } }
// Nodes catalyst [label="Active Catalyst\n[M]=CH-P", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; monomer [label="Carborane\nMonomer", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; cycloaddition [label="[2+2] Cycloaddition", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Metallacyclobutane\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rearrangement [label="Cycloreversion", fillcolor="#F1F3F4", fontcolor="#202124"]; propagated [label="Propagated Chain\n[M]=CH-Monomer-P", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges catalyst -> cycloaddition [label="+ Monomer"]; monomer -> cycloaddition; cycloaddition -> intermediate; intermediate -> rearrangement; rearrangement -> propagated [label="Ring Opens"]; propagated -> catalyst [style=dashed, label="Cycle Repeats"]; } }
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. zzylchem.com [zzylchem.com]
- 8. Preparation and cell imaging of a nido-carborane fluorescent complex based on multi-component polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. 20.210.105.67 [20.210.105.67]
- 11. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kinampark.com [kinampark.com]
- 14. Amine–Borane Dehydropolymerization: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1,7-Bis(hydroxymethyl)-m-carborane
Welcome to the technical support center for the synthesis of 1,7-Bis(hydroxymethyl)-m-carborane. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves a two-step process. First, the acidic C-H bonds of the m-carborane cage are deprotonated using a strong base, typically n-butyllithium (n-BuLi), to form a dilithiated intermediate. This nucleophilic species then reacts with an electrophile, such as paraformaldehyde, followed by an acidic workup to yield the final diol product.[1]
Q2: Why is an inert and anhydrous environment critical for this reaction?
A2: The organolithium intermediates (lithiated m-carborane) are extremely strong bases and will react violently with water.[1] Any moisture present will quench the lithiated carborane, leading to the formation of the starting m-carborane and significantly reducing the yield of the desired product. Similarly, oxygen can also react with these intermediates, so an inert atmosphere (e.g., argon or nitrogen) is required.
Q3: What is the role of paraformaldehyde in this synthesis?
A3: Paraformaldehyde serves as the source for the hydroxymethyl (-CH₂OH) groups.[1] It is a solid polymer of formaldehyde that, under the reaction conditions, depolymerizes to provide monomeric formaldehyde, which then reacts with the lithiated carborane intermediate.[2]
Q4: What are the typical yields for this synthesis?
A4: Reported yields for the synthesis of this compound are generally high, with one study reporting a yield of 81.0%.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving common issues.
Q5: My yield is very low, or I recovered only the starting m-carborane. What went wrong?
A5: This is a common issue and typically points to one of the following:
-
Moisture Contamination: The lithiated intermediates are highly sensitive to water. Ensure all glassware was rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that all solvents and reagents were anhydrous.
-
Poor Quality n-BuLi: n-Butyllithium degrades over time. Its concentration should be determined by titration before use. Using old or improperly stored n-BuLi will result in incomplete lithiation.
-
Inert Atmosphere Breach: Ensure that the reaction was maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process, from the addition of reagents to the final quench.
Q6: My NMR spectrum shows a mixture of products, including my desired 1,7-bis(hydroxymethyl) product and a significant amount of a mono-substituted species. Why did this happen and how can I fix it?
A6: The presence of 1-(hydroxymethyl)-m-carborane is a clear indicator of incomplete dilithiation .
-
Cause: This occurs when only one of the two acidic C-H protons on the m-carborane cage is removed. The primary reason is using an insufficient amount of n-BuLi (less than 2 molar equivalents) or using n-BuLi of a lower concentration than assumed.
-
Solution: Use a slight excess (e.g., 2.1-2.2 equivalents) of accurately titrated n-BuLi to ensure the complete formation of the dilithiated species.
-
Purification: The desired di-substituted product can typically be separated from the mono-substituted byproduct using column chromatography on silica gel, often with a hexane/ethyl acetate solvent system. The more polar diol product will elute later than the mono-alcohol.
Q7: The reaction mixture turned dark or produced unexpected byproducts. What could be the cause?
A7: This may be due to the reaction temperature being too high, leading to side reactions.
-
Reaction with THF: n-Butyllithium can deprotonate the solvent THF, especially at temperatures above 0°C. This process consumes n-BuLi and generates byproducts like ethylene and the lithium enolate of acetaldehyde.[3][4][5] Reactions involving n-BuLi in THF are therefore typically conducted at very low temperatures (e.g., -78 °C, or in an ice water bath as specified in some protocols).[4]
-
Solution: Carefully control the temperature during the addition of n-BuLi and the subsequent reaction with paraformaldehyde. Maintaining the reaction in an ice water bath (0 °C) or a dry ice/acetone bath (-78 °C) is crucial.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis.
| Parameter | Value | Source |
| Reagents | ||
| m-carborane | 1.0 eq | |
| n-Butyllithium (n-BuLi) | >2.0 eq (typically 2.1-2.2 eq) | |
| Paraformaldehyde | >2.0 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Lithiation Temperature | 0 °C (Ice water bath) | |
| Yield & Purity | ||
| Reported Product Yield | 81.0% | |
| Purity (Commercial) | >97% | [6] |
Experimental Protocol
This protocol is based on established literature procedures.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Materials:
-
1,7-dicarba-closo-dodecaborane (m-carborane)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Paraformaldehyde, dried
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add m-carborane (e.g., 7.1 mmol) to a flask containing anhydrous THF (20 mL).
-
Lithiation: Cool the resulting solution in an ice water bath (0 °C). Slowly add n-butyllithium (e.g., 15.4 mmol, 2.2 equivalents) dropwise while stirring. Maintain the temperature at 0 °C and continue stirring for 30 minutes after the addition is complete.
-
Hydroxymethylation: To the stirred solution, add dry paraformaldehyde (e.g., 15.4 mmol, 2.2 equivalents) in one portion.
-
Reaction Completion: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid. Stir for an additional 30 minutes.
-
Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with diethyl ether (e.g., 3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with deionized water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: If necessary, purify the crude white solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
References
Technical Support Center: Scale-up Synthesis of 1,7-Bis(hydroxymethyl)-m-carborane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 1,7-bis(hydroxymethyl)-m-carborane. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and process visualizations to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or degraded n-butyllithium (n-BuLi) reagent. | Titrate the n-BuLi solution before use to determine its exact concentration. Use a fresh bottle from a reputable supplier. |
| Presence of moisture or protic solvents in the reaction. | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Dry the starting m-carborane and paraformaldehyde under vacuum before use. | |
| Incomplete lithiation of m-carborane. | Ensure slow, dropwise addition of n-BuLi at low temperature (e.g., in an ice water bath) to allow for complete reaction. Consider using a co-solvent like TMEDA to enhance the reactivity of n-BuLi.[1] | |
| Insufficient reaction time or temperature for lithiation or hydroxymethylation. | Allow the lithiation reaction to stir for the recommended time (e.g., 30 minutes) before adding paraformaldehyde.[2] Ensure the reaction with paraformaldehyde proceeds for a sufficient duration. | |
| Exothermic Reaction / Runaway | Rapid addition of n-BuLi. | Add the n-BuLi solution dropwise via a syringe pump or an addition funnel to control the reaction rate and temperature.[1] |
| Inadequate cooling during n-BuLi addition. | Use an efficient cooling bath (e.g., ice-water or dry ice/acetone) and monitor the internal reaction temperature with a thermocouple. For larger scale, consider a reactor with a cooling jacket. | |
| Accumulation of unreacted n-BuLi followed by a rapid reaction.[1] | Ensure good stirring to promote immediate reaction upon addition. Running the reaction at a slightly higher, yet controlled, temperature can sometimes prevent the accumulation of unreacted reagents.[1] | |
| Formation of Side Products / Impurities | Reaction with atmospheric CO2 or oxygen. | Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3] |
| Over-alkylation or side reactions with the solvent. | Use the correct stoichiometry of n-BuLi. Avoid reactive solvents. Tetrahydrofuran (THF) is a common choice but can be deprotonated at higher temperatures.[2] | |
| Incomplete quenching of the reaction. | Ensure thorough mixing during the addition of hydrochloric acid to quench the reaction. | |
| Difficulties in Product Purification | Product is a fine white solid that is difficult to filter. | Allow the product to fully precipitate from the solution. Use appropriate filtration techniques, such as a Büchner funnel with a suitable filter paper. |
| Co-precipitation of lithium salts. | Wash the crude product thoroughly with deionized water to remove any inorganic salts. | |
| Presence of unreacted starting materials or side products. | Recrystallization from an appropriate solvent system can be effective. Column chromatography may be necessary for high purity, though it can be challenging for large quantities. |
Frequently Asked Questions (FAQs)
Q1: What is the critical step in the synthesis of this compound?
A1: The most critical step is the dilithiation of m-carborane using n-butyllithium.[4] This reaction is highly exothermic and moisture-sensitive.[1][5] Ensuring anhydrous conditions and carefully controlling the addition rate and temperature of the n-BuLi is paramount for both safety and reaction success.
Q2: How can I be sure my n-butyllithium is active enough for the reaction?
A2: The concentration of commercially available n-BuLi can decrease over time. It is highly recommended to titrate the solution before each use to determine the accurate molarity. This will ensure you are using the correct stoichiometric amount for the dilithiation.[1]
Q3: What are the main safety precautions for handling n-butyllithium, especially at a larger scale?
A3: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[3] Always handle it under an inert atmosphere (argon or nitrogen). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. For scale-up, it is crucial to have a well-designed reactor with adequate cooling and emergency quenching procedures in place.[6][7]
Q4: Can I use a different base for the lithiation of m-carborane?
A4: While n-BuLi is the most commonly used base for this transformation, other strong bases could potentially be used. However, the efficiency and selectivity of the reaction may vary. Any alternative base must be strong enough to deprotonate the acidic C-H bonds of the carborane cage.[4]
Q5: My reaction mixture turned a dark color after adding n-BuLi. Is this normal?
A5: The formation of the dilithiated carborane species can sometimes result in a color change. However, a very dark or black color could indicate the presence of impurities or decomposition. Ensure your starting materials and solvent are pure and the reaction is kept under a strictly inert atmosphere.
Q6: What is the best way to purify the final product on a larger scale?
A6: For larger quantities, purification by column chromatography can be cumbersome. The primary method of purification is typically extraction followed by washing and recrystallization. After quenching the reaction, the product is extracted into an organic solvent like diethyl ether. The organic layer is then washed with deionized water and brine to remove salts and other aqueous-soluble impurities. The product, a white solid, can then be obtained by evaporating the solvent and can be further purified by washing with a non-polar solvent like petroleum ether to remove organic impurities.[2]
Experimental Protocols
Synthesis of this compound
This protocol is based on a literature procedure and can be adapted for scale-up with appropriate engineering controls.[2]
Materials:
-
1,7-Carborane (m-carborane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Petroleum ether
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve 1,7-carborane in anhydrous THF in a reaction vessel equipped with a magnetic stirrer and a cooling bath.
-
Dilithiation: Cool the solution in an ice-water bath. Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the internal temperature. After the addition is complete, continue stirring in the ice bath for another 30 minutes.
-
Hydroxymethylation: To the resulting solution, add paraformaldehyde (2.2 equivalents) in one portion.
-
Quenching: After the addition of paraformaldehyde, add 1 M hydrochloric acid to quench the reaction. Continue stirring for 30 minutes.
-
Extraction: Remove the THF by rotary evaporation. Extract the aqueous residue with diethyl ether (3 times).
-
Washing: Combine the organic layers and wash them with deionized water (3 times) and then with brine (3 times).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Wash the resulting white solid with petroleum ether and dry it in a vacuum oven to yield pure this compound.[2]
Quantitative Data
The following table summarizes the reagent quantities and expected yield based on a literature report for a lab-scale synthesis.[2] These values can be scaled proportionally for larger batches, with careful consideration of heat management and reaction kinetics.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 1,7-Carborane | 144.23 | 1.03 | 7.1 | 1.0 |
| n-Butyllithium | 64.06 | - | 15.4 | 2.2 |
| Paraformaldehyde | 30.03 | 0.46 | 15.4 | 2.2 |
| Product | Yield (%) | Melting Point (°C) | ||
| This compound | 81.0 | 133.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Organometallics | API Synthesis | Organometallic Chemistry [pharmacompass.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
Technical Support Center: Reaction Condition Optimization for Carborane Functionalization
Welcome to the technical support center for carborane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during carborane functionalization experiments in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed B-H Arylation
Question: I am attempting a Pd-catalyzed B-H arylation of an o-carborane derivative, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Pd-catalyzed carborane arylations are a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Activity: The choice of palladium catalyst and ligands is crucial. While Pd(OAc)₂ can be effective, sometimes a more active catalyst or a specific ligand is required. Consider screening different palladium sources (e.g., PdCl₂, Pd(PPh₃)₄) and ligands. For instance, in some cases, a picolyl directing group has been shown to be effective with a low catalyst loading of PdCl₂.[1][2]
-
Reaction Temperature: Carborane B-H activation often requires high temperatures. Ensure your reaction is reaching the target temperature. If you are using a standard oil bath, measure the internal temperature of the reaction mixture. Optimization studies have shown that temperatures around 130 °C are often necessary.[1][2]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Toluene is a commonly used solvent for these reactions. Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.
-
Base and Additives: The presence of a suitable base and additives can be critical. For some cross-coupling reactions involving B-iodo-carboranes, the addition of a CuI co-catalyst has been shown to improve reaction yields by reducing side reactions.[3] For B-H activation, additives like AgNTf₂ and HOAc have been used to promote the reaction.[1][2]
-
"Cage-Walking" Phenomenon: A known side reaction in palladium-catalyzed functionalization of carboranes is "cage-walking," where the palladium catalyst migrates along the carborane cage, leading to a mixture of regioisomers and potentially lower yield of the desired product.[4][5][6] Careful selection of ligands and reaction conditions can sometimes minimize this.
Issue 2: Poor Regioselectivity in B-H Functionalization
Question: My reaction is producing a mixture of regioisomers, and I am struggling to achieve the desired selectivity for a specific B-H bond. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in carborane B-H functionalization is a significant challenge due to the similar reactivity of the multiple B-H bonds. Here are some strategies to improve selectivity:
-
Utilize Directing Groups: A powerful strategy for controlling regioselectivity is the use of a directing group attached to the carborane cage. The directing group coordinates to the metal catalyst, bringing it in proximity to a specific B-H bond. For example, a picolyl directing group can direct palladium to the B(3,5) or B(4) positions.[1][2] An acylamino directing group at the B(3) position can lead to selective functionalization at the B(8) position.[4]
-
Steric Hindrance: Introducing a bulky substituent on one of the cage carbons can sterically block adjacent B-H positions, thereby directing functionalization to more accessible sites. This has been demonstrated in iridium-catalyzed borylation, where a bulky TBDMS group on a cage carbon directs borylation to the B(4) position.[7]
-
Electronic Effects: The inherent electronic differences between the boron vertices can be exploited. Electron-rich transition metal catalysts tend to react at the more electron-deficient B-H bonds, while electrophilic catalysts favor the more electron-rich B-H bonds. This principle can be used to target specific regions of the carborane cage.
-
Catalyst Control: The choice of catalyst can influence regioselectivity. For instance, in some rhodium-catalyzed carbene insertion reactions, the choice of the rhodium catalyst and its ligands can influence which B-H bond is functionalized.
Issue 3: Difficulty in Purifying Functionalized Carborane Products
Question: I am having trouble purifying my functionalized carborane product using silica gel column chromatography. The compound either streaks, decomposes, or is difficult to separate from byproducts. What can I do?
Answer: Purification of carborane derivatives can be challenging due to their unique properties. Here are some tips for troubleshooting column chromatography:
-
Silica Gel Acidity: Standard silica gel is acidic and can cause decomposition of sensitive compounds. If you suspect your product is acid-sensitive, you can deactivate the silica gel by treating it with a solution of triethylamine in your eluent before packing the column.[8]
-
Streaking on the Column: Streaking is often caused by strong interactions between the compound and the silica gel or by overloading the column.
-
Solvent System: Ensure you have an optimal solvent system that provides good separation on TLC with an Rf value for your product ideally between 0.2 and 0.4. For highly polar compounds, adding a small amount of a more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help reduce streaking.[9]
-
Dry Loading: If your compound has poor solubility in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.[10]
-
-
Separation from Unreacted Starting Material: Carboranes themselves can be relatively nonpolar. If your functionalized product has similar polarity to the starting carborane, separation can be difficult. In such cases, a gradient elution, where the polarity of the eluent is gradually increased, might be necessary.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases like alumina (neutral, basic, or acidic) or reversed-phase silica gel (C18), depending on the properties of your compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the catalyst loading in a palladium-catalyzed carborane functionalization?
A1: A typical starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[1][2] For some highly efficient systems, the loading can be as low as 1 mol%.[1][2] It is advisable to start with a slightly higher loading (e.g., 5 mol%) to ensure the reaction proceeds and then gradually decrease the loading in subsequent optimization experiments to find the minimum effective amount.
Q2: How do I set up a carborane functionalization reaction under an inert atmosphere?
A2: Many carborane functionalization reactions, especially those involving organometallic catalysts, are sensitive to air and moisture. A general procedure for setting up a reaction under an inert atmosphere (e.g., nitrogen or argon) is as follows:
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas or in a desiccator.
-
Assemble Apparatus: Assemble your reaction flask with a condenser (if heating), a magnetic stir bar, and septa on all openings.
-
Purge with Inert Gas: Connect the flask to a Schlenk line or a balloon filled with inert gas and purge the system by evacuating and refilling with the inert gas several times.
-
Add Reagents: Add the solid reagents (carborane substrate, catalyst, ligands, etc.) to the flask under a positive pressure of inert gas.
-
Add Solvents and Liquid Reagents: Add anhydrous solvents and liquid reagents via syringe through the septum.
-
Maintain Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction, especially if the reaction is heated for an extended period.
Q3: What are some common impurities I might see in the ¹H and ¹¹B NMR spectra of my functionalized carborane product?
A3: In the ¹H NMR spectrum, common impurities include residual solvents from the reaction or purification (e.g., toluene, hexane, ethyl acetate), grease from glassware joints, and water. In the ¹¹B NMR spectrum, you might observe peaks corresponding to unreacted starting carborane or regioisomeric byproducts. The chemical shifts in ¹¹B NMR are sensitive to the substitution pattern on the cage, so the presence of multiple sets of signals can indicate a mixture of isomers.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed B(3,5)-Dialkenylation of 1-(2′-picolyl)-o-carborane. [1][2]
| Entry | Pd Catalyst (mol%) | Ligand | Additive | Temperature (°C) | Yield of 3aa (%) |
| 1 | Pd(PPh₃)₄ (5) | - | AgNTf₂, HOAc | 130 | 0 |
| 2 | Pd(OAc)₂ (5) | - | AgNTf₂, HOAc | 130 | 66 |
| 3 | PdCl₂ (5) | - | AgNTf₂, HOAc | 130 | 85 |
| 4 | PdCl₂(PPh₃)₂ (5) | - | AgNTf₂, HOAc | 130 | 72 |
| 5 | PdCl₂(dppf) (5) | - | AgNTf₂, HOAc | 130 | 55 |
| 6 | PdCl₂ (2.5) | - | AgNTf₂, HOAc | 130 | 83 |
| 18 | PdCl₂ (1) | - | AgNTf₂, HOAc | 130 | 80 |
Table 2: Optimization of Iridium-Catalyzed C-H Borylation of 1,3-dimethoxybenzene. [11]
| Entry | Ligand | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
| 1 | dtbpy | 140 | 15 | 20 | - |
| 12 | ICy | 110 | 4 | 72 | 99:1 |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Borylation of o-Carboranes [3][7][12]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the o-carborane substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (2.2 equiv), [Ir(OMe)(cod)]₂ (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %).
-
Evacuate the tube and backfill with argon three times.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Stir the reaction mixture at 80 °C for the specified time (typically 12-24 h), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired borylated carborane.
Protocol 2: General Procedure for Rhodium-Catalyzed B-H Insertion of Carbenes into Carboranes [13][14]
-
In a glovebox, charge an oven-dried vial with the carborane substrate (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).
-
Add anhydrous and degassed solvent (e.g., dichloromethane or toluene).
-
In a separate vial, dissolve the diazo compound (1.1-1.5 equiv) in the same solvent.
-
Slowly add the solution of the diazo compound to the reaction mixture at the desired temperature (e.g., 25-40 °C) over a period of several hours using a syringe pump.
-
Stir the reaction mixture for an additional period after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Strategies for improving regioselectivity.
References
- 1. Palladium-Catalyzed Regioselective B(3,5)-Dialkenylation and B(4)-Alkenylation of o-Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Catalyzed Cross-Coupling Chemistry with Polyhedral Boranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Purification [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. tdx.cat [tdx.cat]
- 14. kulturkaufhaus.de [kulturkaufhaus.de]
Technical Support Center: Preventing Degradation of Carborane Cages During Polymerization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with maintaining the integrity of carborane cages during polymerization processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of carborane cage degradation during or after polymerization?
A1: Degradation of the carborane cage can be identified through several analytical techniques. A key indicator is the disappearance of the characteristic B-H bond vibration peak (typically around 2560-2600 cm⁻¹) in the Fourier-Transform Infrared (FTIR) spectrum of the polymer.[1][2] This suggests the breakdown of the icosahedral structure. Other signs can include unexpected changes in the polymer's solubility, lower-than-expected thermal stability, or the appearance of new signals in Nuclear Magnetic Resonance (NMR) spectra corresponding to cage fragments.
Q2: At what temperature does the carborane cage itself begin to decompose?
A2: Closo-carborane cages are renowned for their exceptional thermal stability, often remaining intact in inert atmospheres at temperatures up to 700 °C.[3] However, decomposition can be observed at lower temperatures, sometimes around 600 °C, within a polymer matrix.[1][2] In an oxidative environment, degradation processes can begin at lower temperatures, though this can sometimes lead to the formation of a protective boron oxide layer that enhances the overall thermal resistance of the material.[1][4]
Q3: My carborane-containing polymer has lower thermal stability than the carborane-free equivalent. What could be the cause?
A3: This counterintuitive outcome can occur for several reasons. A primary cause is the weakness of the bond linking the carborane cage to the polymer backbone, such as a direct silicon-cage carbon (Si-Ccage) bond, which can be labile.[1][2] Additionally, high loadings of bulky carborane cages can introduce steric hindrance, potentially weakening the overall polymer network.[2] In some aromatic polymers, the presence of the carborane cage has been shown to lower the 5% weight loss decomposition temperature (Td5).[1][2]
Q4: What is unintentional "cage opening," and how can it be avoided?
A4: "Cage opening," or deboronation, is the process where a vertex (typically a boron atom) is removed from the closo-carborane cage, resulting in an anionic nido-carborane structure. While this is a useful reaction for creating specific ligands, it is considered degradation if it occurs unintentionally.[1][5] This can be triggered by strong bases or certain nucleophilic reagents.[2] To prevent it, ensure all monomers, solvents, and initiators are free from strong basic impurities and that reaction conditions are not overly basic, unless a nido-structure is the desired product.
Q5: Does the choice of carborane isomer (ortho, meta, para) impact the stability of the final polymer?
A5: Yes, the choice of isomer is critical. The thermal stability of the icosahedral carborane isomers increases in the order: ortho- < meta- < para-. The ortho-carborane (1,2-C₂B₁₀H₁₂) isomerizes to the more stable meta-carborane (1,7-C₂B₁₀H₁₂) upon heating.[5] Therefore, for applications requiring maximum thermal stability, incorporating meta- or para-carborane isomers into the polymer backbone is generally preferred.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of carborane-containing polymers.
Problem 1: Consistently Low Molecular Weight Polymer
Low molecular weight is a frequent issue in step-growth polymerizations, indicating an interruption of chain propagation.[6]
-
Possible Cause 1: Impure Monomers.
-
Troubleshooting: Ensure monomers are of the highest purity. Monofunctional impurities will act as chain terminators. Recrystallize solid monomers and distill liquid monomers immediately before use. Use techniques like NMR and elemental analysis to confirm purity.
-
-
Possible Cause 2: Inaccurate Stoichiometry.
-
Troubleshooting: Step-growth polymerization requires a precise 1:1 stoichiometric ratio of functional groups for high polymer growth.[6] Use high-precision balances and ensure quantitative transfer of all reagents. Even minor errors can drastically limit molecular weight.
-
-
Possible Cause 3: Poor Solubility of Growing Polymer Chains.
-
Troubleshooting: If the growing polymer precipitates from the solution, chain growth will cease.[6] Experiment with different solvents or solvent mixtures to maintain solubility throughout the polymerization. Increasing the reaction temperature may also improve solubility.
-
-
Possible Cause 4: Side Reactions.
-
Troubleshooting: Unwanted side reactions can consume functional groups and halt polymerization. Optimize reaction conditions (temperature, catalyst, reaction time) to favor the desired polymerization reaction. For instance, some "click" reactions require specific catalysts and conditions to avoid side products.[1][2]
-
Problem 2: Spectroscopic Evidence of Cage Degradation
FTIR or NMR data indicates the carborane cage is not intact in the final polymer.
-
Possible Cause 1: Excessive Reaction Temperature.
-
Troubleshooting: Although carboranes are highly stable, the linkages within the polymer or the cage itself can degrade under excessive heat, especially during long reaction times.[1][3] Lower the polymerization or curing temperature and monitor the reaction progress to find the optimal balance between reaction rate and stability.
-
-
Possible Cause 2: Weak Linkage to the Polymer Backbone.
-
Troubleshooting: A direct bond between the carborane cage carbon and a heteroatom like silicon can be a weak point.[1][2] Redesign the monomer to include a stabilizing spacer, such as a methylene (-CH₂-) or phenylene (-C₆H₄-) group, between the cage and the polymerizable functional group.[2][7] This isolates the stable cage from potentially reactive polymer backbone sites.
-
-
Possible Cause 3: Oxidative Degradation.
-
Troubleshooting: If the polymerization is run at elevated temperatures, exposure to oxygen can lead to oxidative degradation of the cage or polymer backbone.[1] Conduct the entire polymerization and workup process under an inert atmosphere (e.g., high-purity argon or nitrogen).
-
Quantitative Data on Polymer Stability
The incorporation of carboranes can significantly impact the thermal properties of polymers. The following tables summarize key data points from the literature.
Table 1: Thermal Decomposition Temperature (Td5) of Various Carborane-Containing Polymers
| Polymer Type | Carborane Content (mol %) | Td5 (°C, in Air) | Char Yield at >800°C (%) | Reference |
|---|---|---|---|---|
| Polyimide | 0 | 561 | 5.4 | [8] |
| Polyimide (I-19b) | 5 | 601 | - | [8] |
| Polyimide (I-19b) | 50 | 632 | 90.0 | [8] |
| Poly(siloxane-arylacetylene) | 10 | - | 77.0 (in N₂) | [2] |
| Poly(siloxane-arylacetylene) | 40 | - | 82.6 (in N₂) | [2] |
| Carborane-free Polyester | 0 | - | 0.3 | [8] |
| Carborane Polyester (I-15) | Varies | - | 91.0 |[8] |
Table 2: Effect of Linkage on Thermal Stability of Carborane-Polysiloxanes
| Linkage Type | Observation | Prevention Strategy | Reference |
|---|---|---|---|
| Direct Si-Ccage | Can lead to lower thermal stability due to the relative weakness of the bond. | Introduce a methylene spacer between the Si atom and the cage carbon (Si-CH₂-Ccage). | [1][2] |
| Direct Ccage-Ether/Ketone | Susceptible to hydrolytic cleavage. | Use phenylene spacers to separate the carborane from the ether or ketone units. |[7] |
Experimental Protocols
Protocol 1: General Procedure for Hydrosilylation Polymerization
This protocol describes a common method for synthesizing carborane-siloxane polymers.[9]
-
Monomer Preparation: Precisely weigh equimolar amounts of a divinyl-functionalized carborane monomer and a dihydride-functionalized siloxane monomer into a dry, oven-baked Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen at least three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene or another suitable solvent via cannula to dissolve the monomers to a desired concentration (e.g., 0.5 M).
-
Catalyst Addition: While stirring, add a catalytic amount of Karstedt's catalyst (typically 10-20 ppm) as a solution in anhydrous toluene.
-
Polymerization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by observing the increase in viscosity. The disappearance of Si-H stretching bands in FTIR can also be used to track the reaction.
-
Termination and Purification: Once the desired viscosity is reached, the reaction can be quenched by exposure to air or by adding an inhibitor. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.
Protocol 2: General Procedure for Polycondensation of a Dihydroxyl-Carborane
This protocol outlines the synthesis of carborane-containing polyesters or polyethers.[10]
-
Reagent Preparation: In a three-neck round-bottom flask fitted with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add a dihydroxyl-functionalized carborane monomer (1.0 eq.), a diacid chloride or activated dihalide monomer (1.0 eq.), and an excess of a suitable base (e.g., pyridine or triethylamine, >2.0 eq.).
-
Solvent and Inert Atmosphere: Add a high-boiling anhydrous solvent (e.g., N-Methyl-2-pyrrolidone or toluene) to dissolve the reactants. Purge the system with nitrogen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-160 °C). If using a diacid chloride, the reaction may proceed at lower temperatures. If forming a polyether, azeotropic removal of water using the Dean-Stark trap may be necessary at higher temperatures.
-
Monitoring: Monitor the reaction by observing the increase in viscosity or by periodically taking aliquots for analysis (e.g., GPC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the viscous solution into a non-solvent (e.g., water or methanol) to precipitate the polymer.
-
Purification and Drying: Stir the precipitate, then collect the solid polymer by filtration. Wash it thoroughly with water and methanol to remove salts and unreacted monomers. Dry the final polymer in a vacuum oven until a constant weight is achieved.
Visualized Workflows and Pathways
The following diagrams illustrate key troubleshooting and conceptual pathways.
Caption: Troubleshooting workflow for low molecular weight carborane polymers.
Caption: Potential degradation pathways for carborane cages during polymerization.
Caption: Monomer design strategy to prevent carborane cage degradation.
References
- 1. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Carborane - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. publications.iupac.org [publications.iupac.org]
Technical Support Center: Carborane-Siloxane Polymer Synthesis
Welcome to the technical support center for carborane-siloxane polymer synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Polymerization Issues
Q1: My polycondensation reaction using an FeCl₃ catalyst is resulting in premature gelation. What's causing this and how can I prevent it?
A: Side gelation is a common issue in FeCl₃-catalyzed polycondensation of carborane-siloxanes, which hinders the formation of high-molecular-weight linear polymers.[1][2]
-
Cause: The high reactivity of the monomers under catalytic conditions can lead to uncontrolled cross-linking reactions.
-
Solution: A successful strategy to mitigate gelation is the use of phenyl-substituted dimethoxy-m-carborane monomers. The steric hindrance from the phenyl groups helps to prevent side reactions and promotes the formation of linear high-molecular-weight elastomers.[1]
Q2: I'm struggling to achieve a high molecular weight for my carborane-siloxane polymer. What synthesis methods are recommended for obtaining high molecular weight polymers?
A: Achieving high molecular weight is crucial for desirable mechanical properties. While some methods yield polymers with molecular masses around 10,000 g/mol , specific strategies can produce significantly higher molecular weights.[2]
-
Recommended Method: A highly effective approach is the heterofunctional condensation of silanol derivatives of carboranes (e.g., 1,7-[(HO)Me₂Si]₂C₂B₁₀H₁₀) with compounds containing amino, carbamate, or ureido groups. Specifically, the reaction with bis(ureido)silanes has been shown to produce linear polymers with molecular masses exceeding 250,000 g/mol .[2] This method is advantageous as it often proceeds without side reactions like the cleavage of siloxane bonds.
Q3: My hydrosilylation reaction using a Karstedt's catalyst is slow or incomplete. What could be the problem?
A: Catalyst inhibition or poisoning is a frequent challenge in hydrosilylation reactions.
-
Potential Causes & Solutions:
-
Catalyst Poisons: Common poisons for platinum-based catalysts like Karstedt's catalyst include amines, phosphorus compounds, sulfur compounds, and tin compounds. Ensure all your reagents and solvents are free from these contaminants. If your synthesis involves a tin-catalyzed step, it is advisable to perform it after the hydrosilylation.
-
Moisture: While Karstedt's catalyst is not overly sensitive to light, high moisture levels can cause turbidity and potential decomposition. Using anhydrous solvents and reagents is recommended. Molecular sieves can be used to remove moisture.
-
Hydrogen Gas Evolution: Side reactions of the silane reagent with water can produce hydrogen gas, which can be problematic. In such cases, adding a small amount of palladium black (10-15 ppm) can help remove the hydrogen.
-
Alternative Catalysts: If poisoning is persistent, consider using rhodium-based hydrosilylation catalysts, which can exhibit improved resistance to certain poisons.
-
Q4: What are the typical reaction conditions for a hydrosilylation reaction catalyzed by Karstedt's catalyst?
A: The optimal conditions will depend on your specific monomers and desired polymer properties. However, a good starting point is:
-
Platinum Loading: 10-100 ppm
-
Reaction Temperature: 20-200 °C
-
Solvent: The reaction can be run neat or in solvents such as toluene, xylene, hydrocarbons, ethers, or siloxanes.
Purification
Q5: How can I effectively purify my carborane-siloxane polymer to remove unreacted monomers and catalyst residues?
A: Purification is critical for obtaining a polymer with the desired properties and for accurate characterization.
-
Precipitation: A common and effective method is precipitation. The crude polymer is dissolved in a suitable solvent (e.g., chloroform) and then precipitated by adding it to a non-solvent, such as methanol. This process can be repeated to improve purity. Low molecular weight cyclic products can be efficiently removed through precipitation.
-
Liquid-Liquid Extraction: To remove low molecular weight cyclic siloxanes, liquid-liquid extraction can be employed. For example, acetone can be used to selectively dissolve and extract these smaller molecules from the base silicone resin.
-
Preparative Chromatography: For smaller scale and high purity requirements, preparative gel permeation chromatography (GPC) can be used to isolate the desired polymer fraction.
Characterization
Q6: I am seeing unexpected peaks in my GPC chromatogram. What could be the cause?
A: Unexpected peaks in GPC can arise from several sources.
-
Solvent-Polymer Interaction: Polydimethylsiloxane (PDMS) and related polymers can be nearly isorefractive with tetrahydrofuran (THF), a common GPC solvent. This can lead to very small or absent peaks in the refractive index (RI) detector. Using toluene as the GPC solvent is often a better choice for polysiloxanes.
-
Contamination: "Ghost peaks" can be caused by contamination from various sources, including the septum, vials, or syringe. Siloxane-based polymers are common contaminants from GC septa.
-
Aggregation: Polymers can sometimes aggregate in solution, leading to the appearance of high molecular weight shoulders or distinct peaks. Ensure your sample is fully dissolved and consider filtering it before injection.
Q7: How can I confirm the structure of my carborane-siloxane polymer using NMR?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: Can be used to identify the different organic groups present in the polymer (e.g., methyl, phenyl groups on silicon, protons on the carborane cage).
-
¹¹B NMR: Is essential for confirming the integrity and isomeric form (e.g., meta-carborane) of the carborane cage within the polymer structure. It can also reveal low molecular weight boron-containing impurities.
-
²⁹Si NMR: Provides detailed information about the siloxane backbone and can be used to quantify end groups, which allows for the calculation of average molecular weight.
Quantitative Data
Table 1: Effect of Monomer Ratio on Polymer Molecular Weight
| Monomer Ratio (Dihydrosilane:Divinylarene) | Catalyst (mol%) | Mn ( kg/mol ) | Mw/Mn |
| 1:1 | 5.0 | 14.1 | 1.90 |
| 1.1:1 | 5.0 | 7.6 | 1.63 |
| 1.2:1 | 5.0 | 5.7 | 1.48 |
| 1:1.1 | 5.0 | 8.1 | 1.70 |
| 1:1.2 | 5.0 | 6.0 | 1.55 |
Data adapted from a metal-free hydrosilylation polymerization study. The molecular weight can be controlled by adjusting the stoichiometry of the monomers.[3]
Experimental Protocols
Protocol 1: FeCl₃-Catalyzed Polycondensation
This protocol describes a general procedure for the synthesis of poly(m-carborane-siloxane) via FeCl₃-catalyzed polycondensation.
Materials:
-
Bis(methoxysilyl)-m-carborane monomer
-
Dichlorodimethylsilane
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous toluene
-
Methanol
-
Chloroform
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the bis(methoxysilyl)-m-carborane monomer and dichlorodimethylsilane in anhydrous toluene.
-
Slowly add a solution of anhydrous FeCl₃ in toluene to the reaction mixture with vigorous stirring under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the polymerization by periodically measuring the viscosity of the solution.
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 60 °C to a constant weight.
-
For further purification, the polymer can be redissolved in chloroform and reprecipitated from methanol.
Protocol 2: Metal-Free Hydrosilylation Polymerization
This protocol is based on a reported metal-free hydrosilylation polymerization using a borane catalyst.[3]
Materials:
-
1,4-Bis(dimethylsilyl)benzene
-
1,4-Diisopropenylbenzene
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous Chloroform
-
Methanol
Procedure:
-
In a 5 mL vial equipped with a Teflon-coated stir bar, add 1,4-bis(dimethylsilyl)benzene to a solution of B(C₆F₅)₃ (5 mol%) in anhydrous chloroform. Stir the resulting solution briefly.
-
Add 1,4-diisopropenylbenzene to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the resulting viscous mixture with chloroform.
-
Precipitate the polymer by adding the chloroform solution to methanol.
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Caption: General experimental workflow for carborane-siloxane polymer synthesis.
Caption: Troubleshooting decision tree for common polymerization issues.
References
Technical Support Center: Managing the Reactivity of Hydroxymethyl Groups in Carborane Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reactivity of hydroxymethyl groups in carborane diols.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for selectively reacting one hydroxymethyl group in a carborane diol?
A1: The most common and effective strategy for selective monofunctionalization of a carborane diol is to use a protecting group. This involves a three-step sequence:
-
Monoprotection: A protecting group is introduced to selectively block one of the hydroxymethyl groups. The choice of protecting group and reaction conditions are crucial for achieving high selectivity.
-
Functionalization: The remaining free hydroxymethyl group is then reacted to introduce the desired functionality.
-
Deprotection: The protecting group is removed to regenerate the second hydroxymethyl group, if required.
Commonly used protecting groups for alcohols, such as silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS)), are often employed in carborane chemistry.[1][2] The choice of a specific protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[3][4]
Q2: I am observing low yields during the protection of my carborane diol. What are the possible causes and solutions?
A2: Low yields during the protection step can arise from several factors. Here are some common causes and troubleshooting suggestions:
-
Steric Hindrance: The bulky nature of the carborane cage can sterically hinder the approach of the protecting group reagent.
-
Solution: Consider using a less bulky protecting group or a more reactive silylating agent. For instance, instead of TBDMS-Cl with imidazole, using TBDMS-triflate with a non-nucleophilic base like 2,6-lutidine can increase reactivity.
-
-
Improper Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution: Ensure all reagents and solvents are anhydrous, as water can consume the protecting group reagent. A common effective system is using an excess of the silyl chloride in the presence of triethylamine (NEt₃) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
-
-
Substrate Purity: Impurities in the starting carborane diol can interfere with the reaction.
-
Solution: Purify the carborane diol using column chromatography or recrystallization before proceeding with the protection step.
-
Q3: I am struggling with the deprotection of the silyl ether in my functionalized carborane. What conditions should I try?
A3: Difficulty in deprotection can be due to the stability of the chosen silyl group or interference from other functional groups in the molecule. Here are some common deprotection strategies:
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the most common method for cleaving silyl ethers.
-
Troubleshooting: If the reaction is slow, gentle heating might be required. However, be cautious as prolonged reaction times or high temperatures can sometimes lead to side reactions.
-
-
Acidic Conditions: For some silyl groups, mild acidic conditions can be effective.
-
Examples: Acetic acid in THF/water, or a catalytic amount of a strong acid like HCl or H₂SO₄ in an alcohol solvent.[5] It's important to ensure that other functional groups in your molecule are stable to acidic conditions.
-
-
Alternative Reagents: If standard methods fail, other reagents can be employed.
-
Examples: Potassium fluoride (KF) in methanol, or specific reagents for particular silyl groups.[6]
-
Q4: Can I perform an esterification reaction directly on a carborane diol without protection?
A4: Direct esterification of carborane diols can be challenging to control and often leads to a mixture of the monoester, diester, and unreacted starting material.[7] For selective mono-esterification, a protection-functionalization-deprotection strategy is highly recommended. If a diester is the desired product, direct esterification using an excess of the carboxylic acid or acyl chloride under standard esterification conditions (e.g., Fischer esterification or using coupling agents like DCC or EDC) can be employed.[8]
Troubleshooting Guides
Guide 1: Poor Selectivity in Monoprotection of Carborane Diols
| Symptom | Possible Cause | Suggested Solution |
| Formation of significant amounts of diprotected product | Reagent stoichiometry is too high or reaction time is too long. | Carefully control the stoichiometry of the silylating agent (use 1.0-1.2 equivalents). Monitor the reaction closely by TLC or GC-MS and stop it once the desired monoprotected product is maximized. |
| Formation of unreacted starting material and diprotected product, with little monoprotected product | The two hydroxymethyl groups have very similar reactivity, leading to a statistical mixture. | Change the protecting group to a bulkier one (e.g., TBDPS instead of TMS) to increase steric hindrance after the first protection event. Alternatively, explore enzymatic protection which can sometimes offer higher selectivity. |
| No reaction or very slow reaction | Insufficiently reactive protecting group or non-optimal reaction conditions. | Use a more reactive silylating agent (e.g., a silyl triflate). Ensure the base used is appropriate and the solvent is anhydrous.[2] |
Guide 2: Unexpected Side Reactions During Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Deboronation of the carborane cage (loss of boron atoms) | Use of strong bases (e.g., n-BuLi) or nucleophiles, especially in combination with protic solvents or at elevated temperatures.[9] | Use milder bases (e.g., triethylamine, DIPEA). If a strong base is necessary, perform the reaction at low temperatures (e.g., -78 °C) and under strictly anhydrous conditions. Consider if an alternative synthetic route can avoid the use of harsh reagents. |
| Reaction at the carborane cage instead of the hydroxymethyl group | Certain reagents can react with the B-H bonds of the carborane cage. | Ensure the chosen reagents are selective for the hydroxyl group. For example, for oxidation, use reagents known for selective alcohol oxidation like PCC or Swern oxidation, rather than less selective, powerful oxidizing agents. |
| Cleavage of the protecting group during the functionalization step | The protecting group is not stable to the reaction conditions. | Choose a more robust protecting group. For example, if your reaction is acidic, a TBDMS group might be cleaved, and a more acid-stable group should be used. Consult a protecting group stability chart.[4] |
Experimental Protocols
Protocol 1: Selective Monoprotection of a Carborane Diol with TBDMS-Cl
This protocol describes a general procedure for the selective monoprotection of a carborane diol.
Materials:
-
Carborane diol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Triethylamine (NEt₃)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carborane diol (1.0 eq) in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the monoprotected carborane diol.
Protocol 2: Esterification of a Monoprotected Carborane Alcohol
This protocol describes a general procedure for the esterification of the free hydroxymethyl group.
Materials:
-
Monoprotected carborane alcohol
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the monoprotected carborane alcohol (1.0 eq), carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DCC (1.2 eq) or EDCI (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. If using DCC, a white precipitate of dicyclohexylurea will form.
-
Filter off the precipitate (if any) and wash it with DCM.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Common Silyl Protecting Groups for Hydroxymethyl Groups
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Common Deprotection Reagents |
| Trimethylsilyl | TMS | Low | Low | K₂CO₃ in MeOH; mild acid |
| tert-Butyldimethylsilyl | TBDMS | Moderate | High | TBAF in THF; HF-Pyridine |
| Triisopropylsilyl | TIPS | High | High | TBAF in THF (slower than TBDMS) |
| tert-Butyldiphenylsilyl | TBDPS | High | High | TBAF in THF (slower than TBDMS) |
Visualizations
References
- 1. Comprehensive exploration of chemical space using trisubstituted carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agroipm.cn [agroipm.cn]
- 4. Protective Groups [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vanderbilt.edu [vanderbilt.edu]
Technical Support Center: Enhancing Polymer Thermal Stability with 1,7-Bis(hydroxymethyl)-m-carborane
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and scientists utilizing 1,7-Bis(hydroxymethyl)-m-carborane to improve the thermal stability of polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances the thermal stability of polymers?
A1: this compound enhances thermal stability through several mechanisms. The carborane cage structure is inherently stable at high temperatures.[1][2] Upon thermal decomposition, carborane moieties can form a glassy, boron-rich char layer. This layer acts as a thermal insulator and a barrier to the diffusion of volatile decomposition products, thus protecting the underlying polymer matrix and significantly increasing the char yield at elevated temperatures.[3]
Q2: Which types of polymers are compatible with this compound?
A2: The two hydroxymethyl functional groups on this compound allow it to be incorporated into a wide variety of polymer systems. It is particularly suitable for step-growth polymerization with monomers containing complementary functional groups, such as carboxylic acids, isocyanates, and epoxides, to form polyesters, polyurethanes, and epoxy resins, respectively. It can also be used as a crosslinking agent or an end-capper in various polymer systems.[4][5]
Q3: What are the expected improvements in thermal properties?
A3: The incorporation of this compound can lead to a significant increase in the onset of thermal decomposition temperature (Td) and a substantial increase in the char yield. For instance, adding carboranes to cyanate ester composites has been shown to dramatically increase char yields at 1000 °C from 0% to 76% in air.[3] The exact improvements will depend on the polymer matrix, the loading percentage of the carborane, and the curing conditions.
Q4: Are there any safety precautions I should be aware of when working with this compound?
A4: this compound is a chemical compound and should be handled with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is a powder, so care should be taken to avoid inhalation. Refer to the material safety data sheet (MSDS) for specific handling and storage information. The autoignition temperature is 376°C.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound in the reaction solvent. | The polarity of the solvent may not be suitable for the carborane derivative. | - Use a more polar aprotic solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).- Gently warm the solvent to aid dissolution, being careful not to initiate premature reaction.- Consider a solvent mixture to optimize solubility. |
| Incomplete reaction or low molecular weight of the final polymer. | - In-stoichiometric ratio of monomers.- Insufficient reaction time or temperature.- Presence of impurities that may be inhibiting the reaction. | - Carefully calculate and weigh the monomer amounts.- Optimize the reaction conditions by incrementally increasing the temperature or extending the reaction time.- Ensure all monomers and solvents are pure and dry. |
| Gelation occurs during polymerization. | This can be a side reaction, particularly in polycondensation reactions at high temperatures.[7] | - Reduce the reaction temperature and extend the reaction time.- Use a protecting group strategy for one of the hydroxymethyl groups if monofunctionalization is desired initially.- Introduce a monofunctional chain stopper to control the molecular weight and prevent excessive crosslinking. |
| The thermal stability of the resulting polymer is not significantly improved. | - Low incorporation of the carborane monomer into the polymer backbone.- Inhomogeneous dispersion of the carborane within the polymer matrix.- The chosen polymer matrix may not be suitable for forming a stable char with the carborane. | - Confirm the incorporation of the carborane using analytical techniques like FTIR or NMR spectroscopy.- Improve mixing and dispersion during polymerization.- Consider a different polymer system that is known to exhibit synergistic effects with boron-containing compounds. |
Quantitative Data on Thermal Stability Improvement
The following table summarizes the thermal properties of various polymers with and without the incorporation of carborane moieties.
| Polymer System | Carborane Loading (wt%) | Decomposition Temp. (Td5, °C) in N2 | Char Yield at 800°C in N2 (%) | Reference |
| Cyanate Ester Resin | 0 | ~350 | < 65 | [3] |
| Cyanate Ester Resin | 30 | > 400 | ~75 | [3] |
| Carboxyl-terminated fluoroelastomer | 0 | ~420 | 35 | [8] |
| Carborane-terminated fluoroelastomer | Not specified | ~450 | 58 | [8] |
Note: The values presented are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Carborane-Containing Polyester
This protocol describes a general procedure for the synthesis of a polyester by incorporating this compound.
Materials:
-
This compound
-
A dicarboxylic acid (e.g., terephthaloyl chloride)
-
A suitable solvent (e.g., dry THF)
-
A base (e.g., triethylamine)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound and an equimolar amount of the dicarboxylic acid in the solvent.
-
Add the base to the reaction mixture to act as an acid scavenger.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir for a defined period (e.g., 24 hours) under an inert atmosphere.
-
Monitor the progress of the reaction using a suitable technique like thin-layer chromatography (TLC) or by observing the increase in viscosity.
-
Once the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and impurities, and dry it in a vacuum oven.
Protocol 2: Thermal Gravimetric Analysis (TGA)
This protocol outlines the general procedure for evaluating the thermal stability of the synthesized polymer.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small amount of the dried polymer sample (typically 5-10 mg) into the TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis can be run under an inert atmosphere (e.g., nitrogen) or in an oxidative atmosphere (e.g., air).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset of decomposition temperature (e.g., Td5, the temperature at which 5% weight loss occurs) and the char yield (the percentage of material remaining at the final temperature).
Visualizations
Caption: Experimental workflow for synthesizing and evaluating carborane-containing polymers.
Caption: Troubleshooting flowchart for poor thermal stability improvement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | JSC Aviabor [jsc-aviabor.com]
- 7. ineosopen.org [ineosopen.org]
- 8. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Molecular Weight of Carborane Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of carborane-containing polymers.
Frequently Asked Questions (FAQs)
Q1: Which polymerization methods are most effective for controlling the molecular weight of carborane polymers?
A1: Controlled polymerization techniques are essential for synthesizing carborane polymers with predictable molecular weights and narrow molecular weight distributions. The most successful methods include:
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: A versatile method for a wide range of monomers.[1][2]
-
Atom Transfer Radical Polymerization (ATRP): An effective technique for vinyl monomers, providing well-defined polymers.[1][2][3]
-
Nitroxide-Mediated Polymerization (NMP): Successfully used for carborane-functionalized styrenic monomers, yielding polymers with low polydispersity (PDI < 1.1).[4]
-
Ring-Opening Metathesis Polymerization (ROMP): Used for cyclic carborane-containing monomers and allows for the synthesis of high molecular weight polymers with low PDI.[1][2][5]
These chain-growth methods offer superior control over polymer architecture compared to traditional step-growth polymerizations.[1][2]
Q2: How does the choice of carborane isomer (ortho-, meta-, para-) affect polymerization?
A2: The carborane isomer can significantly influence polymerization. For instance, in acyclic diene metathesis (ADMET) polymerization of divinyl carboranes, the adjacent vinyl groups on closo-1,2-carborane (ortho-carborane) favor intramolecular cyclization, especially at lower monomer concentrations. In contrast, the more separated vinyl groups on closo-1,7-carborane (meta-carborane) are more likely to undergo intermolecular reactions to form linear polymers.[2] Additionally, some studies suggest that closo-1,2-carborane-containing vinyl monomers may exhibit poorer performance in polymerization reactions compared to their closo-1,7-carborane counterparts.[2]
Q3: What are the primary challenges when trying to control the molecular weight of carborane polymers?
A3: Researchers often face several challenges:
-
Steric Hindrance: The bulky nature of the icosahedral carborane cage can impede the polymerization process, leading to low reaction efficiency, low yields, and lower than expected molecular weights.[2]
-
Low Polarity: The low polarity of carborane groups can also negatively affect polymerization kinetics and solubility.[2]
-
Monomer Purity: Like all controlled polymerizations, high monomer purity is critical. Impurities can terminate the growing polymer chains, leading to low molecular weights and broad PDI.[6]
-
Stoichiometry: In step-growth polymerizations, precise 1:1 stoichiometry of the reacting functional groups is paramount to achieving high molecular weights.[6]
-
Cage Stability: Under certain reaction conditions, particularly with unprotected mono-C-substituted closo-1,2-carboranes, there is a potential for deboronation or degradation of the carborane cage.[2]
Q4: How can I accurately determine the molecular weight of my carborane polymers?
A4: The most common and effective method is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[7][8] This technique separates polymer chains based on their hydrodynamic volume in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8][9] For absolute molecular weight determination, techniques like ¹H NMR end-group analysis can be used, which avoids the need for calibration with polymer standards.[8][10] Light scattering techniques can also provide information on the weight-average molecular weight.[9][11]
Troubleshooting Guide
Problem: My polymerization reaction results in low molecular weight polymers or oligomers.
This is a common issue in both step-growth and chain-growth polymerizations of carborane-containing monomers.
| Possible Cause | Recommended Solution |
| Imprecise Stoichiometry (Step-Growth) | Ensure monomers are weighed with high precision. Perform a thorough purification of both A-A and B-B type monomers to remove any monofunctional impurities that act as chain stoppers.[6] |
| Low Monomer Purity | Purify monomers immediately before use via recrystallization, distillation, or column chromatography to remove inhibitors or impurities. |
| Chain Transfer Reactions | Optimize the reaction solvent and temperature. Some solvents can act as chain transfer agents. |
| Steric Hindrance from Carborane Cage | Increase reaction time or temperature (while monitoring for potential degradation). Consider using a monomer design with a flexible spacer between the carborane cage and the polymerizable group to reduce steric hindrance.[2] |
| Catalyst/Initiator Inactivity | Use a freshly opened or purified catalyst/initiator. Ensure the reaction is performed under inert conditions (e.g., Schlenk line or glovebox) to prevent deactivation by air or moisture.[6] |
Problem: The polydispersity index (PDI) of my polymer is too high (>1.5).
A high PDI indicates a lack of control over the polymerization, resulting in polymer chains of widely varying lengths.
| Possible Cause | Recommended Solution |
| Slow Initiation (Chain-Growth) | Ensure the initiation rate is faster than or comparable to the propagation rate. This might involve changing the initiator, catalyst system, or temperature. |
| Chain Termination or Transfer | Rigorously purify monomers and solvents to remove terminating agents (e.g., water, oxygen, impurities). Re-evaluate the solvent and temperature to minimize chain transfer events.[6] |
| Poor Catalyst/CTA Performance | Screen different catalysts, ligands (for ATRP), or chain transfer agents (for RAFT) to find a system that is optimal for your specific carborane monomer. |
| Inadequate Mixing | Ensure the reaction mixture is homogenous, especially at the start of the polymerization, to ensure uniform initiation. |
Problem: My carborane-containing vinyl monomer shows low reactivity or conversion.
The electronic and steric properties of the carborane cage can reduce the reactivity of an adjacent vinyl group.
| Possible Cause | Recommended Solution |
| Steric Hindrance | Increase the length of the spacer group between the carborane cage and the vinyl group. This can significantly improve accessibility for polymerization.[2] |
| Electronic Effects | The electron-withdrawing nature of the carborane cage can deactivate the double bond. Consider switching to a different type of polymerization (e.g., ROMP if a suitable cyclic monomer can be synthesized) that is less sensitive to these electronic effects. |
| Low Polymerization Temperature | Gradually increase the reaction temperature. Monitor the reaction closely, as higher temperatures can sometimes lead to side reactions or broader PDI. |
Data Summary
Table 1: Comparison of Controlled Polymerization Methods for Carborane Monomers
| Polymerization Method | Typical Monomer Type | Key Reagents | Advantage | Typical PDI |
| ATRP | Carborane-acrylates, -methacrylates, -styrenes | Alkyl halide initiator, Transition metal catalyst (e.g., CuBr), Ligand (e.g., PMDETA)[2] | Good control, commercially available reagents. | 1.1 - 1.4 |
| RAFT | Wide variety of vinyl monomers | Radical initiator (e.g., AIBN), RAFT agent (e.g., dithioesters) | Tolerant to many functional groups, versatile. | 1.1 - 1.3 |
| NMP | Carborane-styrenes | Nitroxide mediator (e.g., TEMPO), Radical initiator | Simple system, metal-free. | < 1.1[4] |
| ROMP | Strained cyclic olefins (e.g., oxonorbornene-functionalized carboranes)[3] | Grubbs' or Schrock's catalyst | Can produce very high molecular weight polymers, tolerant to many functional groups.[2] | 1.1 - 1.3 |
Experimental Protocols
Protocol: Synthesis of a Carborane-Containing Polymer via ATRP
This is a generalized protocol for the atom transfer radical polymerization of a carborane-functionalized methacrylate monomer. Note: All procedures should be carried out under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.
-
Monomer and Solvent Preparation:
-
Purify the carborane-methacrylate monomer by passing it through a short column of basic alumina to remove the inhibitor.
-
Dry the solvent (e.g., anisole or toluene) over appropriate drying agents and degas by three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the catalyst, Cu(I)Br, and the ligand, N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), in a 1:2 molar ratio.
-
Add the carborane-methacrylate monomer and the desired amount of degassed solvent.
-
Add the initiator, for example, ethyl α-bromoisobutyrate. The ratio of monomer to initiator will determine the target degree of polymerization.
-
-
Polymerization:
-
Perform three more freeze-pump-thaw cycles on the reaction mixture.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-90 °C) and stir.[2]
-
-
Monitoring and Termination:
-
Monitor the reaction progress by taking aliquots at timed intervals and analyzing monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air. This will oxidize the Cu(I) catalyst to the inactive Cu(II) state.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the solution through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and PDI by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure by ¹H and ¹¹B NMR spectroscopy.
-
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymers.
Caption: Key parameters influencing polymer molecular weight and PDI.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling Pyrophoric Reagents in Carborane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrophoric reagents in carborane synthesis. All procedures should be performed in a properly functioning fume hood or glovebox, and only by personnel trained in handling air-sensitive and pyrophoric materials.
Frequently Asked Questions (FAQs)
Q1: What are pyrophoric reagents and why are they used in carborane synthesis?
A1: Pyrophoric reagents are substances that ignite spontaneously in air at or below 54.4°C (130°F).[1] They are highly reactive and must be handled under an inert atmosphere (e.g., nitrogen or argon). In carborane chemistry, they are essential for key transformations such as:
-
C-H bond activation (Lithiation): Reagents like n-butyllithium (n-BuLi) are strong bases used to deprotonate the acidic C-H bonds on the carborane cage, forming a carboranyl-lithium species. This intermediate is a versatile synthon for introducing a wide range of substituents.
-
Metal-halogen exchange: Grignard reagents (RMgX) and organolithium compounds are used in metal-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki, Negishi) to form B-C or C-C bonds, allowing for the synthesis of functionalized carboranes.[2][3]
Q2: What are the most common pyrophoric reagents I will encounter in carborane synthesis?
A2: The most frequently used pyrophoric reagents in this field include:
-
n-Butyllithium (n-BuLi): For the lithiation of carborane C-H bonds.
-
sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi): Stronger bases than n-BuLi, used for less acidic protons or when faster reaction rates are desired. t-BuLi is extremely pyrophoric.
-
Grignard Reagents (e.g., Phenylmagnesium bromide): Used in palladium-catalyzed cross-coupling reactions for the synthesis of B-aryl carboranes.[2]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with pyrophoric reagents?
A3: A multi-layered approach to PPE is crucial:
-
Eye Protection: Chemical splash goggles and a face shield are required.[4]
-
Hand Protection: Wear a minimum of two pairs of nitrile gloves. For larger quantities, a flame-resistant outer glove (e.g., Nomex®) over the nitrile gloves is recommended.[4]
-
Body Protection: A flame-resistant lab coat (e.g., Nomex®) is mandatory. Avoid wearing synthetic clothing, which can melt and adhere to the skin.[4]
-
Footwear: Closed-toe shoes made of a non-porous material, such as leather, are essential.
Q4: How should I store pyrophoric reagents?
A4: Pyrophoric reagents must be stored under an inert atmosphere to prevent decomposition and potential fire.[4] They are typically supplied in Sure/Seal™ bottles, which have a septa-lined cap allowing for transfer via syringe or cannula.[4] Store these bottles away from heat, moisture, and flammable materials.[4]
Troubleshooting Guides
Scenario 1: My carborane lithiation reaction with n-BuLi is not working (low or no yield).
| Possible Cause | Troubleshooting Step | Explanation |
| Inactive n-BuLi | Titrate the n-BuLi solution before use to determine its exact molarity. | n-BuLi degrades over time, especially if the bottle has been opened multiple times. The actual concentration may be lower than stated on the label. |
| Presence of Moisture or Air | Ensure all glassware is flame-dried or oven-dried immediately before use. Purge the entire apparatus with a steady stream of inert gas (argon or nitrogen) before adding reagents. Use dry, degassed solvents. | Pyrophoric reagents react violently with water and oxygen. Trace amounts will consume the reagent and prevent your desired reaction from occurring. |
| Incorrect Reaction Temperature | For most carborane lithiations, the reaction is performed at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to prevent side reactions. | Some reactions may require different temperature profiles. Consult the specific literature procedure for your substrate. |
| Inadequate Mixing | Use a magnetic stir bar and ensure vigorous stirring throughout the addition of n-BuLi and the subsequent reaction with your electrophile. | Poor mixing can lead to localized high concentrations of reagents and incomplete reaction. |
Scenario 2: A small fire ignites at the tip of my needle during transfer of a pyrophoric reagent.
| Action | Rationale |
| Stay Calm. | Panic can lead to poor decision-making. |
| Smother the flame. | If it is safe to do so, cover the needle tip with a beaker or watch glass to cut off the oxygen supply. |
| Have a Class D fire extinguisher or dry sand readily available. | For metal-based fires, a Class D extinguisher is required. Dry sand can also be used to smother small fires. Do not use a CO2 or water extinguisher , as they can react violently with the pyrophoric reagent. |
| If the fire cannot be immediately and safely extinguished, evacuate the area and activate the fire alarm. | Your safety is the top priority. |
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of o-Carborane
This protocol is a general guideline and should be adapted based on the specific electrophile to be used.
Materials:
-
o-Carborane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Electrophile
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Schlenk flask and Schlenk line setup
-
Dry syringes and needles
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve o-carborane in anhydrous THF in the Schlenk flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add a stoichiometric amount of n-BuLi solution dropwise via syringe while maintaining vigorous stirring. The addition is often exothermic, so maintain the low temperature.
-
Reaction: Allow the mixture to stir at -78 °C for 1-2 hours to ensure complete lithiation.
-
Electrophile Addition: Add the desired electrophile dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Once the reaction is complete, cool the flask in an ice bath and slowly add the quenching solution.
-
Workup: Proceed with standard aqueous workup and purification procedures.
Protocol 2: Quenching of Excess Pyrophoric Reagents
This procedure is for safely neutralizing small to moderate amounts of unused pyrophoric reagents.
| Reagent | Dilution Solvent | Initial Quenching Agent (added at 0 °C to -78 °C) | Secondary Quenching Agent | Final Quenching Agent |
| n-Butyllithium | Heptane or Toluene | Isopropanol | Methanol | Water |
| Grignard Reagents | Toluene or THF | Isopropanol | Methanol | Water |
| tert-Butyllithium | Pentane or Heptane | Isopropanol (very slow addition at -78 °C) | Methanol | Water |
Procedure:
-
Dilution: In a flask under an inert atmosphere, dilute the pyrophoric reagent significantly with an unreactive, high-boiling solvent like heptane or toluene.
-
Cooling: Cool the diluted solution in an ice-water or dry ice/acetone bath.
-
Initial Quench: Slowly and dropwise, add the initial quenching agent (e.g., isopropanol). This is a highly exothermic step; control the addition rate to maintain a low temperature and avoid excessive gas evolution.
-
Secondary and Final Quench: Once the initial vigorous reaction subsides, slowly add the secondary and then the final quenching agents in sequence.
-
Neutralization: After the final quench is complete and no further reaction is observed, allow the mixture to warm to room temperature. The resulting solution can then be neutralized and disposed of as hazardous waste according to institutional guidelines.
Visualizations
Experimental Workflow: Safe Transfer of a Pyrophoric Reagent
Caption: Workflow for the safe transfer of a pyrophoric liquid reagent.
Logical Diagram: Troubleshooting Low Yield in a Grignard Reaction for Carborane Arylation
Caption: Decision tree for troubleshooting a low-yielding Grignard reaction.
References
Validation & Comparative
A Comparative Guide: 1,7-Bis(hydroxymethyl)-m-carborane vs. 1,12-bis(hydroxymethyl)-p-carborane for Research and Development
In the landscape of advanced materials and medicinal chemistry, carborane clusters offer a unique combination of thermal stability, hydrophobicity, and a three-dimensional aromatic structure. Among their functionalized derivatives, the dihydroxymethylated isomers, 1,7-bis(hydroxymethyl)-m-carborane and 1,12-bis(hydroxymethyl)-p-carborane, serve as critical building blocks for a range of applications, from high-performance polymers to targeted drug delivery systems. This guide provides an objective comparison of these two isomers, supported by available experimental data and established principles of carborane chemistry, to aid researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific needs.
Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the meta and para isomers lies in the relative positions of the two carbon atoms within the icosahedral boron cage. This seemingly subtle structural variation leads to significant differences in their electronic properties and spatial arrangement of functional groups, which in turn dictates their behavior in chemical reactions and performance in various applications.
| Property | This compound | 1,12-Bis(hydroxymethyl)-p-carborane | Reference |
| CAS Number | 23924-78-9 | Not readily available | |
| Molecular Formula | C4H16B10O2 | C4H16B10O2 | |
| Molecular Weight | 204.28 g/mol | 204.28 g/mol | |
| Appearance | White to off-white powder | Expected to be a white solid | |
| Dipole Moment | Non-zero (2.85 D for m-carborane) | Zero (for p-carborane) | |
| C-H Bond Acidity | More acidic | Less acidic | |
| Reactivity of -CH2OH | The two hydroxyl groups are conformationally less restricted. | The two hydroxyl groups are positioned linearly opposite to each other, potentially influencing intermolecular interactions and polymer chain packing. | Inferred from structure |
| Thermal Stability | High, imparts significant thermal resistance to polymers. | Expected to be very high, potentially superior to the m-isomer due to the more stable p-carborane cage. |
Key Insights: The most striking difference is the dipole moment. The symmetrical nature of the p-carborane cage results in a zero dipole moment, which can be advantageous in applications where non-polar characteristics are desired. Conversely, the moderate dipole moment of the m-isomer can enhance solubility in moderately polar solvents and influence its interaction with other molecules. The difference in C-H bond acidity, while less relevant for the hydroxymethyl derivatives, underscores the distinct electronic environments of the two cages.
Performance in Polymer Applications
Both isomers are valuable for creating advanced polymers with enhanced thermal stability. The rigid carborane cage acts as a "super aromatic" structure, effectively dissipating thermal energy and increasing the char yield of the resulting polymer at high temperatures.
While direct comparative studies on polymers derived solely from these two diols are limited, inferences can be drawn from research on related carborane-containing polymers. The linear and symmetric nature of the 1,12-disubstituted p-carborane can lead to more ordered polymer chain packing, potentially resulting in materials with higher crystallinity and distinct mechanical properties compared to the more angular arrangement of the 1,7-disubstituted m-carborane.
Applications in Drug Development and Boron Neutron Capture Therapy (BNCT)
Carboranes are of significant interest in medicinal chemistry, particularly as pharmacophores and as boron delivery agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. The high boron content of these molecules makes them ideal candidates for BNCT. The hydroxymethyl groups on both isomers provide convenient handles for attaching these carborane cages to tumor-targeting molecules like antibodies, peptides, or nanoparticles.
The choice between the m- and p- isomer in a drug conjugate could influence its overall shape, polarity, and ability to interact with biological targets. The non-polar nature of the p-carborane might enhance its ability to cross cell membranes, while the dipole moment of the m-carborane could be exploited for specific binding interactions.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the dilithiation of m-carborane followed by reaction with an electrophile, such as paraformaldehyde.
Materials:
-
1,7-Dicarba-closo-dodecaborane(12) (m-carborane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde, dried
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Petroleum ether
Procedure:
-
Dissolve m-carborane in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi (2.2 equivalents) in hexanes to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete dilithiation.
-
Cool the reaction mixture back to 0 °C and add dry paraformaldehyde (2.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel to yield this compound as a white solid.
Proposed Synthesis of 1,12-Bis(hydroxymethyl)-p-carborane
Proposed Procedure: The procedure would be analogous to that of the m-isomer, starting with 1,12-dicarba-closo-dodecaborane(12) (p-carborane). The reaction conditions, particularly the duration and temperature of the lithiation step, may require optimization to ensure complete formation of the dilithio-p-carborane intermediate. The purification method would also likely be similar.
Visualizing the Synthesis and Structural Differences
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General synthesis pathway for bis(hydroxymethyl)carborane isomers.
Caption: Key structural and electronic differences between the isomers. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).
Conclusion
Both this compound and 1,12-bis(hydroxymethyl)-p-carborane are highly valuable difunctional building blocks for creating advanced materials and potential therapeutics. The choice between them will largely depend on the specific requirements of the application.
-
This compound is a more readily available and studied isomer with a moderate dipole moment, making it suitable for a wide range of applications where some degree of polarity is acceptable or even beneficial.
-
1,12-Bis(hydroxymethyl)-p-carborane , while less studied, offers the distinct advantages of a symmetrical, non-polar structure. This can be critical for applications requiring precise spatial orientation of functional groups, high crystallinity in polymers, or non-polar characteristics for improved membrane transport in biological systems.
Further direct comparative studies are warranted to fully elucidate the performance differences between these two promising carborane derivatives. However, based on the fundamental principles of carborane chemistry, researchers can make informed decisions to advance their projects in materials science and drug development.
M-Carborane in Polymers: A Superior Alternative to O-Carborane for Advanced Applications
A detailed comparison of polymers incorporating meta-carborane (m-carborane) and ortho-carborane (o-carborane) reveals distinct advantages for the m-isomer in creating materials with enhanced thermal stability, specific macromolecular architectures, and potentially greater hydrolytic resilience. These benefits stem from the unique geometric and electronic properties of the m-carborane cage, making it a preferred building block for high-performance polymers in demanding aerospace, electronic, and biomedical applications.
The primary advantages of utilizing m-carborane over o-carborane in polymer synthesis lie in its superior thermal stability and its three-dimensional structure, which allows for the creation of unique polymer architectures. While both isomers significantly enhance the properties of base polymers, the less polar and more symmetric nature of m-carborane often translates to more robust materials.
Performance Comparison: M-Carborane vs. O-Carborane Polymers
Experimental data, though not always from direct head-to-head comparisons in identical polymer systems, consistently indicates the superior performance of m-carborane-containing polymers, particularly in thermal stability.
Thermal Properties
Polymers incorporating m-carborane in their backbone generally exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to their o-carborane counterparts. This is attributed to the greater thermal stability of the m-carborane cage itself, which isomerizes from the o-carborane structure at high temperatures. The incorporation of m-carborane enhances the thermo-oxidative stability of polymers by forming a protective boron oxide layer upon heating in the presence of air[1].
| Polymer System | Carborane Isomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (%) |
| Polyimide | m-carborane | > 350 | > 520 (in N₂) | ~85 (in N₂) |
| o-carborane | ~300-340 | ~480-510 (in N₂) | ~75-80 (in N₂) | |
| Polysiloxane | m-carborane | Variable | > 450 (in N₂) | > 80 (in N₂) |
| o-carborane | Variable | ~400-430 (in N₂) | ~70-75 (in N₂) |
Note: Data is compiled from multiple sources and may not represent direct comparisons under identical conditions. The trend of higher thermal stability for m-carborane polymers is consistently observed.
Structural and Mechanical Properties
The geometry of the carborane isomer plays a crucial role in the final polymer architecture. The m-carborane cage provides a 3D radially grown core, in contrast to the 2D planar growth pattern directed by o-carborane[2]. This allows for the synthesis of complex, globular macromolecules with unique physical properties.
In terms of mechanical properties, the incorporation of the rigid carborane cage generally enhances the tensile strength and modulus of the host polymer. While direct comparative data between m- and o-carborane polymers is sparse, the higher thermal stability of m-carborane suggests it would maintain mechanical integrity at higher temperatures.
Hydrolytic Stability
The inherent hydrophobicity of the carborane cage contributes to the improved hydrolytic stability of polymers. The less polar nature of m-carborane, due to the greater separation of the carbon atoms in the cage, is expected to impart a higher degree of water resistance to the resulting polymers compared to the more polar o-carborane. This is particularly advantageous for applications in harsh chemical environments.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of carborane-containing polymers are crucial for reproducible research and development.
Synthesis of M-Carborane Containing Polyimide
A typical synthesis involves the polycondensation of a diamine containing the m-carborane cage with a dianhydride.
Monomers:
-
1,7-bis(4-aminophenyl)-m-carborane
-
4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
Procedure:
-
In a nitrogen-purged flask, dissolve 1,7-bis(4-aminophenyl)-m-carborane in N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of BPADA to the solution with stirring.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
Cast the poly(amic acid) solution onto a glass plate and thermally cure by heating in stages: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour under vacuum to yield the polyimide film.
Characterization of Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of the polymers.
Instrument: TA Instruments TGA Q500 or equivalent. Procedure:
-
Place a 5-10 mg sample of the polymer film in a platinum pan.
-
Heat the sample from room temperature to 900°C at a rate of 10°C/min.
-
Conduct the analysis under both a nitrogen atmosphere (to assess thermal stability) and an air atmosphere (to assess thermo-oxidative stability).
-
Record the weight loss as a function of temperature to determine the Td5 and char yield.
Assessment of Hydrolytic Stability
The hydrolytic stability is evaluated by monitoring changes in the polymer's properties after exposure to aqueous environments.
Procedure:
-
Immerse pre-weighed polymer film samples in deionized water at a specified temperature (e.g., 85°C) for a set duration (e.g., 7 days).
-
After the exposure period, remove the films, dry them under vacuum until a constant weight is achieved.
-
Measure the percentage of water absorption and any change in weight.
-
Analyze the aged samples using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to detect any chemical changes (e.g., hydrolysis of imide rings).
Visualizing the Advantage: M-Carborane's Structural Impact
The distinct geometries of m- and o-carborane lead to different possibilities in macromolecular design, a key advantage for materials scientists.
Caption: Architectural influence of m- and o-carborane isomers.
The workflow for evaluating the superiority of m-carborane polymers follows a logical progression from synthesis to comprehensive characterization.
Caption: Workflow for comparing carborane polymer properties.
References
A Comparative Performance Analysis: Carborane-Siloxane vs. Traditional Siloxane Polymers
A deep dive into the superior performance characteristics of carborane-siloxane polymers over their traditional siloxane counterparts, supported by experimental data, reveals significant advantages in thermal stability, and mechanical resilience, positioning them as materials of choice for extreme environment applications.
Carborane-siloxane polymers, a unique class of inorganic-organic hybrid materials, have garnered considerable attention for their exceptional performance attributes when compared to conventional siloxane polymers like polydimethylsiloxane (PDMS). The incorporation of bulky, three-dimensional carborane cages into the siloxane backbone imparts a remarkable enhancement in thermal and thermo-oxidative stability, along with notable improvements in mechanical properties. This guide provides a comprehensive comparison of these two polymer families, presenting key experimental data and methodologies for researchers, scientists, and professionals in drug development and materials science.
Thermal Stability: A Clear Advantage for Carborane-Siloxanes
The most significant advantage of incorporating carborane moieties into a siloxane polymer chain is the dramatic increase in thermal and thermo-oxidative stability.[1] Traditional siloxane polymers, like PDMS, are known for their relatively good thermal stability compared to organic polymers, with decomposition typically starting around 300-400°C in an inert atmosphere.[2] However, at elevated temperatures, they are susceptible to degradation through a "back-biting" mechanism, leading to the formation of volatile cyclic siloxanes.[3]
The introduction of the bulky carborane cage sterically hinders this back-biting process, significantly elevating the decomposition temperature.[4] Furthermore, under oxidative conditions, the carborane unit promotes the formation of a protective borosilicate glass layer at the surface, which shields the underlying polymer from further degradation.[1]
Comparative Thermal Performance Data
| Property | Carborane-Siloxane Polymers | Traditional Siloxane Polymers (PDMS) | Test Atmosphere |
| Onset Decomposition Temp. (Td5%) | > 450°C[2] | ~300 - 400°C[2] | Inert (Nitrogen) |
| Char Yield at 800°C | Often > 80% | Typically low, significant volatilization[3] | Inert (Nitrogen) |
| Thermo-oxidative Stability | Stable up to ~450°C in air[2] | Decomposition begins around 240°C in air[2] | Air |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique used to determine the thermal stability of materials. A typical experimental protocol involves:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C or 1000°C).
-
Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.
-
Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature (often reported as Td5%, the temperature at which 5% weight loss occurs) and the char yield (the percentage of residual mass at the end of the experiment) are determined from this curve.
References
A Comparative Guide to the Thermal Stability of Polymers Incorporating 1,7-Bis(hydroxymethyl)-m-carborane
For researchers and scientists in materials science and polymer chemistry, the quest for polymers with enhanced thermal stability is paramount. The incorporation of carborane cages into polymer backbones has emerged as a promising strategy to achieve exceptional thermal and oxidative resistance. This guide provides a comparative analysis of the thermal properties of polymers containing 1,7-Bis(hydroxymethyl)-m-carborane, contrasting them with conventional polymer alternatives. The data presented is supported by experimental findings from peer-reviewed literature.
Executive Summary
The integration of this compound into polymer chains, such as polyesters and polyurethanes, leads to a significant enhancement in their thermal stability. This is primarily attributed to the inherent stability of the icosahedral carborane cage structure. Upon thermal degradation, carborane-containing polymers tend to form a protective, self-healing layer of boron oxide, boron carbide, or borosilicate, which retards further weight loss and dramatically increases the char yield at elevated temperatures[1][2]. This guide will delve into the quantitative improvements in thermal performance and provide the methodologies for assessing these properties.
Comparative Thermal Analysis Data
The following tables summarize the key thermal properties of polymers synthesized with this compound compared to their conventional counterparts. The data is derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Table 1: Thermal Properties of Carborane-Containing Polyesters vs. Conventional Polyesters
| Polymer System | Monomers | Td5 (°C, N2) | Char Yield @ 700°C (N2) | Char Yield @ 700°C (Air) | Reference |
| Carborane Polyester | Carborane diol monomers and carborane diacid chlorides | >400 | 47% | 64% | [3] |
| Conventional Polyester | Phthalic anhydride, Maleic anhydride, 1,4-butanediol | ~350-400 | <5% | ~0.3% | [3] |
Table 2: Thermal Properties of Carborane-Containing Polyurethanes vs. Conventional Polyurethanes
| Polymer System | Key Diol/Diisocyanate | Td5 (°C) | Char Yield @ 800°C | Key Feature | Reference |
| Carborane Fluorinated Polyurethane (CFPU) | Carborane Diol | Increased by ~190°C vs FPU | 66.5% | Significantly enhanced thermal stability | [3] |
| Carborane-free Fluorinated Polyurethane (FPU) | Conventional Diol | Baseline | 34.3% | Lower thermal resistance | [3] |
| Conventional Polyurethane | 1,4-butanediol, MDI | ~300-350 | <10% | Complete degradation at high temperatures | [3] |
Experimental Protocols
The data presented in this guide is typically obtained through the following standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition characteristics of the polymers.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the polymer sample is placed in an alumina or platinum pan.
-
Heating Program: The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate, typically 10°C/min or 20°C/min[4].
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen or in an oxidative atmosphere like air, at a specified flow rate (e.g., 50 mL/min).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. Key parameters extracted include the onset decomposition temperature (often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs) and the residual mass (char yield) at the final temperature[4].
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference[5].
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and subsequent heating cycle to erase any prior thermal history. A typical program would be:
-
Heat from room temperature to a temperature above the expected melting point at a rate of 10°C/min.
-
Hold isothermally for a few minutes.
-
Cool to a low temperature (e.g., -50°C) at a rate of 10°C/min.
-
Heat again to the final temperature at a rate of 10°C/min.
-
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
-
Data Analysis: The heat flow to or from the sample relative to the reference is measured as a function of temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively[5][6].
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of polymers.
Caption: Workflow for the synthesis and comparative thermal analysis of polymers.
Conclusion
The incorporation of this compound into polymer backbones is a highly effective method for enhancing thermal stability. As demonstrated by the comparative data, carborane-containing polymers exhibit significantly higher decomposition temperatures and, most notably, exceptionally high char yields compared to their conventional analogues. This superior performance is attributed to the unique chemical and structural properties of the carborane cage, which promotes the formation of a thermally stable char at elevated temperatures. These characteristics make carborane-modified polymers attractive candidates for high-performance applications in aerospace, electronics, and other fields where resistance to extreme temperatures is critical.
References
A Spectroscopic Showdown: Differentiating Carborane Isomers
A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic signatures of ortho-, meta-, and para-carborane isomers.
The three icosahedral closo-dicarbadodecaborane isomers, commonly known as ortho-carborane (1,2-C₂B₁₀H₁₂), meta-carborane (1,7-C₂B₁₀H₁₂), and para-carborane (1,12-C₂B₁₀H₁₂), present a unique challenge in chemical analysis due to their identical atomic composition and molecular weight. However, their distinct spatial arrangements of the two carbon atoms within the boron cage lead to significant differences in their spectroscopic properties. This guide provides a comprehensive comparison of these isomers using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and detailed protocols.
At a Glance: Spectroscopic Comparison of Carborane Isomers
The key to differentiating the carborane isomers lies in their molecular symmetry. Ortho-carborane possesses the lowest symmetry (C₂ᵥ), while meta-carborane has higher symmetry (C₂ᵥ), and para-carborane exhibits the highest symmetry (D₅d). This directly influences the number of unique signals observed in their NMR spectra.
| Spectroscopic Technique | Ortho-Carborane (1,2-C₂B₁₀H₁₂) | Meta-Carborane (1,7-C₂B₁₀H₁₂) | Para-Carborane (1,12-C₂B₁₀H₁₂) |
| ¹¹B NMR | Four distinct resonances with a 2:2:4:2 integral ratio.[1] | Five distinct resonances. | A single resonance. |
| ¹H NMR | A sharp signal for the two C-H protons and multiple overlapping signals for the ten B-H protons.[2] | Distinct signals for C-H and B-H protons, with a pattern reflecting its symmetry. | A single sharp signal for the two equivalent C-H protons and a single signal for the ten equivalent B-H protons. |
| ¹³C NMR | A single resonance for the two equivalent carbon atoms. | A single resonance for the two equivalent carbon atoms. | A single resonance for the two equivalent carbon atoms. |
| Infrared (IR) Spectroscopy | Characteristic B-H stretching (~2600 cm⁻¹) and C-H stretching (~3070 cm⁻¹) vibrations.[3] The lower symmetry can lead to a more complex vibrational spectrum compared to the other isomers. | Characteristic B-H and C-H stretching vibrations, with a simpler spectrum than ortho-carborane due to higher symmetry. | A relatively simple spectrum with sharp B-H and C-H stretching bands, reflecting its high symmetry. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 144. The primary fragmentation pathway is dehydrogenation, leading to a series of [M-nH]⁺ ions.[4] | Molecular ion peak (M⁺) at m/z 144. Similar fragmentation pattern to ortho-carborane, dominated by the loss of H₂.[4] | Molecular ion peak (M⁺) at m/z 144. Fragmentation is also characterized by dehydrogenation.[4] |
In Detail: Experimental Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹¹B NMR, is the most powerful technique for distinguishing between the carborane isomers. The number of signals in the ¹¹B NMR spectrum directly corresponds to the number of non-equivalent boron atoms in the molecule.
Table 1: Comparative ¹¹B NMR Data for Carborane Isomers
| Isomer | Symmetry | Number of ¹¹B Signals | Chemical Shift (δ) Ranges (ppm) |
| ortho-Carborane | C₂ᵥ | 4 | -2 to -15 |
| meta-Carborane | C₂ᵥ | 5 | -5 to -16 |
| para-Carborane | D₅d | 1 | ~ -12 |
Note: Chemical shifts are relative to BF₃·OEt₂ and can vary slightly depending on the solvent and experimental conditions.
¹H NMR Spectroscopy: While the B-H proton signals often appear as broad, overlapping multiplets due to coupling with the quadrupolar boron nuclei, ¹¹B decoupling can simplify the spectra, revealing the distinct B-H environments.[2] The C-H proton signals are typically sharp and their chemical shifts are also influenced by the isomer structure.
¹³C NMR Spectroscopy: In their parent, unsubstituted forms, all three isomers show a single resonance for the two cage carbon atoms due to their equivalence within each isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. The primary characteristic absorptions for carboranes are the B-H and C-H stretching vibrations.
Table 2: Characteristic Infrared Absorption Bands for Carborane Isomers
| Isomer | B-H Stretching (cm⁻¹) | C-H Stretching (cm⁻¹) | Fingerprint Region (cm⁻¹) |
| ortho-Carborane | ~2600 | ~3070[3] | Complex pattern due to lower symmetry. |
| meta-Carborane | ~2600 | ~3065 | Simpler than ortho-carborane. |
| para-Carborane | ~2600 | ~3060 | The simplest spectrum of the three isomers. |
The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to B-B, B-C, and C-C cage vibrations, as well as various bending modes. While challenging to assign individual peaks, the overall pattern in this region is unique for each isomer and can be used for identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Under electron ionization (EI), all three isomers exhibit a molecular ion peak (M⁺) corresponding to their molecular weight (approximately 144 amu). The primary fragmentation process for all three isomers is dehydrogenation, resulting in a series of peaks corresponding to the loss of one or more hydrogen atoms.[4] While the major fragmentation pathway is similar, subtle differences in the relative intensities of the fragment ions may be observed.
Table 3: Mass Spectrometry Data for Carborane Isomers
| Isomer | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| ortho-Carborane | 144 | 143, 142, 141, ... |
| meta-Carborane | 144 | 143, 142, 141, ... |
| para-Carborane | 144 | 143, 142, 141, ... |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹¹B, ¹H, and ¹³C NMR spectra for the identification and differentiation of carborane isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher) with multinuclear capabilities.
-
5 mm quartz NMR tubes (recommended for ¹¹B NMR to avoid background signals from borosilicate glass).[5]
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆).
-
Carborane isomer sample.
-
Internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C; BF₃·OEt₂ as an external reference for ¹¹B).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the carborane isomer in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry quartz NMR tube. Add a small amount of TMS if required.
-
Instrument Setup:
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹¹B NMR Acquisition:
-
Tune the probe to the ¹¹B frequency.
-
Set the spectral width to cover the expected chemical shift range for carboranes (e.g., +20 to -40 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgig) to obtain sharp singlets.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum externally to BF₃·OEt₂.
-
-
¹H NMR Acquisition:
-
Tune the probe to the ¹H frequency.
-
Set the spectral width to a standard range (e.g., 0-12 ppm).
-
Acquire a standard proton spectrum.
-
For simplified B-H signals, perform a ¹¹B-decoupled ¹H NMR experiment if the instrument is capable.[2]
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Set the spectral width to a standard range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
-
Acquire a sufficient number of scans, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the acquired FIDs (Free Induction Decays) with appropriate Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid carborane isomer to identify characteristic vibrational bands.
Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.
-
Potassium bromide (KBr) powder (for pellet method), spectroscopic grade.
-
Agate mortar and pestle.
-
Spatula.
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid carborane isomer onto the ATR crystal.
-
Pressure Application: Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the carborane isomer with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a carborane isomer.
Materials:
-
Mass spectrometer with an electron ionization (EI) source.
-
Direct insertion probe or a gas chromatograph (GC) inlet.
-
Volatile solvent (if using GC inlet, e.g., hexane).
-
Carborane isomer sample.
Procedure (Direct Insertion Probe):
-
Sample Loading: Place a small amount of the solid carborane isomer into a capillary tube and insert it into the direct insertion probe.
-
Instrument Setup:
-
Insert the probe into the mass spectrometer's ion source.
-
Evacuate the system.
-
Set the ion source temperature (e.g., 200 °C) and electron energy (typically 70 eV for EI).
-
-
Data Acquisition:
-
Slowly heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).
-
-
Data Analysis: Identify the molecular ion peak and the major fragment ions.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of carborane isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of o-, m-, and p-carboranes (Journal Article) | OSTI.GOV [osti.gov]
- 5. NMR Protocols [nmr.chem.ucsb.edu]
A Comparative Guide to Computational Studies of m-Carborane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique structural and electronic properties of m-carborane derivatives have positioned them as compelling candidates in diverse fields, from materials science to medicinal chemistry. Computational studies are indispensable for elucidating their behavior at the molecular level, guiding synthetic efforts, and predicting their performance in various applications. This guide provides an objective comparison of m-carborane derivatives with their ortho and para isomers, as well as non-carborane analogs, supported by computational data and detailed methodologies.
Isomeric Comparison: Ortho vs. Meta vs. Para-Carborane
The positioning of the two carbon atoms within the icosahedral cage significantly influences the electronic properties and reactivity of carborane derivatives. Computational studies have been pivotal in quantifying these differences.
The electron-withdrawing character of the carborane isomers impacts the acidity of substituents at the carbon atoms, with the acidity decreasing in the order of ortho > meta > para.[1][2] All carborane isomers are more acidic than a related phenyl moiety.[2] The dipole moments also vary significantly among the isomers: 4.53 D for o-carborane, 2.85 D for m-carborane, and 0 D for p-carborane.[2]
From a stability perspective, ab initio calculations have shown that the para-isomer is the most stable, with a calculated enthalpy difference (ΔH) between the para and meta isomers of -10 kJ/mol.[3]
| Property | o-Carborane | m-Carborane | p-Carborane | Phenyl Analog | Reference |
| Dipole Moment (D) | 4.53 | 2.85 | 0 | Varies with substitution | [2] |
| Relative Stability | Least Stable | Intermediate | Most Stable | - | [3] |
| C-H Acidity | Highest | Intermediate | Lowest | Lower than carboranes | [1][2] |
| Electron-Withdrawing Effect | Strongest | Intermediate | Weakest | - | [2] |
Performance in Drug Design: m-Carborane Derivatives vs. Alternatives
In the realm of drug discovery, carboranes are often explored as pharmacophores or as substitutes for phenyl rings to enhance properties like metabolic stability and hydrophobicity.[4] Computational docking and quantum mechanics calculations are crucial for predicting the binding affinity and electronic properties of these derivatives.
A study on carborane-containing inhibitors of hypoxia-inducible factor (HIF)-1 transcriptional activity found that meta-carborane derivatives were generally more potent than their ortho-carboranyl counterparts.[5] For instance, one of the most active compounds was a meta-carborane derivative.[5]
In the context of non-fullerene acceptors for organic solar cells, a comparative study of ortho, meta, and para-carborane centered acceptors revealed that the choice of isomer has a significant impact on device performance.[6] While the optoelectronic properties showed minor differences, the ortho-carborane based device exhibited the highest power conversion efficiency (PCE) of 3.00%, compared to 2.22% for the meta-carborane and 1.93% for the para-carborane based devices.[6]
| Application | m-Carborane Derivative Performance | Comparison with other Isomers/Analogs | Reference |
| HIF-1 Inhibitors | Generally more potent | Outperformed most ortho-carborane analogs | [5] |
| Organic Solar Cells | PCE of 2.22% | Lower PCE than ortho-carborane (3.00%), higher than para-carborane (1.93%) | [6] |
Experimental and Computational Protocols
Reproducibility and validation are cornerstones of scientific research. Below are detailed methodologies commonly employed in the computational study of m-carborane derivatives.
Density Functional Theory (DFT) Calculations
DFT is a powerful tool for investigating the electronic structure, geometry, and energetic properties of carborane derivatives.
Typical Protocol:
-
Geometry Optimization: The molecular structures are optimized to find the lowest energy conformation. A commonly used functional is B3LYP with a 6-311+G* basis set.[7]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Properties such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital (NBO) analysis are performed on the optimized geometry.
-
Thermochemical Calculations: Enthalpies of formation and reaction energies can be calculated to assess the stability and reactivity of the molecules.
Molecular Docking
Molecular docking is used to predict the binding mode and affinity of a ligand to a biological target. A common challenge with carboranes is the lack of parameters for boron in many standard docking software packages.
Common Protocol for Carborane Docking:
-
Protein and Ligand Preparation: The 3D structure of the protein target is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The carborane-containing ligand is built and its geometry is optimized using a quantum mechanical method.
-
Boron Atom Type Substitution (Workaround): Due to the lack of boron parameters in many docking programs, a common strategy is to replace the boron atoms with carbon atoms (e.g., "C.3" atom type in Glide) before docking.[8] This approach is justified by the similar atomic properties of boron and carbon.
-
Docking Simulation: The modified ligand is docked into the active site of the prepared protein using software such as AutoDock, Glide, FlexX, or Surflex.[8][9] These programs use different algorithms (e.g., genetic algorithm in AutoDock, fragment-based in FlexX) to explore possible binding poses.[8]
-
Pose Analysis and Scoring: The resulting docking poses are analyzed, and their binding affinities are estimated using the software's scoring function. The pose with the best score is typically considered the most likely binding mode. A comparative evaluation of docking programs for carboranyl antifolates showed that AutoDock and Glide performed equally well for closo-carboranes.[8][9]
Logical Relationships in Carborane Isomer Properties
The distinct properties of carborane isomers stem directly from the relative positions of the cage carbon atoms. This structural difference dictates the electronic distribution and overall geometry of the molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carborane Clusters in Computational Drug Design: A Comparative Docking Evaluation Using Autodock, Flexx, Glide and Surflex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying Boron in BNCT Polymers: A Comparative Analysis of Leading Techniques
For researchers and drug development professionals advancing Boron Neutron Capture Therapy (BNCT), the precise quantification of boron within polymer-based delivery agents is paramount for ensuring therapeutic efficacy and safety. This guide provides a comprehensive comparison of the three leading analytical techniques for this purpose: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), and Prompt Gamma-Ray Analysis (PGAA). We present a detailed examination of their performance, supported by experimental data, alongside detailed protocols and visual workflows to aid in methodological selection and implementation.
The success of BNCT hinges on the selective accumulation of a sufficient concentration of boron-10 (¹⁰B) in tumor cells, typically in the range of 20–35 µg of ¹⁰B per gram of tumor tissue.[1][2] Polymer-based delivery systems offer a promising strategy to achieve this targeted delivery.[3][4] Consequently, the accurate measurement of boron content within these polymeric carriers is a critical step in the preclinical and clinical development pipeline. This guide compares the most widely used analytical methods to equip researchers with the knowledge to select the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for boron quantification in polymers depends on several factors, including the required sensitivity, the nature of the polymer matrix, the availability of equipment, and whether a destructive or non-destructive method is preferable. The following table summarizes the key performance characteristics of ICP-MS, ICP-AES, and PGAA.
| Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES/OES) | Prompt Gamma-Ray Analysis (PGAA) |
| Principle | Measures the mass-to-charge ratio of ions created in an argon plasma. | Measures the characteristic light emitted by excited atoms and ions in an argon plasma. | Measures the prompt gamma rays emitted from nuclei upon neutron capture. |
| Typical Detection Limit | Very Low (sub-ppb, < 1 µg/L)[5][6] | Low (ppb range)[5] | Moderate (ppm range)[7] |
| Precision | High (typically <5% RSD) | High (typically <5% RSD) | Good (can be <5% RSD, but depends on counting statistics) |
| Accuracy | Excellent | Very Good | Good |
| Analysis Time per Sample | Minutes (after digestion) | Minutes (after digestion) | Minutes to hours[8] |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive[8][9] |
| Isotopic Analysis | Yes (can differentiate ¹⁰B and ¹¹B)[10] | No | Yes (measures total ¹⁰B) |
| Matrix Effects | Can be significant, requiring careful sample preparation and internal standards.[8] | Can be significant, especially spectral interferences.[10] | Less susceptible to chemical matrix effects, but neutron scattering and attenuation can occur. |
| Key Advantages | Highest sensitivity, isotopic capability. | Widely available, robust, and relatively low cost compared to ICP-MS. | Non-destructive, can analyze bulk samples, suitable for in-vivo measurements.[8][9] |
| Key Disadvantages | Destructive, potential for memory effects with boron, requires sample digestion.[6][8] | Destructive, lower sensitivity than ICP-MS, requires sample digestion.[5] | Requires a neutron source (nuclear reactor or accelerator), lower sensitivity than ICP-MS/AES.[9] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of boron in polymers using ICP-MS, ICP-AES, and PGAA.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol
This protocol outlines the steps for the determination of boron content in a polymer sample using ICP-MS, including sample digestion and analysis.
1. Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 10-50 mg of the dried boron-containing polymer into a clean, acid-washed microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂) to the vessel.
-
Allow the sample to pre-digest for at least 30 minutes in a fume hood.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180-200°C over 15 minutes and hold for 30 minutes.
-
After cooling, carefully open the vessel in a fume hood.
-
Quantitatively transfer the digested solution to a 50 mL acid-washed volumetric flask.
-
Dilute to the mark with ultrapure water (18.2 MΩ·cm).
-
Prepare a procedural blank using the same digestion procedure without the polymer sample.
2. Instrument Calibration and Analysis:
-
Prepare a series of boron calibration standards (e.g., 0, 1, 5, 10, 50, 100 ppb) from a certified stock solution, matching the acid matrix of the digested samples.
-
Use an internal standard (e.g., ⁶Li or ⁷Li) to correct for matrix effects and instrument drift.
-
Set up the ICP-MS instrument according to the manufacturer's instructions, optimizing for boron analysis (m/z 10 and 11).
-
Aspirate the blank, calibration standards, and digested polymer samples.
-
Construct a calibration curve and determine the boron concentration in the sample solutions.
-
Calculate the boron content in the original polymer sample (in µg/g or % w/w) considering the initial sample weight and dilution factor.
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) Protocol
This protocol describes the determination of boron in polymers using ICP-AES.
1. Sample Preparation (Acid Digestion):
-
Follow the same acid digestion procedure as described for ICP-MS (Section 2.1.1).
2. Instrument Calibration and Analysis:
-
Prepare a series of boron calibration standards (e.g., 0, 0.1, 0.5, 1, 5, 10 ppm) in the same acid matrix.
-
Set up the ICP-AES instrument, selecting the appropriate boron emission lines (e.g., 249.773 nm and 249.678 nm) and optimizing plasma conditions.
-
Aspirate the blank, calibration standards, and digested samples.
-
Generate a calibration curve and determine the boron concentration in the samples.
-
Calculate the boron content in the original polymer.
Prompt Gamma-Ray Analysis (PGAA) Protocol
This protocol provides a general procedure for the non-destructive analysis of boron in a solid polymer sample using PGAA.
1. Sample Preparation:
-
No chemical preparation is required. The polymer sample can be analyzed as a solid, powder, or film.
-
The sample is typically placed in a container made of a material with a low neutron capture cross-section (e.g., Teflon).
-
The mass of the sample should be accurately determined.
2. Instrument Setup and Calibration:
-
The PGAA system consists of a neutron source, a sample irradiation chamber, and a high-resolution gamma-ray detector (e.g., HPGe).
-
Calibrate the detector energy and efficiency using certified radioactive sources.
-
Use a certified boron standard with a known concentration and similar matrix to the sample for calibration.
3. Data Acquisition and Analysis:
-
Place the polymer sample in the neutron beam.
-
Acquire the prompt gamma-ray spectrum for a predetermined time, sufficient to obtain good counting statistics for the 478 keV gamma-ray peak from the ¹⁰B(n,α)⁷Li reaction.
-
Identify and quantify the area of the 478 keV peak.
-
Compare the peak area of the sample to that of the boron standard to determine the total mass of ¹⁰B in the sample.
-
Calculate the boron concentration in the polymer (in µg/g or % w/w).
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate a typical workflow for boron analysis in BNCT polymers and a decision tree to guide the selection of the most suitable technique.
Caption: Experimental workflow for boron content analysis in polymers.
Caption: Decision tree for selecting a boron analysis method.
Conclusion
The selection of an appropriate analytical technique is a critical decision in the development of polymer-based boron delivery agents for BNCT. ICP-MS offers unparalleled sensitivity and the unique ability to perform isotopic analysis, making it ideal for detailed characterization and studies requiring the quantification of the therapeutic ¹⁰B isotope. ICP-AES provides a robust and widely accessible alternative for routine analysis when the highest sensitivity is not required. PGAA stands out for its non-destructive nature, which is invaluable for precious samples or when in-vivo measurements are desired. By carefully considering the specific requirements of their research, scientists and drug developers can leverage the strengths of these techniques to accelerate the development of the next generation of BNCT agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymers and boron neutron capture therapy (BNCT): a potent combination - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01392G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymers and boron neutron capture therapy (BNCT): a potent combination - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. icpms.cz [icpms.cz]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection [mdpi.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Carborane-Based Materials
Carboranes, polyhedral clusters containing boron, carbon, and hydrogen atoms, are increasingly investigated for biomedical applications due to their unique properties such as hydrophobicity, stability, and high boron content, making them ideal for Boron Neutron Capture Therapy (BNCT).[1][2][3] This guide provides an objective comparison of the biocompatibility of carborane-based materials with alternative nanomaterials, supported by experimental data and detailed protocols.
Alternative Materials for Comparison
For a comprehensive assessment, carborane-based materials are compared against two other classes of materials also prominent in biomedical research:
-
Boron Nitride Nanotubes (BNNTs): Structural analogs to carbon nanotubes, BNNTs are valued for their high chemical stability and thermal conductivity.[4][5][6] They are being explored as nanocarriers for drug delivery and as nanotransducers.[4][7]
-
Metal-Organic Frameworks (MOFs): These are hybrid materials composed of metal ions coordinated to organic ligands, creating a porous structure.[8][9] Their high porosity and tunable nature make them suitable for drug delivery and bio-imaging.[8][10][11]
Experimental Protocols for Biocompatibility Assessment
Assessing the biocompatibility of these materials involves a series of in vitro and in vivo tests. Below are detailed methodologies for two fundamental assays.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Material Exposure: Treat the cells with varying concentrations of the carborane-based material or alternative materials for a specified duration (e.g., 24, 48, or 72 hours).[14][15]
-
MTT Addition: After the incubation period, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[12][14][16]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[14] Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Hemocompatibility: Hemolysis Assay
The hemolysis assay evaluates the extent of red blood cell (RBC) lysis caused by a biomaterial.[17][18] This is a critical test for any material intended for blood-contacting applications.[17][18][19] The assay measures the amount of hemoglobin released from damaged RBCs spectrophotometrically.[17][18]
Protocol:
-
Blood Collection and Preparation: Obtain fresh human or animal blood and centrifuge to separate the RBCs from the plasma. Wash the RBCs multiple times with phosphate-buffered saline (PBS).[20]
-
Material Incubation: Incubate the test material (carborane-based material, BNNT, or MOF) with a suspension of RBCs (typically diluted in PBS) at 37°C for a defined period (e.g., 24 hours) with gentle rotation.[17][18][20] Positive (e.g., Triton X-100) and negative (e.g., PBS) controls are run in parallel.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.[17]
-
Hemoglobin Measurement: Transfer the supernatant to a new microplate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).[17]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100. A hemolysis percentage below 5% is generally considered acceptable for biomaterials.[20]
Data Presentation: Comparative Biocompatibility Data
The following tables summarize quantitative data from various studies, providing a comparative overview of the biocompatibility of carborane-based materials and their alternatives.
Table 1: In Vitro Cytotoxicity of Carborane Derivatives and Alternatives
| Material/Compound | Cell Line | Assay | IC50 Value (µM) | Source |
| Carborane Derivatives | ||||
| TCH-m-CB | MCF-7 (Breast Cancer) | MTT | 36.96 | [21] |
| R-830-Cb | HCT116 (Colon Cancer) | MTT | 34.8 ± 1.7 | [22] |
| R-830-Cb | Primary Peritoneal Cells | MTT | >100 (non-toxic) | [22] |
| CBPA | MRA 27 (Melanoma) | [³H]-TdR | > 400 µg/mL (non-toxic) | [15] |
| CBT | MRA 27 (Melanoma) | [³H]-TdR | > 280 µg/mL (non-toxic) | [15] |
| CBA | MRA 27 (Melanoma) | [³H]-TdR | > 350 µg/mL (non-toxic) | [15] |
| Boron Nitride Nanotubes | ||||
| BNNTs | HEK 293 | Cell Growth | Non-toxic up to 100 µg/mL | [6] |
| Metal-Organic Frameworks | ||||
| ZIF-8 | (Not specified) | (Not specified) | Toxic at > 30 µg/mL | [9] |
IC50: The concentration of a substance that causes a 50% reduction in cell viability. TCH-m-CB: meta-carborane functionalized thiocarbohydrazone. R-830-Cb: p-carborane-based di-tert-butylphenol analog. CBPA, CBT, CBA: Carborane-containing amino acids. BNNTs: Boron Nitride Nanotubes. ZIF-8: Zeolitic Imidazolate Framework-8.
Table 2: In Vivo Toxicity Summary
| Material/Compound | Animal Model | Key Findings | Source |
| Trimethylamine-carbomethoxyborane | Mice | Shown to be free of toxicity at therapeutic doses. | [23][24] |
| Dicopper(II) complex of a carborane derivative | Mice | Demonstrated slight toxicity with marginal disturbance in hepatic and kidney morphology. | [23][24] |
| N,N-dimethyl-n-octadecylamine borane | Mice | Showed slight toxicity and caused elevations in cholic acid. | [23][24] |
| Boron Nitride Nanotubes (BNNTs) | Rabbits | No significant adverse effects found up to 7 days post-administration at doses up to 10 mg/kg. | [25] |
Signaling Pathways and Mechanisms of Action
The interaction of carborane-based materials with cells can trigger specific signaling pathways, primarily related to cell death and survival.
Apoptosis (Programmed Cell Death)
Several carborane derivatives have been shown to induce apoptosis in cancer cells.[21] Apoptosis is a regulated process of cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of cell death.[26][27] For instance, carborane-functionalized thiocarbohydrazones have been confirmed to induce cell death through apoptosis via caspase-3 activity assays.[21]
Autophagy
Autophagy is a cellular process of self-degradation where the cell breaks down its own components within lysosomes. While it is primarily a survival mechanism, excessive or dysregulated autophagy can lead to cell death. Some carborane analogs have been observed to induce autophagy in cancer cells.[22] The inhibition of this autophagy process can enhance the cytotoxic activity of the carborane compound, suggesting a complex interplay between these pathways.[22] The sequestration of nanomaterials within the endo-lysosomal pathway can sometimes lead to lysosomal dysfunction and trigger autophagy.[28][29]
Mandatory Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Caption: Key stages of the macroautophagy pathway.
Objective Comparison and Conclusion
-
Carborane-Based Materials: The biocompatibility of carboranes is highly dependent on their specific chemical structure and functionalization.[1] Many carborane-containing amino acids and other derivatives exhibit low cytotoxicity towards normal cells, while some show selective toxicity to cancer cells, making them promising for therapeutic applications.[15][22] However, certain precursor compounds or specific derivatives can be toxic.[15][23][24] Their hydrophobicity, a key feature for cellular uptake, can also present challenges for in vivo administration, often requiring encapsulation in delivery systems like liposomes or nanoparticles.[1][30]
-
Boron Nitride Nanotubes (BNNTs): Generally, BNNTs are considered to have good biocompatibility, with some studies suggesting they are less cytotoxic than their carbon nanotube counterparts.[6][7] In vivo studies have shown minimal adverse effects.[25] However, as with any nanomaterial, factors like purity, size, and surface functionalization can influence their biological interactions.
-
Metal-Organic Frameworks (MOFs): The biocompatibility of MOFs is directly linked to their components—the metal ions and organic linkers.[8][9] MOFs built from biocompatible metals (e.g., iron, zinc) and endogenous ligands tend to have lower toxicity.[9] A key concern is their stability and potential degradation in biological environments, which can lead to the release of potentially toxic metal ions.[9]
References
- 1. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boron nitride nanotubes: biocompatibility and potential spill-over in nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron nitride nanomaterials: biocompatibility and bio-applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biocompatibility and biodegradability of metal organic frameworks for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Evaluation of in vitro cytotoxicity of carboranyl amino acids, their chemical precursors and nido carboranyl amino acids for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. haemoscan.com [haemoscan.com]
- 18. haemoscan.com [haemoscan.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Item - Carborane-Functionalized Thiocarbohydrazones: Synthesis, Computational, and Anticancer Evaluation - figshare - Figshare [figshare.com]
- 22. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acute toxicity of amine-boranes and related derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biocompatibility of boron nitride nanotubes: an up-date of in vivo toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 27. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 28. scienceopen.com [scienceopen.com]
- 29. researchgate.net [researchgate.net]
- 30. zzylchem.com [zzylchem.com]
Enhancing Polymer Performance: A Comparative Guide to Modification with 1,7-Bis(hydroxymethyl)-m-carborane
For researchers, scientists, and professionals in drug development, the quest for advanced materials with superior mechanical and thermal properties is perpetual. In this context, the modification of polymers with 1,7-Bis(hydroxymethyl)-m-carborane has emerged as a promising strategy to enhance material performance. This guide provides an objective comparison of the mechanical properties of polymers modified with this carborane derivative against their unmodified counterparts, supported by experimental data and detailed methodologies.
The incorporation of this compound into polymer matrices has been shown to significantly improve key mechanical attributes such as tensile strength and thermal stability.[1][2] This is attributed to the unique icosahedral structure of the carborane cage, which imparts rigidity and exceptional thermal and chemical resistance to the host polymer.[3][4]
Comparative Analysis of Mechanical Properties
The following tables summarize the quantitative data from studies on polymers modified with this compound, offering a clear comparison with their unmodified analogues.
Fluoroelastomers
The modification of liquid fluoroelastomers with this compound demonstrates a remarkable enhancement in tensile strength, albeit with a reduction in elongation at break, indicating a more rigid and less flexible material.
| Property | Unmodified Fluoroelastomer | Modified Fluoroelastomer | Percentage Change |
| Tensile Strength (MPa) | 1.88 | 10.59 | +463% |
| Elongation at Break (%) | 138 | 80 | -42% |
Epoxy Resins
The addition of carborane derivatives to an epoxy matrix has been shown to form a C-B hybrid cross-linking network, leading to a significant increase in tensile strength.
| Property | Unmodified Epoxy Resin | Modified Epoxy Resin (2 wt% Gd2O3) |
| Tensile Strength (MPa) | 30 | 44.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies, based on established ASTM standards.
Synthesis of Carborane-Modified Fluoroelastomer
A carboxyl-terminated liquid fluoropolymer is reacted with this compound via a Steglich reaction. The resulting carborane-terminated polymer is then cured using a trimer of hexamethylene diisocyanate (HDI Trimer).
Mechanical Testing of Polymers
Tensile Properties (ASTM D638):
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the cured polymer sheets.
-
Test Procedure: The tensile test is performed using a universal testing machine at a specified crosshead speed (e.g., 500 mm/min). The force required to pull the specimen to its breaking point and the elongation are measured.
Flexural Properties (ASTM D790):
-
Specimen Preparation: Rectangular bar specimens are prepared from the cured polymer.
-
Test Procedure: The specimen is supported at both ends and a load is applied to the center at a controlled rate. The force required to bend the specimen and the deflection are measured to determine the flexural strength and modulus.
Impact Strength (ASTM D256):
-
Specimen Preparation: Notched rectangular bar specimens are prepared.
-
Test Procedure: The Izod pendulum impact test is used. The specimen is clamped at one end and struck by a swinging pendulum. The energy absorbed by the specimen during fracture is measured to determine the impact strength.
Logical Workflow for Polymer Modification and Characterization
The following diagram illustrates the general workflow from polymer modification to the evaluation of its mechanical properties.
Caption: Workflow for polymer modification and testing.
Synthesis of this compound
The synthesis of the modifying agent itself is a crucial preliminary step.
Caption: Synthesis of the carborane modifier.
References
A Comparative Guide to Carborane Synthesis: From Classic Reactions to Modern Innovations
For researchers, scientists, and professionals in drug development, the unique properties of carboranes—icosahedral clusters of boron and carbon atoms—offer vast potential in materials science and medicine. Their exceptional stability and three-dimensional structure make them valuable building blocks. This guide provides a comparative overview of key synthetic methods for carborane cages and their derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for a given application.
This publication delves into the primary methodologies for synthesizing and functionalizing carboranes, including the traditional construction of the carborane cage, its thermal isomerization, functionalization of both carbon-hydrogen (C-H) and boron-hydrogen (B-H) bonds, cage degradation (deboronation), and a novel, user-friendly coupling technique.
Comparative Analysis of Carborane Synthesis Methods
The selection of a synthetic route for a specific carborane derivative depends on factors such as the desired isomer, the nature of the functional group to be introduced, and the required scale of the reaction. The following table summarizes quantitative data for the methods detailed in this guide, offering a clear comparison of their efficiencies and required conditions.
| Synthesis Method | Target Compound | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Cage Synthesis | ||||||
| Traditional Method | ortho-Carborane | Decaborane (B₁₀H₁₄), Acetylene | Toluene | 80–100 | Several hours | 65–77 |
| Lewis-Base Adduct Method | ortho-Carborane | B₁₀H₁₂(CH₃CN)₂, Acetylene | Acetonitrile | Reflux | Not specified | >85 |
| Silver-Catalyzed Method | Substituted ortho-carboranes | B₁₀H₁₂(CH₃CN)₂, Mono-substituted acetylenes, AgNO₃ (cat.) | Toluene | Reflux | 12 h | ~90 |
| Isomerization | ||||||
| Thermal Isomerization | meta-Carborane | ortho-Carborane | Inert atmosphere | 450-500 | Not specified | High |
| Thermal Isomerization | para-Carborane | ortho-Carborane | Inert atmosphere | 615–700 | Flow pyrolysis | 300-350 mg/day |
| C-H Functionalization | ||||||
| Lithiation and Alkylation | 1,2-Dimethyl-ortho-carborane | ortho-Carborane, n-BuLi, Dimethyl sulfate | Diethyl ether | 0 to RT | Not specified | High |
| B-H Functionalization | ||||||
| Iridium-Catalyzed Borylation | 3,6-Bis(pinacolato)boryl-ortho-carborane | ortho-Carborane, B₂pin₂, [Ir(cod)OMe]₂, dtbpy | Hexane | 80 | 12 h | 95 |
| Deboronation | ||||||
| Base-Mediated Degradation | Cesium 7,8-dicarba-nido-undecaborate(-1) | ortho-Carborane, CsF | Ethanol | Reflux | Not specified | High |
| Modern Coupling Method | ||||||
| "Dump-and-Stir" Arylation | (Aryl)-ortho-carborane | Lithium bis(ortho-carboranyl)cuprate, Aryl halide | Toluene | 100 | 24-48 h | 61-88 |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary carborane synthesis and functionalization strategies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative table.
Cage Synthesis: Traditional Method for ortho-Carborane
The foundational method for creating the carborane cage involves the reaction of decaborane with an alkyne.[1]
-
Reaction: B₁₀H₁₄ + C₂H₂ → C₂B₁₀H₁₂ + 2H₂
-
Procedure: A solution of decaborane (B₁₀H₁₄) in an inert solvent such as toluene or benzene is placed in a reaction vessel equipped with a stirrer and a condenser, under a nitrogen atmosphere to prevent oxidation.[2] Acetylene gas is bubbled through the solution, or a substituted alkyne is added. The reaction mixture is heated to between 80°C and 100°C.[2] The reaction progress can be monitored by the evolution of hydrogen gas. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified. Purification for larger quantities often involves treatment with hydrochloric acid in methanol and acetone, followed by recrystallization, yielding pure, white ortho-carborane.[1]
-
Yield: Typically ranges from 65% to 77%.[1]
Cage Synthesis: Silver-Catalyzed Method for Substituted ortho-Carboranes
The use of a silver catalyst can significantly improve the yield and efficiency of ortho-carborane synthesis, particularly with mono-substituted acetylenes.
-
Procedure: A decaborane-acetonitrile complex (B₁₀H₁₂(CH₃CN)₂) is prepared first. This complex is then reacted with a mono-substituted alkyne in toluene in the presence of a catalytic amount of silver nitrate (AgNO₃). The reaction mixture is refluxed for 12 hours under an argon atmosphere. After cooling, the toluene is removed under reduced pressure, and the product is extracted with pentane.
-
Yield: Approximately 90% with both electron-donating (e.g., phenylacetylene) and electron-withdrawing (e.g., ethyl propiolate) substituents on the alkyne.
C-H Functionalization: Lithiation and Alkylation of ortho-Carborane
The acidic protons on the carbon atoms of the carborane cage are readily removed by strong bases, allowing for subsequent functionalization with a variety of electrophiles.
-
Procedure: ortho-Carborane is dissolved in an ethereal solvent like diethyl ether or THF and cooled to 0°C. Two equivalents of n-butyllithium (n-BuLi) in hexane are added dropwise to the solution to form the 1,2-dilithio-ortho-carborane derivative. The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature. The electrophile, for example, two equivalents of dimethyl sulfate, is then added, and the reaction is stirred to completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the C,C'-difunctionalized carborane.
-
Yield: This method is generally high-yielding.
B-H Functionalization: Iridium-Catalyzed Regioselective Borylation
Transition metal catalysis has emerged as a powerful tool for the selective functionalization of the numerous B-H bonds on the carborane cage.[3][4]
-
Procedure: In a glovebox, a mixture of ortho-carborane (0.20 mmol), bis(pinacolato)diboron (B₂pin₂, 0.80 mmol), [Ir(cod)OMe]₂ (0.01 mmol), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.02 mmol) in hexane (2 mL) is sealed in a screw-capped vial. The mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 3,6-bis(pinacolato)boryl-ortho-carborane product.
-
Yield: 95%.
Deboronation: Synthesis of nido-Carborane Anions
The removal of a boron atom from the closo-carborane cage, a process known as deboronation or degradation, yields an anionic nido-carborane, which is an important precursor for metallacarboranes.
-
Procedure: ortho-Carborane or a substituted derivative is refluxed with cesium fluoride (CsF) in ethanol. This mild procedure effectively degrades the carborane cage. Upon completion of the reaction, the solvent is removed, yielding the cesium salt of the corresponding 7,8-dicarba-nido-undecaborate(-1) anion directly.
-
Yield: This method is reported to be high-yielding.
Modern Coupling Method: "Dump-and-Stir" Arylation
A recently developed method simplifies the introduction of carborane moieties into aromatic compounds through a stable and isolable copper-based reagent.[2]
-
Reagent Synthesis: A lithium bis(ortho-carboranyl)cuprate complex is prepared in a one-pot procedure on a decagram scale. ortho-Carborane (69.3 mmol) is reacted with n-butyllithium (1.0 equiv) and then with copper(I) chloride (0.55 equiv). The resulting cuprate complex is isolated as a solid.[2]
-
Arylation Procedure: The isolated lithium bis(ortho-carboranyl)cuprate reagent, an aryl bromide or chloride, and isophthalonitrile (as a ligand) are mixed in toluene. The mixture is stirred at 100°C for 24 to 48 hours. This "dump-and-stir" approach avoids the need for sensitive, in-situ generated reagents. The product, a carborane-substituted arene, is then isolated and purified.
-
Yield: The synthesis of the cuprate reagent has an isolated yield of 89%. The subsequent arylation reactions show good to excellent yields, for example, 88% for the reaction with 4-bromobenzonitrile and 61% for the synthesis of a bioisostere of flurbiprofen.[2]
Conclusion
The field of carborane synthesis has evolved significantly from the initial discoveries. While traditional methods remain valuable for accessing the parent carborane cages, modern catalytic and coupling techniques have opened up new avenues for the efficient and selective functionalization of these robust clusters. The iridium-catalyzed borylation allows for precise modification of the boron backbone, while the "dump-and-stir" arylation provides a practical and scalable route to carborane-containing aromatic compounds. The choice of synthetic strategy will ultimately be guided by the specific molecular architecture required for the intended application, with this guide serving as a foundational resource for making that determination.
References
- 1. Iridium-catalysed regioselective borylation of carboranes via direct B–H activation [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-catalysed regioselective borylation of carboranes via direct B-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIOC researchers make considerable progress in selective catalytic borylation of carboranes----Newsletter [newsletter.cas.cn]
Validating the Structure of 1,7-Bis(hydroxymethyl)-m-carborane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1,7-Bis(hydroxymethyl)-m-carborane and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and a comparative analysis of their performance in enhancing polymer properties, offering a valuable resource for researchers in materials science and medicinal chemistry.
Structural Validation and Characterization
The definitive confirmation of the three-dimensional structure of this compound and its derivatives is achieved through a combination of spectroscopic and crystallographic techniques.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H, ¹¹B, and ¹³C NMR are fundamental for elucidating the molecular structure. ¹¹B NMR is particularly crucial for confirming the integrity of the carborane cage.
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the B-H and O-H stretching vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.[1]
-
Single-Crystal X-ray Diffraction: Provides the absolute and unambiguous determination of the molecular structure in the solid state, including bond lengths and angles.
Comparative Performance in Polymer Applications
The incorporation of this compound into polymer backbones is a well-established strategy to enhance their thermal stability. The rigid, thermally robust carborane cage contributes significantly to the overall heat resistance of the resulting material.
Thermal Stability of Carborane-Containing Polymers
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers. The data below compares the thermal decomposition temperatures of polymers with and without the this compound moiety.
| Polymer System | Td5% (°C) (5% weight loss) | Td10% (°C) (10% weight loss) | Char Yield at 800°C (%) | Reference |
| Poly(dimethylsiloxane) (PDMS) | 350 | 400 | < 5 | [2] |
| PDMS with m-carborane | 450 | 520 | 25 | [2] |
| Epoxy Resin | 320 | 360 | 15 | [3] |
| Epoxy Resin with m-carborane derivative | 410 | 480 | 40 | [3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the deprotonation of the acidic C-H bonds of the m-carborane cage, followed by a reaction with an electrophile.[1]
Materials:
-
m-Carborane (1,7-dicarba-closo-dodecaborane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve m-carborane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes to the stirred solution. Allow the reaction to proceed for 1-2 hours at 0°C to ensure complete dilithiation.
-
In a separate flask, suspend paraformaldehyde in anhydrous THF.
-
Slowly add the dilithiated m-carborane solution to the paraformaldehyde suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
A schematic of the synthesis is presented below:
Caption: Synthesis of this compound.
Structural Validation Workflow
The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.
Caption: Experimental workflow for structural validation.
Single-Crystal X-ray Diffraction Protocol
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., dichloromethane/hexane) is a common method.
-
Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound, can also be effective.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and potential degradation.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts, integration, and coupling patterns of the signals provide information about the proton environments in the molecule.
3. ¹¹B NMR Spectroscopy:
-
Acquire a one-dimensional ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.
-
Proton decoupling is typically used to simplify the spectrum and improve resolution.
-
The chemical shifts are indicative of the coordination environment of the boron atoms within the carborane cage.
4. ¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Proton decoupling is essential.
-
Longer acquisition times or a higher number of scans are usually required due to the low natural abundance of ¹³C.
Application in Drug Development: A Potential Signaling Pathway
Carborane derivatives are being explored for their potential as anticancer agents.[4] While a specific signaling pathway for this compound itself is not yet fully elucidated, its derivatives can be designed to target various pathways involved in cancer progression. For instance, carborane-containing compounds have been developed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[5] The following diagram illustrates a simplified potential mechanism of action.
Caption: Potential mechanism of a carborane-based COX-2 inhibitor.
References
- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of Carborane-Based Esters
For researchers and professionals in drug development, understanding the stability of ester-containing molecules is paramount. Esters are common functional groups in prodrugs and other bioactive compounds, but their susceptibility to hydrolysis can impact shelf-life, bioavailability, and therapeutic efficacy. This guide provides a comparative analysis of the hydrolytic stability of carborane-based esters against common organic esters, supported by experimental data.
Carboranes are boron-carbon molecular clusters that offer unique properties when incorporated into pharmacophores, including high stability and hydrophobicity.[1] When forming ester linkages, these properties can significantly influence the ester's resistance to hydrolysis.
Comparative Hydrolytic Stability: Carborane-Based Esters vs. Conventional Esters
The hydrolytic stability of an ester is typically evaluated by measuring its half-life (t½) in an aqueous solution at a specific pH and temperature. A longer half-life indicates greater stability. The following table summarizes available data for the hydrolysis of carborane-based esters and a selection of common benzoate esters in a phosphate-buffered saline (PBS) solution at or near physiological pH (7.4).
Table 1: Comparative Hydrolytic Half-Lives (t½) of Esters in PBS (pH 7.4)
| Ester Type | Specific Compound | Half-life (t½) | Reference |
| Carborane-Based Ester | 5'-L-Valine ester of a 3-carboranyl thymidine analog | > 24 hours | [2] |
| 5'-L-Glutamate ester of a 3-carboranyl thymidine analog | ~ 8 hours | [2] | |
| 5'-Glycine ester of a 3-carboranyl thymidine analog | ~ 2 hours | [2] | |
| Aryl Ester | Methyl Benzoate | 36 minutes (in rat plasma) | |
| Ethyl Benzoate | 17 minutes (in rat plasma) | ||
| Phenyl Benzoate | 7 minutes (in rat plasma) |
Note: The data for carborane-based esters were obtained in PBS at pH 7.4, while the data for benzoate esters were determined in rat plasma, which contains esterases that accelerate hydrolysis.[2] Direct comparison of absolute values should be made with caution; however, the data illustrates the significant stability that can be achieved with carborane-based esters, particularly with sterically hindering promoieties like valine. The stability of these carborane-based ester prodrugs was found to be dependent on the amino acid used, with the order of stability being valine > glutamate > glycine.[2] This suggests that steric hindrance around the ester linkage plays a crucial role in protecting it from hydrolysis.
Factors Influencing the Hydrolytic Stability of Carborane-Based Esters
The enhanced stability of certain carborane-based esters can be attributed to several factors inherent to the carborane cage:
-
Steric Hindrance: The bulky, three-dimensional structure of the carborane cage can physically obstruct the approach of water molecules or hydroxide ions to the electrophilic carbonyl carbon of the ester group, thereby slowing down the rate of hydrolysis.
-
Electronic Effects: The electron-withdrawing nature of the carborane cage can influence the reactivity of the adjacent ester group. The specific isomer of the carborane (ortho-, meta-, or para-) can also affect the electronic properties and, consequently, the stability of the ester linkage.
-
Hydrophobicity: The highly hydrophobic nature of carboranes can reduce the concentration of water molecules in the immediate vicinity of the ester bond, which may contribute to a lower rate of hydrolysis in aqueous environments.
Experimental Protocols
The determination of hydrolytic stability typically involves incubating the ester compound in a buffered aqueous solution at a controlled temperature and monitoring its concentration over time.
General Protocol for Determining Ester Hydrolytic Stability:
-
Preparation of Solutions:
-
A stock solution of the test ester is prepared in a suitable organic solvent (e.g., DMSO, ethanol).
-
A buffered aqueous solution (e.g., phosphate-buffered saline, PBS) is prepared at the desired pH (e.g., 7.4).
-
-
Incubation:
-
The ester stock solution is added to the pre-warmed buffer solution to a final desired concentration. The final concentration of the organic solvent is typically kept low (e.g., <1%) to minimize its effect on the reaction.
-
The reaction mixture is incubated at a constant temperature (e.g., 37°C).
-
-
Sampling and Analysis:
-
Aliquots of the reaction mixture are withdrawn at various time points.
-
The reaction in the aliquots is quenched, for example, by adding a strong acid or by rapid freezing.
-
The concentration of the remaining ester and/or the appearance of the hydrolysis product (the corresponding carboxylic acid) is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The concentration of the ester is plotted against time.
-
The data is fitted to a first-order decay model to determine the rate constant (k) of hydrolysis.
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for assessing the hydrolytic stability of an ester compound.
Caption: Experimental workflow for determining the hydrolytic stability of esters.
Conclusion
The available data, while not extensive, suggests that carborane-based esters can exhibit significantly enhanced hydrolytic stability compared to conventional organic esters, particularly when the carborane moiety provides substantial steric hindrance. This makes them promising candidates for applications where controlled release and stability in aqueous environments are critical, such as in the design of prodrugs for targeted drug delivery. Further research involving direct, side-by-side comparisons of the hydrolysis rates of various carborane-based esters and their non-boronated organic analogs under identical conditions is warranted to fully elucidate the structure-stability relationships and guide the rational design of future carborane-containing therapeutics.
References
- 1. Thesis | Synthesis, characterisation and thermal degradation studies of carborane containing siloxane elastomers | ID: x920fw94n | STAX [stax.strath.ac.uk]
- 2. Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
"benchmarking carborane polymers against other high-performance polymers"
A comparative analysis of carborane-based polymers against established high-performance polymers reveals their potential to redefine performance standards in demanding applications. This guide offers a technical comparison for researchers, scientists, and drug development professionals, presenting key performance data, detailed experimental methodologies, and visual workflows to aid in material selection and characterization.
Carboranes, unique boron-carbon molecular clusters, are at the forefront of materials science, offering unprecedented thermal and chemical stability when incorporated into polymer structures. This has led to the development of a new class of high-performance materials – carborane polymers – which are poised to challenge the dominance of traditional polymers in extreme environments. This guide provides a direct comparison of carborane-containing polymers with well-established high-performance polymers such as polyether ether ketone (PEEK) and polyimides (e.g., Kapton®).
Performance Benchmark: Carborane Polymers vs. The Field
The integration of carborane cages into polymer backbones results in materials with exceptional properties. The following tables summarize the quantitative performance data of representative carborane polymers against industry-standard high-performance polymers.
Table 1: Thermal Properties
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Char Yield at 800°C (in N2) (%) |
| Carborane-Polyimide | > 389[1] | > 520[2][3] | > 97.7 (in air)[4] |
| Polyimide (Kapton® HN) | 360 - 410[5] | ~550-600 | 55 - 65 |
| PEEK 450G | 143[6][7] | ~550 | ~45 |
| Carborane-Modified Fluoroelastomer | Not Reported | > 400 | 58[8] |
| Carborane-Polyurethane | Not Reported | > 300 (exothermic peak)[9] | 80 (at 600°C)[10] |
| Carborane-Epoxy Resin | 167.6 - 175.8[9] | > 400[9] | ~60[9] |
Table 2: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Carborane-Embedded Polyethylene (HP2) | 27.8[9] | Not Reported | Not Reported |
| High-Density Polyethylene (HDPE) | ~25 | 0.664[9] | > 100 |
| PEEK 450G | 98[6][7] | 4.0[6][7] | 45[6][7] |
| Polyimide (Kapton® HN) | 231 (at 23°C)[11] | 2.5 (at 23°C)[11] | 72 (at 23°C)[11] |
| Carborane-Modified Liquid Fluoroelastomer (Cured) | Increased by 463% compared to unmodified[8] | Not Reported | Reduced by 42% compared to unmodified[8] |
Table 3: Chemical Resistance
| Polymer | Sulfuric Acid (Concentrated) | Strong Bases | Organic Solvents |
| Carborane Polymers | High resistance[12][13] | High resistance | Generally high resistance |
| PEEK 450G | Attacked[14][15] | Excellent resistance[16] | Swelling with some (e.g., methylene chloride, DMSO, THF)[14][15][16] |
| Polyimide (Kapton®) | Requires investigation for strong acids[17] | Can be dissolved by certain strong bases[18] | Excellent resistance, no known organic solvents[10] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. The following are detailed protocols for the key experiments cited.
Thermal Analysis
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Instrumentation: TA Instruments Q500 Thermogravimetric Analyzer or equivalent.
-
Procedure (based on ASTM E1131):
-
A sample of 10-15 mg is placed in a platinum or ceramic pan.
-
The sample is heated from room temperature to 1000°C at a constant heating rate of 10°C/min.
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a flow rate of 50-100 mL/min.
-
The weight loss of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. The char yield is the percentage of the initial sample mass remaining at a specified high temperature (e.g., 800°C).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.
-
Instrumentation: TA Instruments DSC Q2000 or equivalent.
-
Procedure (based on ASTM D3418):
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material.
-
A common procedure is to heat the sample from room temperature to a temperature above its expected melting point at a rate of 10°C/min, hold for a few minutes, cool it down to a low temperature at 10°C/min, and then reheat at 10°C/min.
-
The glass transition temperature is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Mechanical Testing
Tensile Testing
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.
-
Instrumentation: Universal Testing Machine (e.g., Instron, ZwickRoell) equipped with a suitable load cell and extensometer.
-
Procedure (based on ASTM D638):
-
Dumbbell-shaped test specimens are prepared by injection molding or machining from a polymer sheet.
-
The dimensions of the specimen (width and thickness of the narrow section) are precisely measured.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures. The speed depends on the material type but is typically in the range of 1 to 500 mm/min.
-
The force and elongation are continuously recorded. Tensile strength is calculated as the maximum stress applied, tensile modulus is the slope of the initial linear portion of the stress-strain curve, and elongation at break is the percentage increase in length at the point of fracture.
-
Flexural Testing
-
Objective: To determine the flexural strength and flexural modulus of the polymer.
-
Instrumentation: Universal Testing Machine with a three-point bending fixture.
-
Procedure (based on ASTM D790):
-
Rectangular bar-shaped specimens are prepared.
-
The specimen is placed on two supports, and a load is applied to the center of the specimen.
-
The load is applied at a constant rate of crosshead motion until the specimen breaks or reaches a specified strain (typically 5%).
-
The load and deflection are recorded. Flexural strength is the maximum stress at the outer surface of the specimen at the point of failure. Flexural modulus is calculated from the slope of the stress-strain curve in the elastic region.
-
Visualizing Workflows and Relationships
To further aid in the understanding and application of this information, the following diagrams, created using the DOT language for Graphviz, illustrate key logical and experimental workflows.
References
- 1. Carborane polyimides, synthesis and characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. dupont.com [dupont.com]
- 4. professionalplastics.com [professionalplastics.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. professionalplastics.com [professionalplastics.com]
- 9. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. viciprecisionsampling.com [viciprecisionsampling.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 15. equilibar.com [equilibar.com]
- 16. nstx-upgrade.pppl.gov [nstx-upgrade.pppl.gov]
- 17. Kapton® Polyimide From Complex Plastics [complexplastics.com]
- 18. dupont.com [dupont.com]
Safety Operating Guide
Proper Disposal of 1,7-Bis(hydroxymethyl)-m-carborane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,7-Bis(hydroxymethyl)-m-carborane (CAS No. 23924-78-9), a flammable solid utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety Considerations
This compound is classified as a flammable solid that can cause skin and eye irritation.[1] While it has low toxicity if ingested, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Key Safety Data:
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Flammable Solid | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][4] |
| Skin Irritant | ❕ | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][5] |
| Eye Irritant | ❕ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |
Note: This table summarizes key safety information. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.
II. Operational Plan for Unused or Waste Material
Due to the lack of specific disposal instructions in available Safety Data Sheets, the following procedures are based on general best practices for the disposal of flammable solids and boron-containing compounds in a laboratory setting. All chemical waste must be managed in accordance with local, state, and federal regulations.[1][2][6]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[2]
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[2] Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[2]
-
The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition.[4][7] A flammable storage cabinet is highly recommended.[4]
-
Ensure the container is kept closed at all times, except when adding waste.[2]
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
The primary disposal method for flammable solids is typically incineration at a licensed hazardous waste facility.[8] Landfill disposal in a designated hazardous waste landfill may also be an option depending on local regulations.[8]
-
III. Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general principles of hazardous waste management for flammable solids are well-established. The procedures outlined above are derived from guidelines provided by academic and safety institutions for the safe handling and disposal of such materials.
When heated to decomposition, this compound may emit toxic vapors of boron.[3] Therefore, thermal decomposition as a disposal method in a laboratory setting is not recommended.
IV. Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. purdue.edu [purdue.edu]
- 5. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. samex-env.com [samex-env.com]
Essential Safety and Logistics for Handling 1,7-Bis(hydroxymethyl)-m-carborane
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1,7-Bis(hydroxymethyl)-m-carborane, including operational and disposal plans, to foster a secure laboratory environment.
Hazard and Personal Protective Equipment Summary
This compound presents several hazards that necessitate specific personal protective equipment (PPE). It is classified as a flammable solid, a skin irritant, and a serious eye irritant.[1][2] Adherence to the following PPE guidelines is mandatory to minimize risk.
| Hazard Category | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Flammability | H228: Flammable solid[1][2][3] | Flame-resistant lab coat, Heat-resistant gloves |
| Skin Irritation | H315: Causes skin irritation[1][2] | Chemical-resistant gloves (Nitrile recommended), Flame-resistant lab coat covering all exposed skin |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Safety goggles and a face shield |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the procedure from preparation to post-handling cleanup.
1. Preparation and Precautionary Measures:
-
Work Area: Conduct all handling of this compound within a certified chemical fume hood to control dust and potential vapors.[2]
-
Ignition Sources: Ensure the work area is free of any open flames, hot surfaces, sparks, or other potential ignition sources.[1][2] Use of explosion-proof electrical and ventilating equipment is advised.[1][2]
-
PPE Donning: Before handling the chemical, put on all required PPE as specified in the table above. This includes a flame-resistant lab coat, chemical-resistant nitrile gloves, safety goggles, and a face shield.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a fire extinguisher appropriate for flammable solids are readily accessible.
2. Chemical Handling Procedure:
-
Grounding: To prevent static discharge, which can ignite the flammable solid, ensure that the container and receiving equipment are properly grounded and bonded.[1][2]
-
Dispensing: When weighing or transferring the solid, use non-sparking tools.[2] Avoid actions that could generate dust. If dust is formed, ensure it is contained within the fume hood.
-
Reactions: If the compound is to be used in a reaction, add it carefully to the reaction vessel. Be mindful of any potential exothermic reactions, especially if the solvent is flammable.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1]
-
PPE Removal: Remove PPE in an order that minimizes the risk of cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Work Area Cleaning: Clean the work surface within the fume hood to remove any residual chemical.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. Boron-containing compounds can be harmful to the environment.
1. Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated gloves, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Treatment and Disposal:
-
While industrial processes exist for removing boron from wastewater, such as precipitation to form an inert mud, these are not typically performed in a standard research lab.[4]
-
The primary method for laboratory-scale disposal is through your institution's hazardous waste management program.
-
Contact your EHS office for specific guidance on the disposal of boron-containing chemical waste. They will provide the appropriate waste containers and arrange for pickup and compliant disposal.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
